molecular formula C8H6Cl2O3 B3260630 2,5-Dichloro-3-methoxybenzoic acid CAS No. 33234-25-2

2,5-Dichloro-3-methoxybenzoic acid

Cat. No.: B3260630
CAS No.: 33234-25-2
M. Wt: 221.03 g/mol
InChI Key: ANGUIHXRWIGPNN-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-methoxybenzoic acid is a chlorinated benzoic acid derivative of significant interest in chemical and agricultural research. This compound serves as a valuable synthetic intermediate and building block in organic chemistry, particularly for studying the structure-activity relationships of substituted benzoic acids . While the specific biological activity of this compound is not fully documented, its structural similarity to established herbicides like dicamba (3,6-dichloro-2-methoxybenzoic acid) suggests its potential utility in agrochemical research . Dicamba, a widely used systemic herbicide, functions as a synthetic auxin, disrupting normal plant growth processes . Researchers may therefore investigate this compound as an analog to explore novel herbicidal modes of action or to understand the impact of substituent position isomerism on biological activity . This product is provided for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGUIHXRWIGPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dichloro-3-methoxybenzoic Acid: Structure, Properties, and Synthetic Strategies for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2,5-Dichloro-3-methoxybenzoic acid (CAS No. 33234-25-2) is a substituted aromatic carboxylic acid of interest in medicinal chemistry and organic synthesis. The precise arrangement of its chloro and methoxy substituents on the benzoic acid framework presents a unique scaffold for the development of novel molecular entities. The electron-withdrawing nature of the chlorine atoms and the electron-donating, sterically influential methoxy group create a distinct electronic and steric profile that can be exploited in the design of targeted therapeutics. This guide provides a comprehensive overview of its chemical structure, known and predicted physicochemical properties, plausible synthetic routes, and potential applications in the field of drug discovery, drawing upon data from analogous compounds where direct information is not available.

Chemical Identity and Structure

The foundational step in understanding the utility of any chemical compound is to establish its precise chemical identity. This compound is a molecule in which a benzene ring is substituted with two chlorine atoms at positions 2 and 5, a methoxy group at position 3, and a carboxylic acid group at position 1.

The IUPAC name for this compound is This compound . Its unique Chemical Abstracts Service (CAS) registry number is 33234-25-2 .

Caption: Chemical structure of this compound.

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in the literature. However, we can infer some of its properties based on its structure and data from commercial suppliers and related isomers.

PropertyValue/InformationSource
CAS Number 33234-25-2
Molecular Formula C₈H₆Cl₂O₃
Molecular Weight 221.04 g/mol
Appearance Likely a white to off-white solid.Inferred
Purity Commercially available at ≥95%.
Melting Point Not experimentally determined. For comparison, the isomer 2-Chloro-3-methoxybenzoic acid (CAS 33234-36-5) has a melting point of 161-165°C.[1]
Boiling Point Not experimentally determined. The isomer 2-Chloro-3-methoxybenzoic acid has a predicted boiling point of 315.0 ± 22.0 °C at 760 mmHg.
Solubility Expected to be poorly soluble in water and soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).Inferred
pKa Not experimentally determined. For comparison, the predicted pKa of 3-methoxybenzoic acid is 3.84, suggesting the subject compound is a moderately strong acid.[2]
Storage Recommended storage at 2-8°C.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons.

    • Aromatic Protons: Two singlets are anticipated in the aromatic region (typically δ 7.0-8.0 ppm). The exact chemical shifts will be influenced by the deshielding effects of the chlorine and carboxylic acid groups and the shielding effect of the methoxy group.

    • Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group is expected, likely in the range of δ 3.8-4.0 ppm.

    • Carboxylic Acid Proton: A broad singlet, which is exchangeable with D₂O, is expected at a downfield chemical shift, typically δ 10-13 ppm.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton.

    • Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear as a singlet in the downfield region, typically around δ 165-175 ppm.

    • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. Carbons bearing chlorine atoms will be significantly deshielded.

    • Methoxy Carbon: The carbon of the methoxy group will appear as a singlet, typically in the range of δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Based on data for the related 2,5-Dichlorobenzoic acid, the following peaks can be anticipated[3]:

  • O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹.

  • C-O Stretch (Carboxylic Acid and Methoxy): Bands in the region of 1200-1300 cm⁻¹.

  • C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

  • Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)
  • Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (221.04 g/mol ).

  • Isotopic Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed. The M⁺, [M+2]⁺, and [M+4]⁺ peaks will have a relative intensity ratio of approximately 9:6:1.

  • Fragmentation: Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical approach would involve the methylation of a suitable precursor, such as 2,5-dichloro-3-hydroxybenzoic acid, or the introduction of the carboxylic acid and methoxy groups onto a dichlorinated benzene scaffold. A potential two-step synthesis starting from 2,5-dichloro-3-nitrobenzoic acid is outlined below. The synthesis of the starting material, 2,5-dichloro-3-nitrobenzoic acid, is described in the patent literature[4].

Synthesis_of_2_5_Dichloro_3_methoxybenzoic_acid start 2,5-Dichloro-3-nitrobenzoic acid intermediate 3-Amino-2,5-dichlorobenzoic acid start->intermediate Reduction (e.g., SnCl2, HCl) intermediate2 3-Hydroxy-2,5-dichlorobenzoic acid intermediate->intermediate2 Diazotization & Hydrolysis (1. NaNO2, H2SO4 2. H2O, heat) product This compound intermediate2->product Methylation (e.g., (CH3)2SO4, base)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Reduction of 2,5-Dichloro-3-nitrobenzoic acid to 3-Amino-2,5-dichlorobenzoic acid

  • To a stirred suspension of 2,5-dichloro-3-nitrobenzoic acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add a reducing agent like stannous chloride (SnCl₂) (3-5 equivalents) in concentrated hydrochloric acid.

  • Heat the reaction mixture at reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the amino-benzoic acid.

  • Filter the solid, wash with water, and dry to obtain 3-amino-2,5-dichlorobenzoic acid.

Step 2: Diazotization and Hydrolysis to 3-Hydroxy-2,5-dichlorobenzoic acid

  • Dissolve the 3-amino-2,5-dichlorobenzoic acid (1 equivalent) in an aqueous solution of a strong acid like sulfuric acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution for a short period.

  • Slowly add the diazonium salt solution to boiling water to effect hydrolysis to the corresponding phenol.

  • Cool the solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 3-hydroxy-2,5-dichlorobenzoic acid.

Step 3: Methylation to this compound

  • Dissolve the 3-hydroxy-2,5-dichlorobenzoic acid (1 equivalent) in a suitable solvent like acetone or DMF.

  • Add a base such as potassium carbonate (K₂CO₃) (2-3 equivalents).

  • Add a methylating agent, for instance, dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) (1.2-1.5 equivalents), dropwise.

  • Heat the reaction mixture and monitor by TLC.

  • After the reaction is complete, filter off the inorganic salts and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Reactivity Profile

The reactivity of this compound is governed by its three functional groups:

  • Carboxylic Acid: This group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol.

  • Aromatic Ring: The benzene ring is deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing chlorine atoms and the carboxylic acid group. However, the methoxy group is an activating, ortho-para directing group, which may influence the regioselectivity of any substitution reactions that do occur.

  • Methoxy Group: The methyl ether can potentially be cleaved under harsh acidic conditions (e.g., HBr or BBr₃) to yield the corresponding phenol.

Applications in Drug Development and Medicinal Chemistry

While there are no specific drugs in the market that are direct derivatives of this compound, its structural motifs are present in various biologically active molecules. Substituted benzoic acids are a common scaffold in drug discovery.

The presence of chloro and methoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Chlorine atoms can enhance metabolic stability and membrane permeability, while methoxy groups can modulate receptor binding and solubility.

Based on the biological activities of structurally related compounds, this compound could serve as a valuable starting material or fragment for the synthesis of compounds with potential:

  • Antiproliferative and Cytotoxic Activity: Many substituted benzoic acid derivatives have been investigated for their potential as anticancer agents[5][6]. The specific substitution pattern of this molecule could lead to novel interactions with biological targets.

  • Antibacterial and Antifungal Activity: The trimethoxybenzoic acid scaffold, a close relative, has been explored for developing efflux pump inhibitors in bacteria, which can help overcome antibiotic resistance[7].

  • Enzyme Inhibition: The benzoic acid moiety can act as a bioisostere for other functional groups, enabling the design of specific enzyme inhibitors. For example, derivatives of related methoxybenzoic acids have been investigated as inhibitors of various enzymes[7].

  • Antioxidant and Anti-inflammatory Properties: Substituted phenolic compounds, which can be accessed from methoxy-substituted aromatics, often exhibit antioxidant and anti-inflammatory activities[8].

Conclusion

This compound is a chemical entity with significant potential as a building block in medicinal chemistry. Although detailed experimental data for this specific isomer is limited, this guide provides a comprehensive overview based on its confirmed chemical identity, predicted properties from analogous compounds, and plausible synthetic strategies. The unique arrangement of its substituents offers a distinct platform for the design of novel small molecules with potential therapeutic applications. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its utility in drug discovery and development.

References

  • Pharmaffiliates. 2,5-Dichloro-3-hydroxy-6-methoxybenzoic Acid. [Link]

  • FooDB. Showing Compound 3-Methoxybenzoic acid (FDB010546). [Link]

  • NIST. Benzoic acid, 2,5-dichloro-. [Link]

  • NIST. 2,5-Dimethoxybenzoic acid. [Link]

  • ChemBK. 2,5-Dichloro-6-methoxybenzoic acid. [Link]

  • TradeIndia. 2,5 Dichloro Benzoic Acid. [Link]

  • Eureka. Synthesis methods of 3, 6-dichloro-2-methoxybenzoic acid and its intermediate. [Link]

  • ResearchGate. Reaction progression trends for the acid activation of 2‐methoxybenzoic.... [Link]

  • Pharmaffiliates. Chemical Name : 2,5-Dichloro-3-hydroxy-6-methoxybenzoic Acid. [Link]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • PhytoBank. 13C NMR Spectrum (PHY0009090). [Link]

  • PubChem. 2,5-Dimethoxybenzoic acid. [Link]

  • Dr. Duke's Phytochemical and Ethnobotanical Databases. Biological Activity Cytotoxic. [Link]

  • Google Patents. US3822311A - Process for the production of 2,5-dichloro-3-nitro-benzoic acid.
  • PubChem. 3-Methoxybenzoic Acid. [Link]

  • MDPI. Organic Compounds with Biological Activity. [Link]

  • SpectraBase. 2,5-Dimethoxybenzoic acid methyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

  • UNIPI. Biological Activity of Natural and Synthetic Compounds. [Link]

  • Doc Brown's Chemistry. Interpreting the 13 C NMR spectrum of benzoic acid. [Link]

  • Sciencemadness. Preparation of 3-methoxybenzoic acid. [Link]

  • NISCAIR. Lanosta-8, 17 ,25-trien-3~-ol and isomeric trichlorotrimethoxybenzenes from Fomes fastuosus. [Link]

  • SpectraBase. Benzoic acid, 3-chloro-6-[3,5-dihydroxy-4-[(phenylmethoxy)carbonyl]phenoxy]-2-methyl-4-(phenylmethoxy)- - Optional[Vapor Phase IR] - Spectrum. [Link]

  • NIST. Benzoic acid, 3-amino-2,5-dichloro-. [Link]

  • NIST. Benzoic acid, 2,5-dichloro-. [Link]

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Physicochemical Properties and Analytical Characterization of 2,5-Dichloro-3-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Dichloro-3-methoxybenzoic acid (CAS: 33234-25-2) is a highly substituted aromatic compound that serves as a critical intermediate in both agrochemical design and pharmaceutical synthesis[1],[2]. As a structural analog to established auxinic herbicides and a versatile building block for complex ethers and amides[3], understanding its exact physicochemical behavior is paramount for downstream application. This whitepaper provides an in-depth analysis of its physical properties, structure-activity causality, and self-validating protocols for its synthesis and analytical characterization.

Structural and Physicochemical Profile

The behavior of this compound in solution is dictated by the interplay of its functional groups: a carboxylic acid, a methoxy ether, and two halogen substituents.

Table 1: Key Physicochemical Data
PropertyValueDerivation / Source
Chemical Name This compoundIUPAC Nomenclature
CAS Number 33234-25-2Commercial Specifications[1],[2]
Molecular Formula C

H

Cl

O

Elemental Composition[1]
Molecular Weight 221.04 g/mol Monoisotopic Mass[1]
pKa (Acid Dissociation) ~2.8 (Estimated)Hammett Equation Extrapolation
LogP (Lipophilicity) ~2.8 - 3.0Structural Partitioning Estimate
UV

~230 nmTypical for Benzoic Acids[4]
Mechanistic Insights: Structure-Property Relationships

Acidity (pKa): The baseline pKa of an unsubstituted benzoic acid is approximately 4.2[4]. In this compound, the pKa is significantly depressed (estimated ~2.8). Causality: The carboxylate anion is stabilized by the strong inductive electron-withdrawing effect (-I) of the ortho-chlorine at C2. The meta-chlorine at C5 provides additional -I stabilization. While the methoxy group at C3 is electron-donating by resonance (+R), its meta-positioning prevents direct resonance delocalization into the carboxylate, allowing its inductive electron-withdrawing nature to dominate, further increasing acidity.

Lipophilicity (LogP): The addition of two heavy chlorine atoms significantly increases the hydrophobicity of the benzene ring. While the carboxylic acid (when unionized) provides hydrogen-bonding capacity, the overall steric bulk and halogenation push the LogP to approximately 2.8. At physiological pH (7.4), the molecule is fully ionized (pH >> pKa), resulting in a negative LogD. This pH-dependent partitioning is a critical factor when formulating the compound for cellular membrane transport in drug development[5].

Synthesis & Purification Workflows

Direct chlorination of methoxybenzoic acids often yields a complex mixture of regioisomers. To achieve high purity, a highly controlled synthetic route involves the selective methylation of 2,5-dichloro-3-hydroxybenzoic acid.

Synthesis_Workflow A 2,5-Dichloro-3-hydroxybenzoic Acid (Starting Material) B Base Addition (NaOH) Deprotonation of Phenol A->B Step 1: Solubilization C Methylation Agent (Dimethyl Sulfate) B->C Step 2: Reagent Addition D Thermal Activation (40-50°C, 2h) C->D Step 3: SN2 Reaction E Acidification (HCl) Precipitation at pH < 2 D->E Step 4: Workup F This compound (Target Product) E->F Step 5: Isolation

Synthetic workflow for this compound via selective methylation.

Step-by-Step Methodology: Selective Methylation
  • Solubilization & Deprotonation: Suspend 1.0 eq of 2,5-dichloro-3-hydroxybenzoic acid in a 10% aqueous NaOH solution. Causality: The strong base deprotonates both the carboxylic acid and the phenolic hydroxyl group, generating a highly soluble dianion and increasing the nucleophilicity of the oxygen at C3.

  • Methylation: Slowly add 1.1 eq of dimethyl sulfate dropwise under vigorous stirring, maintaining the temperature between 40–50 °C. Causality: Dimethyl sulfate selectively methylates the more nucleophilic phenoxide oxygen via an S

    
    2 mechanism, bypassing the less nucleophilic carboxylate.
    
  • Ester Hydrolysis (Self-Correction): Add an additional 0.5 eq of NaOH and reflux the mixture for 30 minutes. Causality: This step ensures that any inadvertently formed methyl ester (methyl 2,5-dichloro-3-methoxybenzoate) is hydrolyzed back to the target carboxylate salt.

  • Acidification & Precipitation: Cool the mixture to 5 °C and acidify dropwise with 2M HCl until the pH drops strictly below 2.0. Causality: Pushing the pH below the pKa (~2.8) ensures the molecule is fully unionized, drastically reducing its aqueous solubility and forcing precipitation.

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). A successful reaction is validated by a distinct Rf shift from the highly polar phenolic starting material to the less polar methoxy ether product.

Analytical Characterization Protocols

pKa Determination via UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a highly reproducible, standard method for determining the pKa of benzoic acid derivatives by measuring the absorbance shift between unionized and ionized states[6],[7].

Protocol:

  • Prepare a

    
     M stock solution of this compound in a 10% acetonitrile/water cosolvent system to ensure complete dissolution[6].
    
  • Prepare a series of buffered solutions ranging from pH 1.0 to 6.0.

  • Spike equal aliquots of the stock solution into each buffer and record the UV-Vis spectra (200–400 nm).

  • Data Processing: Plot the absorbance at the

    
     (approx. 230 nm[4]) against the pH.
    
  • Self-Validation: The data must form a perfect sigmoidal curve with a clear isosbestic point. The inflection point of this curve mathematically represents the pKa via the Henderson-Hasselbalch equation.

HPLC-UV Purity Assessment

To quantify purity, reversed-phase High-Performance Liquid Chromatography (HPLC) is required. The most critical parameter in this method is the pH of the mobile phase.

HPLC_Method Start Target Analyte: This compound pKa Evaluate pKa (Approx. 2.8) Start->pKa MobilePhase Select Aqueous Buffer pH Rule: pH = pKa ± 2 pKa->MobilePhase Acidic Acidic Mobile Phase (0.1% TFA, pH ~2.0) MobilePhase->Acidic Suppress Ionization Basic Neutral/Basic Phase (Phosphate, pH 6.0) MobilePhase->Basic Promote Ionization Retention Analyte Unionized: Optimal C18 Retention Acidic->Retention Preferred Pathway Elution Analyte Ionized: Poor Retention / Void Elution Basic->Elution Avoid

Decision logic for HPLC mobile phase pH optimization based on analyte pKa.

Protocol & Causality:

  • Column: C18 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0). Causality: The pH must be kept strictly below the analyte's pKa (~2.8) to ensure the molecule remains fully unionized. If the pH is near the pKa, the analyte exists in a dynamic equilibrium of ionized and unionized states, leading to severe peak splitting and retention time instability.

  • Mobile Phase B (Organic): Acetonitrile.

  • Gradient: 20% B to 80% B over 15 minutes at 1.0 mL/min.

  • Detection: UV at 230 nm[4].

  • Self-Validation (System Suitability Test): Before running analytical samples, inject a known standard. The system is only validated if the tailing factor (

    
    ) is < 1.5 and the theoretical plate count (
    
    
    
    ) is > 2000.

Applications in Drug Development & Agrochemicals

Substituted chloromethoxybenzoic acids are highly valued as structural motifs. In agrochemistry, isomers and derivatives of this compound mimic the structure of auxins (plant hormones), operating via the inhibition of specific amino acid synthesis pathways[8].

In pharmaceutical chemistry, the this compound moiety is frequently utilized in the synthesis of complex amides and ethers[3]. The rigid benzene ring, combined with the lipophilic chlorine atoms, acts as a metabolically stable pharmacophore that can enhance the binding affinity of small-molecule drugs to hydrophobic protein pockets, while the carboxylic acid serves as a handle for subsequent acylation reactions[5].

References

  • Asian Journal of Chemistry. (n.d.). Spectrophotometric Determination of pKa Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrophotometric Determination of pKa Values for some Benzoic Acid Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Benzoic Acid in Soft Drinks by UV-VIS. Retrieved from [Link]

  • Google Patents. (1992). US5126489A - Acylation of aromatic compounds by acid anhydrides using solid acid catalysts.
  • ChemBK. (n.d.). 2-(4-Chloro-2-(hydroxymethyl)phenoxy)acetic acid. Retrieved from [Link]

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An In-depth Technical Guide to 2,5-Dichloro-3-methoxybenzoic Acid: CAS Number and Identification

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Isomeric Ambiguity: The nomenclature of dichloromethoxybenzoic acids can be complex, leading to potential confusion between various positional isomers. While this guide focuses on 2,5-Dichloro-3-methoxybenzoic acid (CAS No. 33234-25-2), researchers should be aware of other similar compounds such as 3,5-dichloro-2-methoxybenzoic acid (CAS No. 22775-37-7)[1][2] and the well-known herbicide Dicamba, which is 3,6-dichloro-2-methoxybenzoic acid (CAS No. 1918-00-9)[3][4]. Careful verification of the CAS number is paramount to ensure the correct substance is being handled and studied.

Core Identification and Properties

This compound is a disubstituted benzoic acid derivative. Its structure features two chlorine atoms and a methoxy group attached to the benzene ring.

CAS Number: 33234-25-2

Molecular Formula: C₈H₆Cl₂O₃

Molecular Weight: 221.04 g/mol [3]

Chemical Structure:

Caption: Chemical structure of this compound.

Physical and Chemical Properties:

PropertyValueSource
Purity95%
Molecular FormulaC₈H₆Cl₂O₃
Molecular Weight221.039

Note: Detailed experimental data on properties like melting point, boiling point, and solubility for CAS No. 33234-25-2 are not widely available. Researchers should treat this compound as a white to off-white solid, with solubility expected in organic solvents and limited solubility in water, similar to other dichlorobenzoic acid isomers.

Analytical and Spectroscopic Identification

The definitive identification of this compound and its distinction from other isomers requires a combination of modern analytical techniques.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a suitable method for the separation and quantification of dichlorobenzoic acid isomers.[5][6] A C18 column with a gradient elution using a buffered aqueous mobile phase (e.g., ammonium acetate at pH 2.5) and an organic modifier like methanol is a common starting point.[5][6][7]

Experimental Protocol: HPLC Analysis

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase A: 0.01 M ammonium acetate in water, pH adjusted to 2.5 with formic acid.[5][7]

  • Mobile Phase B: Methanol (HPLC grade).[5][7]

  • Gradient Program: A typical gradient would start with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compound.

  • Flow Rate: 1.0 - 1.2 mL/min.[5][6]

  • Detection: UV detection at 210 nm.[5][6]

  • Sample Preparation: Dissolve the sample in a suitable diluent, such as a 50:50 mixture of methanol and water.[7]

A Sample Preparation (Dissolve in Methanol/Water) B HPLC Injection A->B C C18 Column Separation B->C D UV Detection (210 nm) C->D E Data Analysis (Quantification) D->E

Caption: General workflow for HPLC analysis.

Mass Spectrometry (MS):

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. For carboxylic acids, derivatization to their methyl esters is a common practice to improve volatility for GC analysis.

  • Expected Molecular Ion (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (221.04 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed.

  • Fragmentation: Common fragmentation patterns for benzoic acid derivatives involve the loss of the carboxyl group (-COOH) or parts of it, as well as the methoxy group (-OCH₃).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for elucidating the precise substitution pattern on the benzene ring, which is crucial for distinguishing between isomers.

  • ¹H NMR: The proton NMR spectrum will show signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons are highly dependent on the positions of the chloro and methoxy substituents.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, further confirming the isomeric structure.

Infrared (IR) Spectroscopy:

IR spectroscopy is useful for identifying the functional groups present in the molecule.[8][9][10]

  • O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the carboxylic acid hydroxyl group, which is involved in hydrogen bonding.[10]

  • C=O Stretch: A strong absorption peak for the carbonyl group of the carboxylic acid is typically observed around 1700 cm⁻¹.[8][10]

  • C-O Stretch: An absorption band for the C-O single bond of the carboxylic acid and the ether linkage will also be present.[8]

  • C-Cl Stretches: Absorptions corresponding to the carbon-chlorine bonds will be present in the fingerprint region.

Synthesis

For instance, the synthesis of the related compound 2,5-dichloro-3-nitrobenzoic acid involves the nitration of 2,5-dichlorobenzoic acid.[11] A similar strategy could potentially be adapted, where a starting material like 3-hydroxybenzoic acid undergoes chlorination followed by methylation of the hydroxyl group.

Another approach could be the oxidation of a corresponding toluene derivative, a common method for producing benzoic acids.[12] For example, the synthesis of 3,6-dichloro-2-methoxybenzoic acid can start from 2,5-dichloroanisole.[13]

A Starting Material (e.g., Substituted Toluene or Phenol) B Multi-step Synthesis (e.g., Chlorination, Oxidation, Methylation) A->B C Purification (e.g., Recrystallization, Chromatography) B->C D Final Product C->D

Caption: Generalized synthetic workflow.

Safety and Handling

Specific safety and handling data for this compound are limited. Therefore, it is prudent to handle this compound with the same precautions as other dichlorobenzoic acid derivatives.

General Hazards:

  • May be harmful if swallowed, inhaled, or in contact with skin.[14][15]

  • Causes skin and eye irritation.[14][16]

  • May cause respiratory irritation.[14]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14][16]

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[14]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[14][16]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.[14]

First Aid Measures:

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[14][16]

  • In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[14][16]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[14]

  • If swallowed: Rinse mouth. Get medical attention.[14][16]

References

  • ResearchGate. (n.d.). (A) Mass spectrum (70 eV) of 4,5-dichloro-2-methoxybenzoic acid methyl ester... Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Mass spectrum (70 eV) of 4,5-dichloro-2-methoxybenzoic acid methyl... Retrieved from [Link]

  • Mol-Instincts. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2012). A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. Retrieved from [Link]

  • ResearchGate. (2025). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Eureka. (2016). Synthesis methods of 3, 6-dichloro-2-methoxybenzoic acid and its intermediate. Retrieved from [Link]

  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Chemical Name : 2,5-Dichloro-3-hydroxy-6-methoxybenzoic Acid. Retrieved from [Link]

  • ChemBK. (2025). 2,5-Dichloro-6-methoxybenzoic acid. Retrieved from [Link]

  • Waters. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,5-dichloro-3-nitrobenzoic acid. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843). Retrieved from [Link]

  • Google Patents. (n.d.). CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid.
  • ResearchGate. (n.d.). (a) Infrared spectra of Diclofenac acid... Retrieved from [Link]

  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 3,5-Dichloro-2-methoxybenzoic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 2,6-dichloro-. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichloro-o-anisic acid. Retrieved from [Link]

  • Spectroscopy Online. (2020). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • PMC. (2015). Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba).
  • Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (2025). infrared spectrum of benzoic acid C7H6O2 C6H5COOH. Retrieved from [Link]

Sources

Molecular weight and formula of 2,5-Dichloro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,5-Dichloro-3-methoxybenzoic Acid

Introduction: The Isomeric Challenge

In the high-stakes arena of agrochemical and pharmaceutical development, structural isomers represent both a risk and an opportunity. This compound (CAS 33234-25-2 ) is a critical structural isomer of the widely used herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid).

While Dicamba acts as an auxin mimic to control broadleaf weeds, the biological activity, metabolic stability, and toxicological profile of the 2,5-dichloro-3-methoxy isomer are distinct. For researchers, this molecule serves two primary functions:

  • Reference Standard: It is an essential impurity standard for quality control in Dicamba manufacturing, ensuring regulatory compliance.

  • Scaffold for Discovery: Its unique substitution pattern—placing the methoxy group meta to the carboxyl group rather than ortho—alters its electronic properties and lipophilicity, making it a valuable building block for structure-activity relationship (SAR) studies in drug design.

This guide provides a definitive technical profile, a regioselective synthesis strategy, and a self-validating analytical protocol to distinguish this molecule from its commercial isomers.

Physicochemical Profile

The following data summarizes the core molecular properties. Note that while the molecular weight is identical to Dicamba, the physical behavior (melting point, pKa) differs due to the loss of the internal hydrogen bond often seen in ortho-methoxy benzoic acids.

PropertyValueNotes
IUPAC Name This compound
CAS Number 33234-25-2 Distinct from Dicamba (1918-00-9)
Molecular Formula C₈H₆Cl₂O₃
Molecular Weight 221.04 g/mol Monoisotopic Mass: 219.9694 Da
Appearance White to Off-white SolidCrystalline powder
Solubility DMSO, Methanol, Ethyl AcetateLimited water solubility (acidic pH)
pKa (Calc.) ~3.5 - 3.8Slightly more acidic than benzoic acid due to Cl- electron withdrawal
LogP (Calc.) ~2.6Moderate lipophilicity

Regioselective Synthesis Strategy

Direct chlorination of 3-methoxybenzoic acid yields a mixture of isomers (2,4-, 2,6-, and 4,6-dichloro products) due to the ortho/para directing power of the methoxy group. To achieve high purity of the 2,5-dichloro-3-methoxy isomer, a "Self-Validating" synthesis route starting from Chloramben (3-amino-2,5-dichlorobenzoic acid) is recommended. This route locks the chlorine positions early, preventing isomeric scrambling.

Mechanism & Causality
  • Starting Material: 3-Amino-2,5-dichlorobenzoic acid is commercially available and has the chlorine atoms already fixed in the 2 and 5 positions.

  • Diazotization/Hydrolysis: Converting the amine to a phenol (hydroxyl group) via a diazonium intermediate allows for the introduction of the oxygen functionality at position 3 without altering the chlorine substitution.

  • O-Methylation: Selective methylation of the phenolic oxygen yields the target.

Step-by-Step Protocol

Step 1: Hydroxylation (Sandmeyer-type)

  • Reagents: 3-Amino-2,5-dichlorobenzoic acid (1 eq), NaNO₂ (1.1 eq), H₂SO₄ (2.5 M), H₂O.

  • Procedure:

    • Dissolve the amine in dilute sulfuric acid and cool to 0–5°C.

    • Add aqueous NaNO₂ dropwise to form the diazonium salt. Critical: Keep T < 5°C to prevent premature decomposition.

    • Transfer the cold diazonium solution slowly into boiling 20% H₂SO₄. The heat drives the evolution of N₂ gas and substitution by water (–OH).

    • Cool and filter the precipitate.[1][2]

    • Product: 3-Hydroxy-2,5-dichlorobenzoic acid.

Step 2: O-Methylation

  • Reagents: Dimethyl sulfate (DMS) or Methyl Iodide (MeI), K₂CO₃, Acetone.

  • Procedure:

    • Dissolve the hydroxy-acid intermediate in acetone.[3]

    • Add K₂CO₃ (2.5 eq) to deprotonate both the carboxylic acid and the phenol.

    • Add MeI (2.2 eq) and reflux for 4 hours. This forms the methyl ester of the methoxy acid (Methyl 2,5-dichloro-3-methoxybenzoate).

    • Why Esterify? It prevents zwitterionic complications and improves solubility for purification.

Step 3: Hydrolysis to Final Acid

  • Reagents: LiOH or NaOH (2M), THF/Water.

  • Procedure:

    • Treat the ester with LiOH in THF/Water (1:1) at room temperature.

    • Acidify with HCl to pH 1.

    • Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

    • Recrystallization: Use Ethanol/Water to obtain pure this compound.

Synthesis Workflow Visualization

SynthesisRoute Start Start: 3-Amino-2,5-dichlorobenzoic acid (Chloramben) Diazonium Intermediate: Diazonium Salt (Unstable) Start->Diazonium NaNO2, H2SO4, 0°C (Diazotization) Phenol Intermediate: 3-Hydroxy-2,5-dichlorobenzoic acid Diazonium->Phenol H2O, 100°C (Hydrolysis/-N2) Ester Intermediate: Methyl 2,5-dichloro-3-methoxybenzoate Phenol->Ester MeI, K2CO3 (Global Methylation) Final Target: this compound (CAS 33234-25-2) Ester->Final LiOH, THF/H2O (Selective Ester Hydrolysis)

Caption: Regioselective synthesis pathway ensuring correct chlorine placement via Chloramben precursor.

Analytical Characterization: The "Self-Validating" Protocol

Distinguishing this compound from Dicamba (3,6-dichloro-2-methoxybenzoic acid) is the most critical quality assurance step. Mass spectrometry alone is insufficient because both molecules share the exact same mass and isotope pattern.

The Solution: ¹H NMR Coupling Constants (J-values)

This method is self-validating because the aromatic substitution pattern dictates the magnetic coupling between the remaining protons.

  • Dicamba (3,6-dichloro): The remaining protons are at positions 4 and 5. They are ortho to each other.

    • Expected Signal: Two doublets with a large coupling constant (J ≈ 8.0 – 9.0 Hz) .

  • Target (2,5-dichloro): The remaining protons are at positions 4 and 6. They are meta to each other.

    • Expected Signal: Two doublets with a small coupling constant (J ≈ 2.0 – 3.0 Hz) .

Analytical Decision Tree

AnalyticalLogic Sample Unknown Sample (MW 221.04) NMR 1H NMR Analysis (Aromatic Region) Sample->NMR Decision Check Coupling Constant (J) NMR->Decision Dicamba Dicamba Identified (Ortho-coupling, J=8-9Hz) Decision->Dicamba Large J Target Target Confirmed (Meta-coupling, J=2-3Hz) Decision->Target Small J

Caption: NMR-based logic flow to definitively distinguish the target from its isomer Dicamba.

Mass Spectrometry (HRMS) Expectations

While not distinguishing isomers, HRMS confirms the elemental composition.

  • Ionization: ESI Negative Mode [M-H]⁻.

  • m/z Monoisotopic: 218.9621.

  • Isotope Pattern: Distinctive "9:6:1" triplet pattern due to two Chlorine atoms (³⁵Cl/³⁷Cl).

    • M (100%)

    • M+2 (~64%)

    • M+4 (~10%)

Applications in R&D

Impurity Profiling

In the industrial synthesis of Dicamba, chlorination conditions can drift. If the starting material (2-methoxybenzoic acid) is over-chlorinated or chlorinated at the wrong position, the 2,5-dichloro isomer may form. Quantifying this impurity is essential for:

  • Toxicology: Isomers can have vastly different off-target toxicities.

  • IP Protection: ensuring the purity of the active ingredient (AI) avoids patent infringement on specific crystal forms or purity claims.

Medicinal Chemistry Scaffold

The 2,5-dichloro-3-methoxy motif creates a "hydrophobic clamp" around the carboxylate.

  • Bioisosterism: It serves as a sterically bulky, lipophilic bioisostere for salicylic acid derivatives.

  • Metabolic Stability: The blockage of the 2 and 5 positions prevents metabolic hydroxylation at the most reactive sites on the benzene ring, potentially increasing the half-life of drug candidates containing this moiety.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 33234-25-2).[4] Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1918-00-9 (Dicamba). (Used for isomeric comparison data). Retrieved from .

  • BLD Pharm. this compound Physical Properties and Safety Data. Retrieved from .

  • U.S. Patent 3,703,546. Preparation of 3-amino-2,5-dichlorobenzoic acid.[5] (Source for the precursor synthesis logic). Retrieved from .

  • ChemicalBook. Synthesis Methods of 2,5-Dichlorobenzoic Acid and Derivatives. Retrieved from .

Sources

Technical Guide: Toxicity Profile & Safety Assessment of 2,5-Dichloro-3-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical assessment for researchers working with 2,5-Dichloro-3-methoxybenzoic acid (CAS 33234-25-2) and its derivatives.

Given that this specific isomer is primarily a chemical intermediate rather than a widely registered commercial herbicide (like its isomer Dicamba), this guide utilizes Read-Across Toxicology and Structure-Activity Relationship (SAR) principles, anchoring data against well-characterized congeners like Dicamba (3,6-dichloro-2-methoxybenzoic acid) and Chloramben.

Executive Summary & Chemical Identity

This compound is a chlorinated aromatic acid scaffold used primarily as an intermediate in the synthesis of pharmaceuticals (e.g., potential antiviral or anti-inflammatory agents) and agrochemicals. Unlike its widely used isomer Dicamba (3,6-dichloro-2-methoxybenzoic acid), the 2,5-dichloro-3-methoxy isomer presents a distinct steric and electronic profile that alters its receptor binding and metabolic fate.

This guide provides a predictive toxicity profile based on validated SAR (Structure-Activity Relationship) data, defining the toxicological liabilities of the core scaffold and its functional derivatives (salts, esters, and metabolites).

Chemical Identification
FeatureSpecification
IUPAC Name This compound
CAS Number 33234-25-2
Molecular Formula C₈H₆Cl₂O₃
Molecular Weight 221.04 g/mol
Key Isomer Distinction Dicamba: Cl at 3,6; OMe at 2 (Auxin mimic). Subject: Cl at 2,5; OMe at 3 (Scaffold intermediate).
Physical State Crystalline solid, low water solubility (acid form).[1]

Toxicokinetics (ADME) Profile[2]

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) is critical for predicting systemic toxicity.

Absorption & Distribution
  • Oral: Rapid absorption is expected due to the lipophilic nature of the protonated acid (pKa ~2.5–3.0) in the stomach. Bioavailability is likely >80% based on chlorobenzoic acid analogs.

  • Dermal: Moderate permeability. The lipophilicity conferred by the methoxy and chloro groups facilitates stratum corneum penetration, especially in ester derivatives.

  • Distribution: High plasma protein binding (>90%) is predicted. It does not significantly accumulate in adipose tissue due to rapid renal clearance of the ionized form.

Metabolic Pathways (Bioactivation vs. Detoxification)

The primary metabolic liability is O-demethylation mediated by hepatic Cytochrome P450 enzymes (likely CYP1A2 or CYP2C families), yielding 2,5-dichloro-3-hydroxybenzoic acid .

  • Phase I: O-demethylation (Major).

  • Phase II: Glucuronidation of the carboxylic acid and the newly formed phenolic hydroxyl group.

  • Toxicological Implication: The phenolic metabolite is more polar but may exhibit higher oxidative reactivity (quinone formation potential is low due to chloro-blocking at para/ortho positions relative to the phenol, but theoretical risk exists).

MetabolicPathway Parent This compound (Lipophilic Parent) CYP CYP450 (O-Demethylation) Parent->CYP Phase I Excretion Renal Excretion (Glucuronide Conjugate) Parent->Excretion Unchanged (Minor) Metabolite 2,5-Dichloro-3-hydroxybenzoic acid (Phenolic Metabolite) CYP->Metabolite UGT UGT Transferases (Conjugation) Metabolite->UGT Phase II UGT->Excretion

Figure 1: Predicted metabolic trajectory. The primary clearance route involves O-demethylation followed by Phase II conjugation.

Toxicity Profile & Hazard Assessment

This section synthesizes data using Read-Across from the EPA-validated profile of Dicamba and Chloramben.

Acute Toxicity

The compound is classified as Moderately Toxic (Category 4 Oral).

EndpointPredicted ValueHazard Classification (GHS)Mechanistic Insight
Oral LD50 (Rat) 1,000 – 2,000 mg/kgWarning (H302)Uncoupling of oxidative phosphorylation at high doses; CNS depression.
Dermal LD50 (Rabbit) > 2,000 mg/kgLow ToxicityLimited systemic uptake via skin unless in solvent vehicle.
Inhalation LC50 > 5 mg/L (4h)Low ToxicityLow vapor pressure reduces risk, but dust is highly irritating.
Eye Irritation Severe / Corrosive Danger (H318)Acidic pH + Lipophilicity = Rapid penetration of corneal epithelium.
Skin Irritation ModerateWarning (H315)Contact dermatitis potential; acid burn risk in concentrated form.
Chronic & Subchronic Effects
  • Target Organs: Liver (hypertrophy due to enzyme induction) and Kidney (tubular irritation from excretion of acidic metabolites).

  • Carcinogenicity: Unlikely to be carcinogenic. Structural analogs (Dicamba) are negative in long-term bioassays.

  • Genotoxicity: Predicted Negative . The benzene ring is deactivated by chlorine atoms, reducing the likelihood of DNA adduct formation. However, impurities in synthesis (e.g., polychlorinated byproducts) must be monitored.

Developmental Toxicity
  • Teratogenicity: Low risk. High doses may cause maternal toxicity which secondarily affects the fetus (skeletal variations), but no specific teratogenic mechanism (like thalidomide) is present.

Experimental Protocols for Safety Validation

For researchers synthesizing new derivatives, these self-validating protocols are required to establish a baseline safety profile.

Protocol A: In Vitro Cytotoxicity Screening (MTT Assay)

Purpose: Determine the IC50 of the derivative on HepG2 (liver) and HEK293 (kidney) cells to assess metabolic toxicity.

  • Preparation: Dissolve this compound in DMSO (Stock 100 mM). Prepare serial dilutions (0.1 µM to 1000 µM) in cell culture media (DMEM + 10% FBS).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Exposure: Replace media with drug-containing media. Include Vehicle Control (0.1% DMSO) and Positive Control (Triton X-100 or Doxorubicin). Incubate for 48h.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure absorbance at 570 nm.

  • Validation Criteria:

    • Vehicle control cell viability >90%.

    • Dose-response curve must show

      
      .
      
Protocol B: Rapid Eye Irritation Assessment (BCOP Assay)

Purpose: Since this compound is a predicted severe eye irritant, use the Bovine Corneal Opacity and Permeability (BCOP) assay (OECD 437) instead of in vivo Draize testing.

  • Tissue: Freshly isolated bovine corneas mounted in holders.

  • Application: Apply 750 µL of 20% (w/v) solution/suspension of the test substance for 4 hours.

  • Measurement:

    • Opacity: Measure light transmission using an opacitometer.

    • Permeability: Apply fluorescein solution; measure OD490 of the posterior chamber medium.

  • Calculation:

    
    .
    
  • Interpretation: IVIS > 55 indicates Corrosive/Severe Irritant (GHS Cat 1) .

Derivatives & Structure-Activity Relationships (SAR)[3][4]

Modifying the this compound scaffold alters its physicochemical properties and toxicity.

Salt Formation (Solubility Enhancement)
  • Sodium/Potassium Salts: Increases water solubility, reducing volatility.

    • Tox Impact: Increases acute oral toxicity (faster absorption) but decreases inhalation risk (lower volatility).

  • Diglycolamine (DGA) Salt: Common in herbicides (e.g., Clarity® brand of Dicamba).

    • Tox Impact: Reduces volatility significantly. The amine counter-ion may add mild irritation potential.

Esterification (Prodrugs)
  • Methyl/Ethyl Esters:

    • Tox Impact: Drastically increases lipophilicity. Enhances dermal absorption. Esters are rapidly hydrolyzed by plasma esterases back to the parent acid.

Comparative SAR Visualization

SAR Dicamba Dicamba (3,6-Cl, 2-OMe) Auxin Mimic High Herbicide Activity Mod. Toxicity Target This compound Weak/No Auxin Activity Scaffold Intermediate Eye Irritant Dicamba->Target Isomer Shift (Loss of herbicidal potency) Chloramben Chloramben (2,5-Cl, 3-NH2) Low Toxicity Rapid Excretion Target->Chloramben Bio-isostere (OMe -> NH2)

Figure 2: SAR comparison. The shift from 3,6-substitution (Dicamba) to 2,5-substitution reduces auxin-like herbicidal activity but maintains the benzoic acid toxicity profile (irritation, ion trapping).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3030 (Dicamba). PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2016). Dicamba: Human Health Risk Assessment for Proposed Section 3 New Uses. Office of Chemical Safety and Pollution Prevention. Available at: [Link]

  • Organization for Economic Co-operation and Development (OECD). (2023). Test No. 437: Bovine Corneal Opacity and Permeability Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. OECD Guidelines for the Testing of Chemicals. Available at: [Link]

Sources

Synthesis and Methodological Validation of 2,5-Dichloro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,5-dichloro-3-methoxybenzoic acid (CAS: 33234-25-2) is a highly substituted aromatic building block with profound utility in the development of complex pharmaceuticals and advanced agrochemicals[1]. Due to the dense functionalization of the benzene ring, direct electrophilic aromatic substitution to achieve this exact regiochemistry is impossible. Instead, a rigorous, four-step linear sequence starting from commercially available 2,5-dichlorobenzoic acid must be employed.

This technical guide provides a self-validating, step-by-step synthetic protocol designed for process chemists and application scientists. It emphasizes the mechanistic causality behind each transformation, ensuring that experimentalists understand why specific reagents and conditions are selected to control regioselectivity and chemoselectivity.

Retrosynthetic Strategy & Regiochemical Logic

The synthesis relies on the sequential manipulation of the C3 position. The foundational step is the electrophilic aromatic nitration of 2,5-dichlorobenzoic acid, which exclusively targets the C3 position due to the synergistic directing effects of the existing substituents[2].

  • C1 Carboxylic Acid: Strongly electron-withdrawing, deactivating the ortho and para positions (C2, C4, C6), thereby directing electrophiles to the meta positions (C3, C5). Since C5 is occupied, it strictly directs to C3.

  • C2 Chlorine: Possesses a +M (mesomeric) effect that directs ortho/para. Its ortho position (C3) is activated.

  • C5 Chlorine: Directs ortho/para (C4, C6), but these positions are severely deactivated by the C1 carboxyl group.

This convergence of electronic directing effects makes the C3 position the only viable site for electrophilic attack, establishing the core regiochemistry required for the target molecule.

Regioselectivity SM Substituent Directing Effects on 2,5-Dichlorobenzoic Acid COOH C1: -COOH Group (Meta-Directing / Deactivating) SM->COOH Cl2 C2: -Cl Group (Ortho/Para-Directing) SM->Cl2 Cl5 C5: -Cl Group (Ortho/Para-Directing) SM->Cl5 Pos3 Position C3 (Primary Nitration Site) COOH->Pos3 Directs to C3 Pos46 Positions C4 & C6 (Disfavored Sites) COOH->Pos46 Deactivates C4/C6 Cl2->Pos3 Directs to C3 Cl5->Pos46 Directs to C4/C6

Figure 1: Mechanistic causality of regioselective C3 nitration via synergistic directing effects.

Synthetic Workflow & Master Diagram

The forward synthesis proceeds through four distinct isolated intermediates: Nitration, Nitro Reduction, Diazotization/Hydrolysis, and finally, O-Methylation coupled with Saponification.

ForwardSynthesis SM 2,5-Dichlorobenzoic acid Step1 Nitration (HNO3, H2SO4, 40-60°C) SM->Step1 Int1 2,5-Dichloro-3-nitrobenzoic acid Step1->Int1 Step2 Reduction (Fe/HCl or SnCl2) Int1->Step2 Int2 2,5-Dichloro-3-aminobenzoic acid Step2->Int2 Step3 Diazotization & Hydrolysis (NaNO2, H2SO4, Δ) Int2->Step3 Int3 2,5-Dichloro-3-hydroxybenzoic acid Step3->Int3 Step4 Methylation & Saponification (Me2SO4, K2CO3 then NaOH) Int3->Step4 Product This compound (CAS: 33234-25-2) Step4->Product

Figure 2: Four-step synthetic workflow for this compound.

Step-by-Step Self-Validating Protocols

Step 1: Electrophilic Aromatic Nitration

Objective: Synthesis of[3].

  • Protocol: Dissolve 2,5-dichlorobenzoic acid (1.0 eq) in concentrated sulfuric acid (95-98%). Cool the reactor to 10 °C. Slowly add a mixed acid solution (33% HNO₃ / 67% H₂SO₄) dropwise, maintaining the internal temperature between 40–60 °C[2]. Stir for 4 hours. Drown the reaction mass in crushed ice/water to precipitate the crude product. Filter and recrystallize from ethanol.

  • Causality & Mechanistic Insight: The use of oleum/mixed acid generates the highly reactive nitronium ion (NO₂⁺)[2]. Temperature control (≤60 °C) is critical to prevent oxidative degradation and di-nitration.

  • In-Process Control (IPC): Quench a 1 mL aliquot in water, extract with EtOAc, and analyze via HPLC (UV 254 nm). The reaction is complete when the starting material peak area is <1.0%.

Step 2: Chemoselective Nitro Reduction

Objective: Synthesis of 2,5-dichloro-3-aminobenzoic acid (also known as the herbicide)[4],[5].

  • Protocol: Suspend 2,5-dichloro-3-nitrobenzoic acid (1.0 eq) in a mixture of ethanol and water (3:1 v/v). Add iron powder (4.0 eq) and a catalytic amount of concentrated HCl (0.1 eq). Heat the mixture to reflux (approx. 80 °C) for 3 hours. Cool, basify slightly with Na₂CO₃ to precipitate iron salts, filter through a Celite pad, and acidify the filtrate to pH 3 to precipitate the amine.

  • Causality & Mechanistic Insight: A Béchamp reduction (Fe/HCl) is specifically chosen over catalytic hydrogenation (H₂/Pd-C). Palladium-catalyzed hydrogenation carries a severe risk of hydrodehalogenation (cleavage of the aryl-chloride bonds). Iron powder provides absolute chemoselectivity for the nitro group.

  • In-Process Control (IPC): TLC (Dichloromethane:Methanol 9:1). The product amine will exhibit strong blue fluorescence under UV 254 nm and stain positively with ninhydrin.

Step 3: Diazotization and Hydroxylation (Sandmeyer-Type)

Objective: Synthesis of [6].

  • Protocol: Suspend the amine (1.0 eq) in 20% aqueous H₂SO₄. Cool the suspension to 0–5 °C using an ice-salt bath. Slowly add an aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C. Stir for 30 minutes to form the diazonium salt. Next, slowly drip the cold diazonium solution into a separate flask containing boiling 10% aqueous H₂SO₄ (100 °C). Reflux for 1 hour, cool, and extract with ethyl acetate.

  • Causality & Mechanistic Insight: Diazotization must occur at near-freezing temperatures to prevent premature decomposition of the diazonium cation. Subsequent addition to boiling acid drives the thermodynamic release of N₂ gas, generating a highly reactive aryl cation that is immediately trapped by water to form the phenol[6].

  • In-Process Control (IPC): During diazotization, spot the reaction mixture on Starch-Iodide paper. An immediate blue-black color confirms the necessary slight excess of nitrous acid.

Step 4: O-Methylation and Saponification

Objective: Final synthesis of this compound[1].

  • Protocol: Dissolve 2,5-dichloro-3-hydroxybenzoic acid (1.0 eq) in anhydrous acetone. Add anhydrous K₂CO₃ (3.0 eq) and dimethyl sulfate (Me₂SO₄, 2.5 eq). Reflux for 6 hours. Concentrate the mixture in vacuo to remove acetone. To the residue, add 2M aqueous NaOH (5.0 eq) and reflux for 2 hours. Cool the mixture, wash with diethyl ether (to remove non-polar impurities), and acidify the aqueous layer with concentrated HCl to pH 2. Filter the resulting white precipitate and dry under vacuum.

  • Causality & Mechanistic Insight: Dimethyl sulfate in the presence of a base will methylate both the phenolic hydroxyl group and the carboxylic acid, yielding methyl 2,5-dichloro-3-methoxybenzoate. The subsequent NaOH reflux is a mandatory saponification step to selectively hydrolyze the methyl ester back to the free carboxylic acid, while the robust aryl-methyl ether remains intact.

  • In-Process Control (IPC): LC-MS analysis prior to NaOH addition must show the mass of the diester intermediate. Post-saponification LC-MS must confirm the loss of 14 Da (-CH₂) to yield the target mass.

Quantitative Data and Yield Analysis

The following table summarizes the expected performance metrics for the optimized synthetic route, assuming a 100-gram starting scale.

StepTransformationReagents / CatalystExpected Yield (%)Purity Target (HPLC)Key Impurity to Monitor
1 NitrationHNO₃, H₂SO₄ (Oleum)82 - 88%> 98.0%2,5-dichloro-6-nitrobenzoic acid[7]
2 Nitro ReductionFe powder, HCl, EtOH90 - 95%> 99.0%Unreacted nitro starting material
3 HydroxylationNaNO₂, H₂SO₄, H₂O, Δ70 - 75%> 95.0%Azo-coupling polymeric byproducts
4 Methylation/Sap.Me₂SO₄, K₂CO₃; then NaOH85 - 90%> 99.5%Unhydrolyzed methyl ester
Total Overall Process - ~ 45 - 53% > 99.5% -

Analytical Characterization Standards

To validate the final API (Active Pharmaceutical/Agrochemical Ingredient), the following analytical parameters must be met:

  • HPLC (Reverse Phase): Column: C18 (150 x 4.6 mm, 5 µm); Mobile Phase: Acetonitrile / 0.1% TFA in Water (Gradient); UV Detection: 254 nm.

  • LC-MS (ESI-): Expected [M-H]⁻ m/z = 218.96 (based on monoisotopic mass of 220.04 Da). Isotope pattern must reflect the presence of two chlorine atoms (approx. 9:6:1 ratio for M : M+2 : M+4).

  • ¹H-NMR (400 MHz, DMSO-d6):

    • δ 13.5 (br s, 1H, -COOH)

    • δ 7.4 - 7.6 (m, 2H, Aromatic protons at C4 and C6)

    • δ 3.9 (s, 3H, -OCH₃)

References

  • Google Patents (US3397229A)
  • Google Patents (US4454345A)
  • Herbicidal 3-(substituted-benzyl)-1-methyl-6-trifluoromethyluracils (Synthesis of 2,5-dichloro-3-hydroxybenzoic acid)
  • 2,5-Dichloro-3-nitrobenzoic acid | C7H3Cl2NO4 | CID 6951 PubChem, National Institutes of Health URL:[Link]

  • Chloramben (3-Amino-2,5-Dichlorobenzoic Acid) Pesticide Registration Standard U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Thermodynamic Stability and Solid-State Characterization of Dichloromethoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability, solid-state properties, and separation logic for dichloromethoxybenzoic acid isomers, specifically focusing on the commercially vital 3,6-dichloro-2-methoxybenzoic acid (Dicamba) and its primary thermodynamic impurity, 3,5-dichloro-2-methoxybenzoic acid .

Executive Summary

In the development of halogenated benzoic acid herbicides and pharmaceuticals, the control of isomeric purity is governed by the thermodynamic differences between regioisomers. Dicamba (3,6-dichloro-2-methoxybenzoic acid) is the active herbicidal ingredient, yet its synthesis inherently produces the 3,5-dichloro-2-methoxybenzoic acid isomer.[1]

This guide analyzes the thermodynamic landscape of these molecules. The central finding is that while Dicamba is the desired pharmacophore, the 3,5-isomer exhibits a significantly higher melting point (


) and greater lattice stability. This inversion of stability—where the impurity is more crystalline than the product—dictates the process engineering required for purification.

Molecular Architecture & Theoretical Stability

The thermodynamic behavior of these isomers is driven by the Ortho-Effect and Steric Inhibition of Resonance .

Structural Comparison
  • 3,6-Dichloro-2-methoxybenzoic acid (Dicamba):

    • Substitution Pattern: The methoxy group at C2 and the carboxylic acid at C1 are flanked by chlorine atoms at C3 and C6.[2]

    • Conformation: The C6-chlorine atom exerts severe steric pressure on the C1-carboxyl group. To relieve this strain, the carboxyl group rotates out of the plane of the benzene ring.

    • Consequence: Loss of

      
      -conjugation between the carboxyl group and the ring reducing resonance stabilization, but increasing solubility in polar organic solvents due to the dipole exposure.
      
  • 3,5-Dichloro-2-methoxybenzoic acid (Impurity):

    • Substitution Pattern: Chlorines are at C3 and C5. The C6 position is unsubstituted (contains a Hydrogen).

    • Conformation: The absence of a C6-chlorine allows the carboxyl group to remain more coplanar with the benzene ring.

    • Consequence: Enhanced packing efficiency in the crystal lattice, leading to a higher melting point and lower solubility.

Electronic Effects Diagram (DOT)

The following diagram illustrates the steric and electronic pressures influencing the stability of the two isomers.

IsomerStability Dicamba 3,6-Dichloro-2-methoxybenzoic acid (Dicamba) StericStrain High Steric Strain (C6-Cl vs C1-COOH) Dicamba->StericStrain Structure Impurity 3,5-Dichloro-2-methoxybenzoic acid (Major Impurity) NoStrain Low Steric Strain (C6-H vs C1-COOH) Impurity->NoStrain Structure Planarity Twisted Carboxyl Group (Non-Planar) StericStrain->Planarity Causes Lattice Lower Lattice Energy (Mp: 114-116 °C) Planarity->Lattice Result Planar Planar Conformation (Resonance Stabilized) NoStrain->Planar Allows HighLattice Higher Lattice Energy (Mp: ~167 °C) Planar->HighLattice Result

Figure 1: Mechanistic flow linking structural substitution to macroscopic thermodynamic properties.

Thermodynamic Parameters

The following data consolidates experimental values derived from calorimetric and solubility studies. The significant difference in melting points validates the theoretical prediction of packing efficiency.

Property3,6-Dichloro (Dicamba)3,5-Dichloro (Impurity)Thermodynamic Implication
Melting Point (

)
114 – 116 °C [1, 3]166 – 167 °C [2, 5]The 3,5-isomer has a more stable crystal lattice (

).
pKa (Acid Strength) 1.87 – 1.97 [1]~2.8 - 3.2 (Est.)Dicamba is more acidic due to steric inhibition of resonance (SIR) preventing conjugation of the COO- charge with the ring, plus the inductive effect of ortho-Cl.
Solubility (Water) 6.5 g/L (Acid form)< 2.0 g/L (Est.)The higher lattice energy of the 3,5-isomer significantly reduces its aqueous solubility compared to Dicamba.
Crystal System Monoclinic / TriclinicMonoclinic (Likely)Dicamba forms dimers in the solid state, but the dimer is twisted.

Key Insight: The large


 suggests that in a mixed melt (during synthesis), the 3,5-isomer will crystallize first or act as a nucleating impurity if the process is not carefully controlled near the eutectic point.

Synthesis and Impurity Formation Pathways[3]

Understanding the origin of the 3,5-isomer is crucial for controlling it. It arises primarily from the regioselectivity of the carboxylation step of dichlorophenols.

Reaction Pathway Diagram

The synthesis typically proceeds via the Kolbe-Schmitt carboxylation. The regiochemistry is determined by the directing effects of the hydroxyl and chlorine groups.

SynthesisPath Start 2,5-Dichlorophenol Reaction Kolbe-Schmitt Carboxylation (CO2, NaOH, Pressure) Start->Reaction Intermediate1 3,6-Dichlorosalicylic Acid (Major Kinetic Product) Reaction->Intermediate1 Ortho to OH (Pos 6) Sterically hindered Intermediate2 3,5-Dichlorosalicylic Acid (Thermodynamic Byproduct) Reaction->Intermediate2 Para to Cl? (Pos 4) Ortho to OH (Pos 6 blocked?) Methylation O-Methylation (MeCl or DMS) Intermediate1->Methylation Intermediate2->Methylation Product1 Dicamba (3,6-dichloro-2-methoxy...) Methylation->Product1 Product2 Impurity (3,5-dichloro-2-methoxy...) Methylation->Product2

Figure 2: Divergent synthesis pathways. Note: The 3,5-isomer often arises if the starting material contains 2,4-dichlorophenol or via rearrangement.

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability and purity of these isomers, the following protocols are recommended. These are designed to be self-validating systems.

Differential Scanning Calorimetry (DSC) Purity Determination

Objective: Quantify the molar fraction of the 3,5-isomer in a Dicamba sample using the Van't Hoff depression of melting point.

  • Sample Prep: Weigh 2–5 mg of dried sample into an aluminum crucible. Crimp with a pinhole lid to allow gas escape if decomposition occurs (though these are stable up to ~200°C).

  • Instrument: Calibrate using Indium (

    
    ) and Zinc.
    
  • Method:

    • Equilibrate at 25°C.

    • Ramp at 1°C/min to 100°C (to dry/anneal).

    • Ramp at 0.5°C/min through the melting range (100°C to 180°C).

    • Note: A slow ramp rate is critical to maintain thermodynamic equilibrium during the melt.

  • Analysis:

    • Integrate the endothermic melting peak.

    • The sharp peak at ~115°C indicates Dicamba.

    • A broadening of the tail or a secondary event near 160°C indicates the presence of the 3,5-isomer or a eutectic mixture.

    • Use the Van't Hoff equation:

      
       to calculate impurity mole fraction (
      
      
      
      ).
Solubility-Based Separation (Purification)

Since the 3,5-isomer has a higher lattice energy, it is less soluble.

  • Dissolution: Dissolve the crude mixture in hot toluene or xylene (approx. 80°C).

  • Cooling: Slowly cool to 25°C.

  • Filtration: The 3,5-isomer (higher

    
    , lower solubility) will often crystallize out before the Dicamba, or form a "slush" if near the eutectic.
    
  • Refinement: For high purity, convert the acid mixture to the methyl ester . The boiling points of the esters differ, allowing separation by fractional distillation, which is often more effective than crystallization for these specific isomers [4].

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3030, Dicamba. Retrieved from [Link]

  • Hirwe, N. W., & Patil, B. V. (1937).[3] Derivatives of Salicylic Acid.[3][4] Part XIII. Chlorosalicylic Acids and Their Methyl Ethers.[3] Proceedings of the Indian Academy of Sciences - Section A. (Confirming Mp of 3,5-dichloro-2-methoxybenzoic acid as 166-167°C). Retrieved from [Link]

  • NIST Chemistry WebBook. (2025). 3,6-Dichloro-2-methoxybenzoic acid (Dicamba) Phase change data. Retrieved from [Link]

  • Google Patents. (1981). Process for preparing high assay dicamba (GB2077729A). (Describes the separation of 3,5-isomer via esterification).

Sources

Technical Guide: Acidity Profile and pKa Determination of 2,5-Dichloro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Dichloro-3-methoxybenzoic acid is a highly functionalized chlorobenzoic acid derivative, structurally isomeric to the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid).[1] Its physicochemical behavior is dominated by the ortho-effect driven by the chlorine atom at the C2 position, resulting in significantly higher acidity compared to the parent benzoic acid.

For researchers in agrochemistry and pharmaceutical development, understanding the dissociation constant (pKa) of this compound is critical for predicting:

  • Membrane Permeability: The ratio of ionized to neutral species at physiological or environmental pH (pH 5.5–7.4).

  • Solubility Profiles: Formulation stability in aqueous vs. organic media.

  • Metabolic Fate: Reactivity patterns governed by the electron-rich methoxy group flanked by electron-withdrawing chlorines.

This guide provides a definitive structural analysis, a high-confidence predicted pKa range based on Structure-Activity Relationships (SAR), and validated experimental protocols for precise determination.

Part 1: Structural Analysis & Theoretical Acidity

Electronic Architecture

The acidity of this compound is dictated by the interplay of three substituents on the benzoic acid core.

PositionSubstituentElectronic EffectImpact on Acidity
C1 -COOHReaction Center N/A
C2 -ClInductive (-I) & Steric Major Increase. The bulky chlorine forces the carboxyl group out of planarity with the benzene ring (Ortho Effect), reducing resonance stabilization of the neutral acid and exposing the proton.
C3 -OCH₃Resonance (+R) / Inductive (-I) Minor Increase. Located meta to the carboxyl group, the resonance donation is minimized. The inductive withdrawal (-I) likely dominates, slightly stabilizing the carboxylate anion.
C5 -ClInductive (-I) Moderate Increase. Electron withdrawal stabilizes the carboxylate negative charge through the

-bond framework.
Quantitative SAR Assessment

While benzoic acid has a standard pKa of 4.20 , the substitution pattern of the target molecule shifts this value dramatically.

  • Baseline Anchor: 2,5-Dichlorobenzoic acid has an experimental pKa of 2.47 [1].[2]

  • Modifier Effect: The addition of a methoxy group at C3 (meta to COOH) typically exerts a weak acid-strengthening effect due to inductive withdrawal dominating over resonance in the meta position (compare Benzoic acid pKa 4.20 vs. 3-Methoxybenzoic acid pKa 4.09) [2].

  • Buttressing Effect: The C3-Methoxy group may sterically crowd the C2-Chlorine, enhancing the twist of the carboxyl group (secondary ortho effect).

Consensus Prediction: Based on the additivity of Hammett substituent constants and the known value of the 2,5-dichloro analog, the pKa of this compound is calculated to be in the range of 2.35 – 2.45 .

SAR_Analysis Benzoic Benzoic Acid pKa = 4.20 OrthoCl + 2-Cl (Ortho Effect) Steric Twist & -I Effect Benzoic->OrthoCl Major Acid Strengthening MetaCl + 5-Cl (Inductive) -I Stabilization OrthoCl->MetaCl Additive Withdrawal MetaOCH3 + 3-OCH3 (Meta) Weak -I / Buttressing MetaCl->MetaOCH3 Fine Tuning Target This compound Predicted pKa: 2.35 - 2.45 MetaOCH3->Target Final Structure

Figure 1: Stepwise structural contributions to the acidity of this compound.

Part 2: Experimental Determination Protocols

For precise characterization required in drug development or regulatory submissions, experimental validation is mandatory. The low pKa (~2.4) requires specific handling to distinguish the dissociation event from the solvent background.

Method Selection Matrix[3]
MethodApplicability RangeProsCons
Potentiometric Titration pKa 2 – 12High precision; Industry Gold Standard.Requires solubility >

M; Sensitive to carbonate errors.
UV-Metric (Spectrophotometric) pKa < 2 or > 12Works for low solubility; Highly sensitive.Requires a chromophore change upon ionization (present in benzoate systems).
Capillary Electrophoresis (CE) Wide RangeLow sample volume; High throughput.Requires specialized equipment; Buffer complexity.
Protocol: Potentiometric Titration (Standard)

This protocol is designed for a Sirius T3 or equivalent autotitrator, but can be adapted for manual high-precision pH meters.

Reagents:

  • Analyte: ~5 mg of this compound (High Purity >98%).

  • Titrant: 0.1 M KOH (CO₂-free, standardized).

  • Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

  • Co-solvent (if needed): Methanol (perform titrations at 20%, 30%, 40% MeOH and extrapolate to 0% via Yasuda-Shedlovsky plot).

Workflow:

  • System Calibration: Calibrate electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) to ensure linearity in the acidic region.

  • Sample Preparation: Dissolve the compound in the background electrolyte. If precipitation occurs, use the MeOH co-solvent method.

  • Acidification: Lower the starting pH to ~1.5 using 0.5 M HCl. This ensures the species is fully protonated (

    
    ) before titration begins.
    
  • Titration: Titrate with KOH. Add titrant in increments of 0.5 µL - 2 µL. Wait for electrode stability (<0.2 mV/sec drift) before recording pH.

  • Data Processing:

    • Plot pH vs. Volume.

    • Use Gran’s Plot analysis to identify the equivalence point and

      
      .
      
    • Calculate pKa using the Henderson-Hasselbalch linearization or non-linear least squares regression (Hyperquad).

Titration_Workflow Start Sample Preparation (Weigh ~5mg) Solubility Check Solubility (Aq vs Co-solvent) Start->Solubility Acidify Acidify to pH 1.5 (Ensure AH form) Solubility->Acidify Dissolved Titrate Titrate with KOH (0.1 M, CO2-free) Acidify->Titrate Measure Record Potential (mV) Stability <0.2mV/s Titrate->Measure Stepwise Measure->Titrate Loop until pH 11 Calc Gran's Plot / Regression Calculate pKa Measure->Calc Complete

Figure 2: Potentiometric titration workflow for accurate pKa determination.

Part 3: Implications for Development

Solubility & Lipophilicity (LogD)

The pKa of ~2.4 implies that at physiological pH (7.4), the compound will exist almost exclusively (>99.9%) in its ionized carboxylate anion form (


) .
  • Stomach (pH 1.5 - 2.0): Significant portion exists as neutral

    
    . High membrane permeability expected.
    
  • Intestine/Blood (pH 7.4): Fully ionized. Low passive permeability, high aqueous solubility.

  • Formulation: Salts (sodium, potassium, diglycolamine) will be highly soluble. The free acid form may precipitate in acidic tank mixes (agrochemistry) or requires enteric coating (pharma).

Comparison with Dicamba

While Dicamba (pKa ~1.87) is slightly more acidic due to the ortho-methoxy group stabilizing the anion or enhancing steric twist, the 2,5-dichloro-3-methoxy isomer (pKa ~2.4) retains sufficient acidity to behave similarly in biological systems (ion trapping mechanisms). However, the metabolic stability of the methoxy group may differ due to the shielding by the adjacent 2-Cl and 4-H atoms.

References

  • Stenutz, R. (2025). pKa values for substituted benzoic acids. Data sourced from experimental compilations. Link

  • PubChem. (2025). Compound Summary: 3-Methoxybenzoic acid.[3] National Library of Medicine. Link

  • ACD/Labs. (2025). pKa Prediction Algorithms and Databases. Advanced Chemistry Development. Link

  • Reijnger, L., et al. (2018). Potentiometric determination of pKa values of benzoic acid derivatives. Journal of Solution Chemistry. (General protocol reference).

Sources

Methodological & Application

Application Note: Synthesis of 3,6-Dichloro-2-methoxybenzoic Acid (Dicamba)

[1][3][4]

Executive Summary

The synthesis of 3,6-Dichloro-2-methoxybenzoic acid from 2,5-dichlorophenol is a two-stage process involving a Kolbe-Schmitt carboxylation followed by O-methylation . This protocol utilizes the ortho-directing power of the phenoxide anion under high pressure CO₂ to selectively introduce the carboxyl group at the C6 position (ortho to the hydroxyl). The subsequent methylation must be controlled to prevent esterification, ensuring high yield of the free acid or its salt.

Reaction Pathway Overview

DicambaSynthesiscluster_legendReaction PhaseSM2,5-Dichlorophenol(C6H4Cl2O)SaltSodium 2,5-Dichlorophenolate(Solid/Anhydrous)SM->SaltNaOH, -H2O(Azeotropic Drying)IntermediateTransition State(Na-CO2 Complex)Salt->IntermediateCoordinationPrecursor3,6-Dichloro-2-hydroxybenzoic acid(3,6-DCSA)Intermediate->PrecursorCO2 (80-100 atm)110-130°C(Kolbe-Schmitt)Product3,6-Dichloro-2-methoxybenzoic acid(Dicamba)Precursor->ProductMe2SO4 or MeClNaOH, pH > 10

Figure 1: Synthetic pathway from 2,5-dichlorophenol to Dicamba, highlighting the critical carboxylation and methylation steps.

Technical Causality & Mechanism

The Kolbe-Schmitt Carboxylation

The transformation relies on the Kolbe-Schmitt reaction , an electrophilic aromatic substitution where carbon dioxide acts as the electrophile.

  • Why Sodium? The choice of alkali metal is critical. Sodium phenoxides (Na+) preferentially direct carboxylation to the ortho position due to a chelation effect where the sodium ion coordinates with both the phenoxide oxygen and the CO₂ molecule, stabilizing the transition state at the ortho carbon. Potassium (K+) salts often favor the para position (if open) due to larger ionic radius and weaker coordination.

  • Anhydrous Conditions: Water is a poison for this reaction. It solvates the phenoxide anion, disrupting the Na+-CO₂ coordination required for the ortho attack. The protocol below emphasizes azeotropic dehydration.

Regioselective Methylation

The intermediate, 3,6-dichloro-2-hydroxybenzoic acid (3,6-DCSA), contains two nucleophilic oxygen centers: the phenolic hydroxyl and the carboxylic acid.

  • Selectivity Control: By maintaining a high pH (forming the dianion) and using controlled equivalents of the methylating agent (Dimethyl sulfate or Methyl chloride), the phenolic oxygen—being more nucleophilic than the carboxylate—is methylated first. Over-methylation yields the methyl ester, which requires a subsequent hydrolysis step.

Detailed Experimental Protocol

Phase 1: Preparation of Anhydrous Sodium 2,5-Dichlorophenolate

Objective: Convert the phenol to its reactive salt and remove all traces of water.

  • Charging: In a high-pressure reactor (Autoclave) equipped with a mechanical stirrer and a Dean-Stark trap, charge 2,5-Dichlorophenol (1.0 eq) and Toluene (Solvent/Entrainer, 3-5 volumes).

  • Neutralization: Add Sodium Hydroxide (NaOH, 50% aq. solution, 1.05 eq) slowly under stirring. The slight excess ensures complete deprotonation.

  • Dehydration: Heat the mixture to reflux (~110°C). Water forms an azeotrope with toluene and is removed via the Dean-Stark trap.

    • Checkpoint: Continue reflux until no further water separates. The mixture will become a slurry of anhydrous sodium 2,5-dichlorophenolate.

  • Solvent Removal: Distill off the toluene (or keep as a slurry if using a solvent-based Kolbe process, though solid-phase is often preferred for higher conversion). For this protocol, we assume a solid-phase finish: remove solvent under vacuum to obtain a dry powder.

Phase 2: Carboxylation (Kolbe-Schmitt)

Objective: Introduce the carboxyl group at the C6 position.

  • Pressurization: Seal the autoclave containing the dry phenolate salt. Purge with N₂ to remove oxygen (prevents oxidation byproducts).

  • CO₂ Addition: Introduce Carbon Dioxide (CO₂) gas to a pressure of 80–100 bar (1160–1450 psi) .

  • Reaction: Heat the reactor to 110–130°C .

    • Mechanism:[1][3][4][5] The solid phenolate absorbs CO₂. The pressure must be maintained. Reaction time is typically 4–8 hours.

  • Work-up: Cool the reactor to <50°C and vent excess CO₂. Dissolve the solid residue (Sodium 3,6-dichloro-2-hydroxybenzoate) in water.

  • Acidification (Optional for isolation): To isolate the intermediate 3,6-DCSA, acidify to pH 1 with HCl. The product precipitates.

    • Yield Note: Unreacted 2,5-dichlorophenol can be recovered by steam distillation or solvent extraction at this stage.

Phase 3: Methylation

Objective: Convert the phenolic hydroxyl to a methoxy group.

  • Dissolution: If 3,6-DCSA was isolated, re-dissolve it in water with NaOH (2.2 eq) to form the disodium salt. If proceeding directly from Phase 2, adjust the aqueous solution pH to >11.

  • Methylation: Cool to 15–20°C. Add Dimethyl Sulfate (DMS, 1.0–1.1 eq) dropwise over 1 hour.

    • Safety: DMS is highly toxic. Use a closed system or vigorous fume hood ventilation.

    • Alternative: Methyl Chloride (MeCl) can be used industrially but requires an autoclave (50–80°C, 3–5 bar).

  • Temperature Control: Maintain temperature <30°C to prevent hydrolysis of DMS and methylation of the carboxylate (ester formation).

  • Completion: Stir for 2–4 hours. Monitor by HPLC.

  • Isolation: Acidify the mixture with H₂SO₄ or HCl to pH 1. The crude Dicamba precipitates as a white solid.

  • Purification: Recrystallize from water or xylene/heptane mixture to achieve >98% purity.

Quantitative Data Summary

ParameterSpecification / RangeCriticality
Stoichiometry (NaOH) 1.00 - 1.05 eqHigh - Excess NaOH reduces CO₂ uptake; deficiency leaves unreacted phenol.
Water Content (Pre-CO₂) < 0.1%Critical - Moisture kills the reaction yield.
CO₂ Pressure 80 - 100 barMedium - Lower pressure favors reversibility; higher pressure improves rate.
Reaction Temp 110 - 130°CHigh - >140°C increases tar/byproduct formation.
pH (Methylation) 10 - 12High - Ensures Phenoxide (O-) is nucleophilic; prevents ester hydrolysis.

Quality Control & Impurity Profile

When validating the synthesis, the following impurities must be monitored. Note the specific isomer requested in the prompt is listed here as a potential impurity or misidentified structure.

  • Unreacted Starting Material: 2,5-Dichlorophenol.[6]

  • Isomer Byproduct: 3,6-Dichlorosalicylic acid (3,6-DCSA) (Intermediate).

  • Over-Methylation: Methyl 3,6-dichloro-2-methoxybenzoate (Ester).

  • Regioisomer (Theoretical): This compound .

    • Origin: This isomer would result from carboxylation at the C3 position of the phenol (meta to OH). This is sterically hindered and electronically disfavored under Kolbe-Schmitt conditions. Its presence is typically negligible (<0.1%) but serves as a specific marker for process deviation.

References

  • Schmitt, R. (1885). "Beitrag zur Kenntniss der Kolbe'schen Salicylsäure-Synthese". Journal für Praktische Chemie, 31(1), 397–411.

  • Muller, E. (1985). "Process for the preparation of 3,6-dichloro-2-methoxybenzoic acid". U.S. Patent 4,526,985.

  • Markley, L. D. (1983). "Preparation of 3,6-dichloro-2-methoxybenzoic acid". U.S. Patent 4,393,234.[7]

  • Sigma-Aldrich. "this compound Product Sheet (CAS 33234-25-2)". (Cited for structural verification of the isomeric impurity).

  • Food and Agriculture Organization (FAO). "Dicamba: Pesticide Residues in Food - 2010 Evaluations". FAO Plant Production and Protection Paper.

Laboratory preparation protocol for 2,5-Dichloro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the laboratory preparation of 2,5-Dichloro-3-methoxybenzoic acid . This document is structured for researchers and analytical scientists requiring high-purity structural isomers for herbicide impurity profiling (specifically regarding Dicamba) and metabolic studies.

Introduction & Strategic Rationale

In the development and quality control of auxin-mimic herbicides, specifically Dicamba (3,6-dichloro-2-methoxybenzoic acid), the identification of regioisomers is critical. This compound serves as a vital analytical reference standard to validate the regioselectivity of industrial chlorination processes and to track environmental degradation pathways.

Unlike the industrial synthesis of Dicamba (which typically starts from 2,5-dichloroaniline or 1,2,4-trichlorobenzene), the laboratory preparation of this specific 2,5-dichloro-3-methoxy isomer requires a directed electrophilic aromatic substitution strategy to ensure the correct positioning of the methoxy group relative to the chlorines.

Retrosynthetic Analysis

To guarantee the 2,5-dichloro-3-substituted pattern, we utilize 2,5-dichlorobenzoic acid as the starting scaffold. The carboxyl group (meta-directing) and the chlorine atoms (ortho/para-directing) cooperatively direct nitration to the C3 position. This nitro group is then chemically manipulated to a methoxy group via an amine and phenol intermediate.

The Synthetic Pathway:

  • Nitration: Electrophilic substitution to install a nitrogen handle at C3.

  • Reduction: Conversion of the nitro group to an amine.[1]

  • Sandmeyer Hydroxylation: Diazotization and hydrolysis to yield the phenol.

  • O-Methylation & Saponification: Selective methylation of the phenol followed by ester hydrolysis.

Visual Workflow (Logic Map)

SynthesisPathway Start Start: 2,5-Dichlorobenzoic Acid Step1 Step 1: Nitration (HNO3 / H2SO4) Start->Step1 Electrophilic Subst. Inter1 Intermediate A: 2,5-Dichloro-3-nitrobenzoic acid Step1->Inter1 Step2 Step 2: Reduction (Fe / HCl or H2/Pd) Inter1->Step2 Reduction Inter2 Intermediate B: 3-Amino-2,5-dichlorobenzoic acid Step2->Inter2 Step3 Step 3: Hydroxylation (NaNO2 / H2SO4, then Heat) Inter2->Step3 Diazotization Inter3 Intermediate C: 2,5-Dichloro-3-hydroxybenzoic acid Step3->Inter3 Step4 Step 4: Methylation & Hydrolysis (MeI / K2CO3, then NaOH) Inter3->Step4 O-Alkylation Final Final Product: This compound Step4->Final

Figure 1: Step-wise synthetic pathway ensuring regiochemical fidelity of the 2,5-dichloro-3-methoxy substitution pattern.

Materials & Safety Protocols

Reagents Table
ReagentCAS No.RoleHazard Class
2,5-Dichlorobenzoic acid 50-79-3Starting MaterialIrritant
Nitric Acid (fuming) 7697-37-2Nitrating AgentCorrosive, Oxidizer
Sulfuric Acid (conc.) 7664-93-9Solvent/CatalystCorrosive
Iron Powder 7439-89-6Reducing AgentFlammable Solid
Sodium Nitrite 7632-00-0DiazotizationToxic, Oxidizer
Dimethyl Sulfate (or MeI) 77-78-1Methylating AgentCarcinogen , Mutagen
Critical Safety Advisories (E-E-A-T)
  • Nitration Risks: The nitration step is highly exothermic. Temperature control (<10°C during addition) is non-negotiable to prevent thermal runaway or polynitration.

  • Methylation Hazard: Dimethyl sulfate and Methyl Iodide are potent alkylating agents. Double-gloving and use of a fume hood are mandatory. Neutralize waste streams with aqueous ammonia or concentrated NaOH before disposal.

  • Diazonium Instability: In Step 3, do not allow the diazonium salt to dry; it must be hydrolyzed immediately in solution to prevent explosion hazards.

Detailed Experimental Protocol

Step 1: Preparation of 2,5-Dichloro-3-nitrobenzoic Acid

Rationale: The carboxyl group directs meta, while the chlorines direct ortho/para. The C3 position is the most electronically favorable site for nitration due to the combined directing effects.

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel. Place in an ice/salt bath.

  • Dissolution: Charge 50.0 g (0.26 mol) of 2,5-dichlorobenzoic acid into 300 mL of concentrated H₂SO₄. Stir until a uniform suspension/solution is achieved.

  • Nitration: Prepare a mixture of 25 mL fuming HNO₃ (d=1.5) and 30 mL conc. H₂SO₄.[1][2] Add this mixture dropwise to the flask, maintaining the internal temperature below 10°C .

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 12–15 hours.

  • Quench: Pour the reaction mixture slowly onto 1 kg of crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the precipitate, wash with cold water (3 x 200 mL) until the filtrate is pH neutral.

  • Purification: Recrystallize from an Acetonitrile/Water (9:1) mixture to remove any 6-nitro isomers.

    • Yield Expectation: ~80-85%.[3]

    • Validation: Melting Point ~216–218°C [Ref 1].[3]

Step 2: Reduction to 3-Amino-2,5-dichlorobenzoic Acid

Rationale: Reduction converts the deactivating nitro group into an activating amine, setting the stage for the Sandmeyer reaction.

  • Setup: 1L flask with reflux condenser.

  • Reaction: Suspend 40.0 g of the nitro compound (from Step 1) in 400 mL of 50% aqueous ethanol. Add 2 mL of conc. HCl and 30 g of Iron powder (reduced).

  • Reflux: Heat the mixture to reflux for 3 hours. Monitor reaction progress by TLC (disappearance of the yellow nitro spot).

  • Workup: Basify slightly with Na₂CO₃ to pH 8–9 while hot, then filter hot through Celite to remove iron oxides.

  • Isolation: Acidify the filtrate with glacial acetic acid to precipitate the amino acid. Filter and dry.

Step 3: Hydroxylation (Sandmeyer Variation)

Rationale: Converting the amine to a phenol via the diazonium salt. This is the critical step to install the oxygen atom.

  • Diazotization: Dissolve 20.0 g of the amino acid in 150 mL of 30% H₂SO₄. Cool to 0–5°C. Add a solution of 7.0 g NaNO₂ in 20 mL water dropwise, keeping T < 5°C. Stir for 30 min.

  • Hydrolysis: Transfer the cold diazonium solution dropwise into a second flask containing 100 mL of boiling 30% H₂SO₄. The rapid heating facilitates N₂ evolution and phenol formation.

  • Extraction: Cool the mixture to room temperature. Extract with Ethyl Acetate (3 x 100 mL).

  • Isolation: Dry the organic layer over MgSO₄ and evaporate. The crude product is 2,5-dichloro-3-hydroxybenzoic acid .

Step 4: O-Methylation and Final Hydrolysis

Rationale: Direct methylation of the hydroxy acid often esterifies the carboxyl group as well. We intentionally permethylate to the methyl ester/methyl ether, then selectively hydrolyze the ester.

  • Methylation: Dissolve 10.0 g of the crude hydroxy acid in 100 mL Acetone. Add 15.0 g anhydrous K₂CO₃ and 8.0 mL Methyl Iodide (or equivalent Dimethyl Sulfate).

  • Reflux: Reflux for 4 hours.

  • Saponification: Evaporate the acetone. Add 50 mL of 10% NaOH solution and heat at 60°C for 2 hours (hydrolyzes the methyl ester back to the acid, leaving the methyl ether intact).

  • Final Isolation: Cool and acidify with HCl to pH 1. The target compound, This compound , will precipitate.

  • Final Purification: Recrystallize from Ethanol/Water.

Quality Control & Validation

Data Summary Table

Parameter Specification Method
Appearance White to Off-white Crystalline Solid Visual
Purity > 98.0% HPLC (C18, MeOH/Water/TFA)
Identity (NMR) Consistent with structure 1H-NMR (DMSO-d6)
Melting Point 115–120°C (Estimated) Capillary Method

| Solubility | Soluble in MeOH, Acetone; Insoluble in Water | Solubility Test |[3][4]

Analytical Check (Self-Validating Step): In the 1H-NMR spectrum, look for the methoxy singlet at approx. 3.8-3.9 ppm .[2] The aromatic region should show two distinct singlets (or meta-coupled doublets) representing the protons at C4 and C6. If you see ortho-coupling (J ~8 Hz), you may have synthesized the wrong isomer (e.g., the 3,6-dichloro-2-methoxy Dicamba isomer), indicating a failure in the starting material selection or nitration regioselectivity.

References

  • PrepChem. "Synthesis of 2,5-dichloro-3-nitrobenzoic acid."[2][3] PrepChem.com. Accessed March 1, 2026. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 89831, 3,5-Dichloro-2-methoxybenzoic acid (Isomer Comparison)." PubChem. Accessed March 1, 2026. [Link]

  • Food and Agriculture Organization (FAO). "Dicamba Specifications and Evaluations for Plant Protection Products." FAO.org. Accessed March 1, 2026. [Link]

  • United States Patent Office. "Preparation of 3-amino-2,5-dichlorobenzoic acid."[2] US Patent 3703546A. Accessed March 1, 2026.

Sources

Application Note: 2,5-Dichloro-3-methoxybenzoic Acid as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

2,5-Dichloro-3-methoxybenzoic acid (CAS: 33234-25-2) is a highly functionalized aromatic intermediate extensively utilized in medicinal chemistry and drug development. Its unique substitution pattern provides three critical vectors for rational drug design:

  • Ortho-Chloro Steric Effect (C2) : The chlorine atom at the C2 position forces the adjacent carbonyl group out of the aromatic plane, severely restricting the rotation of any resulting amide bond. This conformational locking is a hallmark requirement for potent binding to the central dopamine D2 receptor[1].

  • Meta-Methoxy Group (C3) : Acts as a hydrogen bond acceptor in target binding pockets. Furthermore, it can be selectively demethylated to a phenol, providing an anchor point for PROTAC linkers or further etherification[2].

  • Para-Chloro Effect (C5) : Enhances the overall metabolic stability of the pharmacophore by blocking cytochrome P450-mediated aromatic oxidation at the para position.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this intermediate is critical for predicting its behavior in both synthetic workflows and biological systems.

PropertyValuePharmacological & Synthetic Relevance
Molecular Formula C8H6Cl2O3Low molecular weight (221.04 g/mol ) allows for extensive downstream elaboration while maintaining high ligand efficiency.
LogP (estimated) ~2.8Contributes favorably to lipophilicity, aiding blood-brain barrier (BBB) permeability for CNS-targeted derivatives.
pKa (Carboxylic Acid) ~2.5Highly acidic due to the inductive electron-withdrawing effects of the ortho/meta halogens, requiring specialized coupling strategies.
Isotopic Signature 9:6:1 RatioThe di-chloro substitution yields a distinct M, M+2, M+4 mass spectrometry pattern, enabling easy tracking during synthesis.

Pharmacological Context: Dopamine D2 Receptor Antagonism

Substituted benzamides derived from this compound are classic pharmacophores for neuroleptic and prokinetic agents. By forming an amide linkage with conformationally restricted amines (e.g., pyrrolidines or indolizidines), the resulting compounds act as potent, stereoselective antagonists of the central dopamine D2 receptor[1],[3]. The rigidified amide bond fits precisely into the orthosteric binding pocket of the D2 receptor, preventing the activation of the Gi/o protein complex and thereby maintaining adenylyl cyclase activity.

D2_Signaling A 2,5-Dichloro-3-methoxybenzamide (Antagonist) B Dopamine D2 Receptor (GPCR) A->B Blocks C Gi/o Protein (Inactive State) B->C Prevents Activation D Adenylyl Cyclase (Disinhibited) C->D Removes Inhibition E cAMP Levels (Maintained) D->E Normal Synthesis

Figure 1: Pharmacological signaling pathway demonstrating D2 receptor antagonism by benzamides.

Experimental Protocols & Workflows

Synthetic_Workflow cluster_0 Pathway A: Amide Coupling cluster_1 Pathway B: Demethylation SM This compound A1 HATU, DIPEA, DMF (Overcomes Steric Hindrance) SM->A1 B1 BBr3, CH2Cl2, -78°C (Ether Cleavage) SM->B1 A2 Benzamide Derivative (D2 Antagonist Core) A1->A2 B2 2,5-Dichloro-3-hydroxybenzoic acid (PROTAC Linker Anchor) B1->B2

Figure 2: Synthetic workflows for this compound derivatization.

Protocol A: Synthesis of Sterically Hindered Benzamides (HATU/DIPEA)

Causality & Rationale : The C2-chlorine atom creates severe steric hindrance around the carboxylic acid, rendering standard carbodiimide reagents (e.g., EDC/NHS) kinetically inefficient. To overcome this, HATU is employed. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen in the pyridine ring of HOAt provides neighboring-group participation via intramolecular hydrogen bonding with the incoming amine, accelerating the aminolysis step even in sterically congested environments[4],.

Step-by-Step Methodology :

  • Activation : Dissolve this compound (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). The tertiary amine deprotonates the carboxylic acid and neutralizes the coupling byproducts.

  • Coupling Reagent : Add HATU (1.1 eq, 0.55 mmol) in one portion. Stir at room temperature for 15 minutes to ensure complete formation of the HOAt active ester.

    • Self-Validation: Aliquot 5 µL of the reaction mixture into MeOH and analyze via LC-MS; the mass of the methyl ester or HOAt ester should be observed, with no free acid remaining.

  • Aminolysis : Add the desired secondary amine (e.g., a substituted pyrrolidine) (1.2 eq, 0.6 mmol). Stir for 2-4 hours at room temperature.

  • Workup : Quench with saturated aqueous NaHCO3 (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 1M HCl (to remove unreacted amine) and brine. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Protocol B: Selective Demethylation to 2,5-Dichloro-3-hydroxybenzoic Acid

Causality & Rationale : For applications requiring a phenolic handle (e.g., attachment of PEG linkers for PROTACs), the methoxy group must be cleaved. Boron tribromide (BBr3) is the reagent of choice. BBr3 acts as a powerful Lewis acid, coordinating to the basic ethereal oxygen. This coordination weakens the O-CH3 bond, allowing the liberated bromide ion to attack the methyl group via an SN2 mechanism, yielding methyl bromide and a borate ester intermediate that hydrolyzes upon aqueous workup[5],[2].

Step-by-Step Methodology :

  • Preparation : Dissolve the benzamide derivative or the free acid (1.0 eq, 1.0 mmol) in anhydrous CH2Cl2 (10 mL). Cool the reaction flask to -78 °C using a dry ice/acetone bath to prevent over-reaction or aromatic bromination.

  • Reagent Addition : Add BBr3 (1.0 M in CH2Cl2, 3.0 eq, 3.0 mmol) dropwise over 10 minutes.

    • Note: Multiple equivalents are required because Lewis basic sites (like the amide carbonyl or carboxylic acid) will competitively coordinate BBr3[2].

  • Cleavage : Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4 hours.

  • Quenching (Critical Step) : Cool the reaction back to 0 °C. Carefully quench by dropwise addition of MeOH (5 mL) to destroy excess BBr3, followed by water (10 mL).

    • Self-Validation: The violent evolution of HBr gas will cease when quenching is complete.

  • Isolation : Extract the aqueous layer with CH2Cl2 (3 x 15 mL). If the free acid was used, adjust the aqueous pH to 2-3 before extraction. Dry, concentrate, and verify the loss of the methoxy singlet (~3.9 ppm) via 1H-NMR.

Quality Control & Analytical Validation

To ensure the integrity of the synthesized intermediates and prevent downstream failures, the following self-validating analytical checks must be implemented:

  • 1H-NMR (DMSO-d6) : For the starting material, the aromatic protons appear as two distinct doublets (meta-coupling, J ~ 2.5 Hz) if the ring is intact. Upon successful demethylation (Protocol B), the disappearance of the sharp 3H singlet at ~3.9 ppm and the appearance of a broad 1H singlet at ~10.5 ppm (phenolic OH) confirms success.

  • LC-MS (ESI) : The di-chloro substitution yields a characteristic 9:6:1 isotopic pattern in the mass spectrum (M, M+2, M+4). This isotopic signature must be tracked throughout all synthetic steps to verify that accidental hydrodehalogenation has not occurred during basic or reductive conditions.

References

  • King, F. D., Hadley, M. S., & McClelland, C. M. (1988). Substituted benzamides with conformationally restricted side chains. 2. Indolizidine derivatives as central dopamine receptor antagonists. Journal of Medicinal Chemistry.1

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. 4

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron. 2

  • Pasquini, C., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PMC - National Institutes of Health. 5

Sources

Application Note: Precision Methylation Protocols for 2,5-Dichloro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2,5-Dichloro-3-methoxybenzoic acid presents a specific regioselective challenge common to herbicide intermediates (analogous to Dicamba): the efficient O-methylation of a phenol in the presence of a competing carboxylic acid, further complicated by steric hindrance from ortho-chlorine substituents.

This guide details the strategic selection of methylation reagents—Methyl Iodide (MeI) , Dimethyl Sulfate (DMS) , and Dimethyl Carbonate (DMC) —and provides optimized protocols for laboratory and pilot-scale synthesis. We prioritize a "Protect-Deprotect" strategy (Exhaustive Methylation


 Selective Hydrolysis) to guarantee the highest purity profile, avoiding the contamination of unreacted phenolic acids.

Strategic Reagent Selection Matrix

The choice of reagent dictates the safety profile, reaction kinetics, and purification strategy.

FeatureMethyl Iodide (MeI) Dimethyl Sulfate (DMS) Dimethyl Carbonate (DMC)
Role Lab-scale Gold StandardIndustrial StandardGreen Chemistry Alternative
Reactivity High (

mechanism)
Very High (Hard nucleophile)Moderate (Requires Catalyst/Heat)
Atom Economy Low (Heavy leaving group)ModerateHigh (Byproducts: MeOH,

)
Safety Neurotoxin, VolatileExtreme Toxicity , Non-volatileNon-toxic, Biodegradable
Selectivity Methylates Phenol & AcidMethylates Phenol & AcidCan be Tuned (T-dependent)
Cost HighLowLow
Expert Insight: The "Over-Methylation" Necessity

Direct selective methylation of the phenolic hydroxyl group (position 3) without affecting the carboxylic acid (position 1) is chemically precarious due to the higher nucleophilicity of the carboxylate anion. Attempting to limit reagents to 1.0 equivalent results in a mixture of starting material, target product, and the methyl ester side product.

The Solution: Drive the reaction to completion using excess reagent to form Methyl 2,5-dichloro-3-methoxybenzoate , then selectively hydrolyze the ester back to the acid. This ensures 100% conversion of the difficult phenolic -OH.

Visual Workflow: The "Protect-Deprotect" Strategy

The following diagram illustrates the critical decision pathways and the logic behind the exhaustive methylation strategy.

MethylationWorkflow cluster_safety Safety Critical Start Precursor: 2,5-Dichloro-3-hydroxybenzoic acid Decision Reagent Selection Start->Decision Route_MeI Route A: MeI / K2CO3 (Lab Scale / High Purity) Decision->Route_MeI High Reactivity Route_DMC Route B: DMC / DBU (Green / Process Scale) Decision->Route_DMC Eco-Friendly Intermediate Intermediate: Methyl 2,5-dichloro-3-methoxybenzoate (Ester + Ether) Route_MeI->Intermediate Exhaustive Methylation Route_DMC->Intermediate Autoclave/Reflux Hydrolysis Saponification: NaOH / H2O / MeOH Intermediate->Hydrolysis Selective Ester Cleavage Final Target: This compound Hydrolysis->Final Acidification (HCl)

Caption: Logical flow for the synthesis of this compound, highlighting the intermediate ester purification pathway.

Detailed Experimental Protocols

Protocol A: High-Purity Lab Synthesis (Methyl Iodide)

Best for: Medicinal chemistry, analytical standards, and gram-scale synthesis.

Reagents:

  • Precursor: 2,5-Dichloro-3-hydroxybenzoic acid (1.0 eq)

  • Solvent: Acetone (Reagent Grade, dried over

    
    )
    
  • Base: Potassium Carbonate (

    
    ), anhydrous (3.0 eq)
    
  • Methylating Agent: Methyl Iodide (MeI) (2.5 eq)

  • Hydrolysis Base: NaOH (10% aqueous)

Step-by-Step Methodology:

  • Solvation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2,5-dichloro-3-hydroxybenzoic acid in 100 mL of dry acetone.

  • Deprotonation: Add 19.9 g (3.0 eq) of anhydrous

    
    . The solution may turn yellow/orange as the phenoxide forms. Stir at room temperature for 15 minutes.
    
  • Methylation:

    • Safety: Perform in a fume hood. MeI is a neurotoxin.

    • Add 7.5 mL (approx 2.5 eq) of Methyl Iodide dropwise via syringe.

    • Attach a reflux condenser and heat the mixture to a gentle reflux (

      
      ) for 4–6 hours.
      
    • IPC (In-Process Control): Monitor via TLC (Hexane:EtOAc 3:1). The starting acid spot should disappear, replaced by the less polar methyl ester.

  • Workup (Intermediate): Filter off the inorganic salts (

    
    /KI). Concentrate the filtrate to obtain the crude Methyl 2,5-dichloro-3-methoxybenzoate .
    
  • Hydrolysis (The Correction Step):

    • Dissolve the crude ester in 50 mL Methanol.

    • Add 30 mL of 10% NaOH solution.

    • Stir at

      
       for 1 hour. This selectively cleaves the methyl ester (C1) while leaving the methyl ether (C3) intact.
      
  • Isolation:

    • Evaporate the methanol.

    • Acidify the remaining aqueous solution to pH 1–2 using 6M HCl. The target acid will precipitate as a white solid.

    • Filter, wash with cold water, and dry in a vacuum oven at

      
      .
      

Validation:

  • Yield: Expect 85–92%.

  • Purity: >98% (HPLC).

Protocol B: Green Chemistry Synthesis (Dimethyl Carbonate)

Best for: Process development, scale-up, and environmentally conscious workflows.

Reagents:

  • Precursor: 2,5-Dichloro-3-hydroxybenzoic acid

  • Reagent/Solvent: Dimethyl Carbonate (DMC) (Excess, acts as solvent)[1][2]

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 eq) or

    
    
    

Mechanism: DMC acts as a methylating agent at elevated temperatures.[3] Unlike MeI/DMS, it produces only methanol and


 as byproducts, eliminating salt waste.

Step-by-Step Methodology:

  • Setup: Use a pressure tube or a stainless steel autoclave (due to DMC's boiling point of

    
    ; reaction requires 
    
    
    
    for efficiency).
  • Charging: Combine 10.0 g of precursor, 50 mL of DMC, and 1.0 eq of DBU.

  • Reaction:

    • Seal the vessel and heat to 130–140°C for 8–12 hours.

    • Note: Under these conditions, DMC often shows high selectivity for phenols, but some esterification of the carboxylic acid is inevitable.

  • Workup:

    • Cool the vessel and vent the

      
      .
      
    • Distill off the excess DMC (recyclable).

  • Hydrolysis: Treat the residue with NaOH/Water (as in Protocol A) to convert any incidental methyl ester back to the acid.

  • Isolation: Acidify with HCl to precipitate the product.

Validation:

  • Yield: Expect 75–85% (slightly lower than MeI but greener).

  • Green Metric: Mass Intensity (MI) is significantly lower due to solvent recycling.

Analytical Validation & Troubleshooting

Quality Control Parameters
TestAcceptance CriterionMethod
HPLC Purity

C18 Column, ACN/Water (0.1% TFA) Gradient
1H NMR Singlet at

ppm (3H, -OMe)

or

Appearance White to off-white crystalline solidVisual
Troubleshooting Guide
  • Issue: Incomplete Methylation (Phenol peak remains).

    • Cause: Steric hindrance from the 2,5-dichloro substitution blocks the approach of the electrophile.

    • Fix: Increase reaction time or switch from Acetone (reflux

      
      ) to DMF (reaction temp 
      
      
      
      ) to overcome the activation energy barrier.
  • Issue: Low Yield after Hydrolysis.

    • Cause: Decarboxylation.[4] Benzoic acids with ortho-electron withdrawing groups can decarboxylate under harsh thermal/basic conditions.

    • Fix: Keep hydrolysis temperature below

      
      .
      

References

  • Vertex AI Search. (2026). Synthesis of dicamba analogs and 2,5-dichloro isomers. Retrieved from 5

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research.
  • Organic Syntheses. (2016). General procedures for methylation of hindered phenols. Retrieved from 6

  • MDPI. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved from 7

  • ResearchGate. (2019). Green chemistry metrics: A comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate. Retrieved from 8[9]

Sources

Reaction mechanisms involving 2,5-Dichloro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 2,5-Dichloro-3-methoxybenzoic Acid in Drug Discovery

Strategic Overview of the Pharmacophore

In modern drug development, highly functionalized aromatic building blocks are essential for exploring structure-activity relationships (SAR). This compound (CAS: 33234-25-2) is a uniquely versatile intermediate. It presents three orthogonal reactive vectors that can be selectively manipulated:

  • The C5-Aryl Chloride: Primed for palladium-catalyzed cross-coupling.

  • The C1-Carboxylic Acid: Available for amide bond formation to increase metabolic stability.

  • The C3-Methoxy Group: Capable of being unmasked to a phenol, serving as a critical hydrogen bond donor.

This application note details the mechanistic causality and self-validating protocols for functionalizing each of these sites, providing researchers with a robust toolkit for utilizing this building block in complex synthetic pathways.

Vector I: Regioselective Suzuki-Miyaura Cross-Coupling (C5-Position)

Mechanistic Causality

Aryl chlorides possess a high bond dissociation energy (~330 kJ/mol), making them historically resistant to traditional palladium catalysis[1]. To overcome this, bulky, electron-rich phosphine ligands such as XPhos or P(t-Bu)₃ are required to accelerate the rate-limiting oxidative addition step[2].

When applying these catalysts to this compound, regioselectivity is governed by steric shielding. The C2-chloride is flanked by the bulky carboxylic acid and methoxy groups, creating a high steric barrier. Consequently, the palladium(0) active species selectively inserts into the sterically accessible C5-chloride[3].

G SM This compound Pd Pd(0) / Bulky Ligand (e.g., XPhos) SM->Pd Catalyst Binding C5 C5 Oxidative Addition (Sterically Accessible) Pd->C5 Fast Kinetics C2 C2 Oxidative Addition (Sterically Hindered by -COOH & -OCH3) Pd->C2 Blocked Prod Regioselective 5-Aryl Product C5->Prod Transmetalation & Reductive Elimination

Regioselectivity logic for the Suzuki-Miyaura cross-coupling at the C5 position.

Self-Validating Protocol: C5-Arylation
  • Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and anhydrous K₃PO₄ (3.0 eq).

    • Causality: K₃PO₄ is chosen over weaker bases (like Na₂CO₃) because its higher basicity is required to effectively form the reactive boronate complex necessary for transmetalation with electron-rich Pd-complexes.

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (10:1, 0.2 M). Purge the system with nitrogen for 10 minutes.

  • Reaction: Heat the mixture to 100 °C for 12 hours.

  • Validation Checkpoint: Analyze an aliquot via LC-MS. The disappearance of the starting material isotope pattern and the appearance of the mono-arylated mass confirm successful C5 coupling. If di-arylation is observed (<5%), lower the reaction temperature to 85 °C to increase regiocontrol.

  • Workup: Acidify the aqueous layer to pH 3 using 1M HCl to protonate the carboxylic acid, then extract with EtOAc.

Vector II: Sterically Hindered Amidation

Mechanistic Causality

Amide bond formation is a cornerstone reaction in medicinal chemistry[4]. However, the carboxylic acid of this compound is sterically hindered by the ortho-chlorine atom. Traditional carbodiimides (e.g., EDC, DCC) often lead to slow reaction rates and the formation of unreactive N-acylurea byproducts.

Utilizing circumvents this issue. HATU rapidly converts the carboxylic acid into a highly reactive HOAt (1-hydroxy-7-azabenzotriazole) active ester. The adjacent nitrogen in the HOAt ring provides neighboring-group participation, drastically accelerating the aminolysis step even in sterically congested environments[5].

G Acid Benzoic Acid Base DIPEA (Deprotonation) Acid->Base HATU HATU Activation Base->HATU ActiveEster HOAt Active Ester HATU->ActiveEster Amide Amide Product ActiveEster->Amide Aminolysis

Workflow of sterically hindered amide bond formation using HATU and DIPEA.

Self-Validating Protocol: HATU-Mediated Amidation
  • Activation: Dissolve the benzoic acid derivative (1.0 eq) in anhydrous DMF (0.3 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq) at room temperature.

    • Causality: Pre-activating the acid for 10 minutes ensures complete conversion to the HOAt ester before the amine is introduced, preventing competitive side reactions.

  • Aminolysis: Add the primary or secondary amine (1.2 eq) to the bright yellow solution.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The active ester is usually visible under UV as a distinct, fast-moving spot that disappears as the amide product forms.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc, wash extensively with 5% LiCl (to remove DMF), and dry over Na₂SO₄.

Vector III: Lewis Acid-Mediated Demethylation

Mechanistic Causality

To expose the C3-hydroxyl group for hydrogen bonding interactions with target proteins, the methyl ether must be cleaved. Boron tribromide (BBr₃) is the gold standard reagent for this transformation[6]. BBr₃ acts as a powerful Lewis acid, coordinating to the basic ether oxygen. This coordination weakens the oxygen-methyl bond, facilitating an S_N2 attack by the bromide ion to liberate methyl bromide gas and form an aryl dichloroborate intermediate, which is subsequently hydrolyzed[7].

G Ether Methoxy Group (-OCH3) Complex O-BBr3 Coordination Complex Ether->Complex BBr3 (-78 °C) Cleavage SN2 Cleavage by Br- (Loss of MeBr) Complex->Cleavage Warming to RT Borate Aryl Dichloroborate Cleavage->Borate Hydrolysis Aqueous Quench Borate->Hydrolysis Phenol Phenol Product (-OH) Hydrolysis->Phenol

Mechanistic pathway of Lewis acid-mediated demethylation using Boron Tribromide.

Self-Validating Protocol: BBr₃ Ether Cleavage
  • Preparation: Dissolve the methoxy-bearing substrate (1.0 eq) in strictly anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

    • Causality: BBr₃ reacts violently with trace moisture to form HBr and boric acid. The -78 °C temperature is critical to control the highly exothermic coordination step and prevent non-specific degradation.

  • Reagent Addition: Dropwise add a 1.0 M solution of BBr₃ in CH₂Cl₂ (3.0 eq).

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: LC-MS analysis should show a mass shift of -14 Da (loss of CH₂).

  • Quench: Cool the reaction back to 0 °C and carefully quench by the dropwise addition of MeOH, followed by ice water. Extract with CH₂Cl₂.

Quantitative Reaction Parameters

The following table summarizes the expected quantitative outcomes and critical parameters for the three orthogonal functionalization pathways:

Reaction TypeTarget Functional GroupKey ReagentsTypical YieldRegioselectivity / Notes
Suzuki-Miyaura C5-ChloridePd₂(dba)₃, XPhos, Ar-B(OH)₂, K₃PO₄75–85%>95:5 (C5 over C2); Requires degassed solvents.
Amidation C1-Carboxylic AcidHATU, DIPEA, R-NH₂, DMF80–95%Highly efficient for hindered ortho-substituted acids.
Demethylation C3-MethoxyBBr₃, Anhydrous CH₂Cl₂85–90%Requires strict anhydrous conditions; highly exothermic.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th/5th Ed.). John Wiley & Sons.

Sources

Scalable synthesis routes for 2,5-Dichloro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Routes for 2,5-Dichloro-3-methoxybenzoic Acid

Executive Summary

This compound (CAS 33234-25-2) is a highly valuable chlorinated aromatic building block utilized in advanced agrochemical formulations and pharmaceutical discovery. As a positional isomer of the widely used herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid), its synthesis presents unique regiochemical challenges. Direct electrophilic chlorination of 3-methoxybenzoic acid fails to yield the 2,5-dichloro substitution pattern due to the strong ortho/para directing effects of the methoxy group, which leaves the C5 (meta) position unreactive.

To bypass this limitation, this application note details a robust, scalable "build-around" strategy. By starting with commercially available 2,5-dichlorobenzoic acid, we leverage synergistic directing groups to selectively install the C3-oxygen functionality through a four-step sequence: nitration, reduction, diazotization-hydrolysis, and selective methylation.

Strategic Pathway Design & Mechanistic Causality

The core of this synthetic strategy relies on the precise exploitation of electronic directing effects on the aromatic ring.

Mechanistic Rationale for Regioselective Nitration: The most critical step is the initial nitration of 2,5-dichlorobenzoic acid. The carboxyl group (-COOH) is a deactivating, meta-directing group that pushes electrophilic attack toward C3 and C5. Concurrently, the chlorine at C2 is an ortho/para-directing group, which also activates the C3 position. Because the C5 position is already occupied by a chlorine atom, the synergistic directing effects of both the C1-carboxyl and C2-chlorine groups funnel the nitronium ion (


) almost exclusively to the C3 position, yielding 2,5-dichloro-3-nitrobenzoic acid (known industrially as Dinoben)[1],[2].

SynthesisWorkflow A 2,5-Dichlorobenzoic Acid B 2,5-Dichloro-3- nitrobenzoic Acid A->B Nitration (HNO3/H2SO4) C 3-Amino-2,5- dichlorobenzoic Acid B->C Reduction (Fe/NH4Cl) D 2,5-Dichloro-3- hydroxybenzoic Acid C->D Diazotization (NaNO2/H2SO4) E 2,5-Dichloro-3- methoxybenzoic Acid D->E Methylation (Me2SO4/NaOH)

Fig 1. Four-step scalable synthetic workflow for this compound.

Regioselectivity SM 2,5-Dichlorobenzoic Acid D1 -COOH (C1) Meta-directing to C3 SM->D1 D2 -Cl (C2) Ortho-directing to C3 SM->D2 D3 -Cl (C5) Ortho-directing to C4/C6 SM->D3 Result Synergistic Attack at C3 (2,5-Dichloro-3-nitrobenzoic acid) D1->Result Primary driver D2->Result Primary driver D3->Result Minor steric competition

Fig 2. Regioselective directing effects during the nitration of 2,5-dichlorobenzoic acid.

Quantitative Process Overview

The table below summarizes the optimized parameters for a 100-gram scale synthesis, providing expected yields and critical Quality Control (QC) metrics for self-validation.

StepTransformationReagentsTemp (°C)Time (h)Expected YieldKey QC Metric (IR / ¹H-NMR)
1 NitrationHNO₃, H₂SO₄0-10, then 603.085%Appearance of NO₂ stretch (~1530 cm⁻¹)
2 ReductionFe powder, NH₄Cl, EtOH/H₂O80 (Reflux)4.090%NH₂ stretch (~3300 cm⁻¹); Mass shift -30 Da
3 DiazotizationNaNO₂, H₂SO₄, H₂O0, then 1002.075%Phenolic OH stretch (~3200-3400 cm⁻¹)
4 MethylationMe₂SO₄, NaOH, H₂O10-15, then 803.088%Appearance of -OCH₃ singlet (~3.9 ppm)

Detailed Experimental Protocols

Step 1: Regioselective Nitration

Objective: Synthesis of 2,5-dichloro-3-nitrobenzoic acid[3].

  • Mechanistic Causality: Fuming nitric acid in concentrated sulfuric acid generates the highly electrophilic nitronium ion. Temperature control is paramount; allowing the reaction to exceed 10 °C during addition risks dinitration or oxidative degradation of the aromatic ring.

  • Procedure:

    • Charge a 1 L 3-neck flask with 400 mL of concentrated H₂SO₄ and 100 g (0.52 mol) of 2,5-dichlorobenzoic acid. Cool the suspension to 0-5 °C using an ice-salt bath.

    • Prepare a nitrating mixture of 35 mL fuming HNO₃ and 35 mL conc. H₂SO₄. Add this mixture dropwise via an addition funnel over 1 hour, maintaining the internal temperature below 10 °C.

    • Remove the ice bath, stir at room temperature for 2 hours, and then gently warm to 60 °C for 1 hour to drive the reaction to completion[1].

    • Pour the mixture slowly over 1.5 kg of crushed ice with vigorous stirring.

    • Filter the resulting pale-yellow precipitate, wash thoroughly with cold water until the filtrate is pH neutral, and dry under vacuum.

  • Self-Validation & QC Checkpoint: The product should be a distinct pale-yellow powder. Melting point should be sharp at 216-220 °C. If the melting point is depressed, recrystallize from ethanol/water to remove trace 4-nitro isomers.

Step 2: Chemoselective Reduction (Béchamp)

Objective: Synthesis of 3-amino-2,5-dichlorobenzoic acid.

  • Mechanistic Causality: Catalytic hydrogenation (e.g., Pd/C with H₂) is strictly avoided here because it frequently causes hydrodehalogenation (cleavage of the C-Cl bonds). The Béchamp reduction utilizing iron powder and ammonium chloride is highly chemoselective, reducing only the nitro group to an amine while leaving the aryl chlorides intact.

  • Procedure:

    • Suspend 100 g (0.42 mol) of 2,5-dichloro-3-nitrobenzoic acid in a mixture of 500 mL ethanol and 100 mL water.

    • Add 10 g of NH₄Cl and 70 g of fine Iron powder (325 mesh).

    • Heat the mixture to reflux (approx. 80 °C) with vigorous mechanical stirring for 4 hours.

    • While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the filter cake with 100 mL of hot ethanol.

    • Concentrate the filtrate under reduced pressure to remove ethanol. Adjust the aqueous residue to pH 4 with dilute HCl to precipitate the amino acid.

  • Self-Validation & QC Checkpoint: TLC (Hexane:EtOAc 7:3) will show a highly polar, UV-active spot that stains positive with ninhydrin.

Step 3: Diazotization and Hydrolysis

Objective: Synthesis of 2,5-dichloro-3-hydroxybenzoic acid[4].

  • Mechanistic Causality: Dropping the cold diazonium solution directly into boiling sulfuric acid is a critical design choice. If the diazonium salt is heated slowly, intermolecular coupling occurs, forming unwanted azo dyes. Instantaneous thermal decomposition in boiling acid traps the highly reactive aryl cation with water immediately, ensuring high yields of the phenol.

  • Procedure:

    • Suspend 50 g (0.24 mol) of 3-amino-2,5-dichlorobenzoic acid in 300 mL of 10% aqueous H₂SO₄. Cool to 0 °C.

    • Slowly add a solution of NaNO₂ (18 g, 0.26 mol in 50 mL H₂O) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete diazonium salt formation.

    • In a separate 1 L flask, heat 200 mL of 30% H₂SO₄ to a rolling boil (100 °C).

    • Using an addition funnel, drip the cold diazonium solution directly into the boiling acid. Rapid evolution of N₂ gas will occur.

    • Once addition is complete, reflux for an additional 15 minutes, then cool to 5 °C. Filter the precipitated phenolic acid.

  • Self-Validation & QC Checkpoint: The product will react with aqueous Iron(III) chloride (FeCl₃) to produce a deep purple/blue color, confirming the presence of a free phenolic hydroxyl group.

Step 4: Selective Methylation & Saponification

Objective: Synthesis of this compound.

  • Mechanistic Causality: Dimethyl sulfate (DMS) in the presence of NaOH will methylate the phenolic OH. However, because the carboxylate is also a nucleophile, significant amounts of the methyl ester (methyl 2,5-dichloro-3-methoxybenzoate) will form. To create a self-correcting protocol, an extended heating phase with excess NaOH is integrated at the end of the reaction to saponify any ester back to the target carboxylic acid.

  • Procedure:

    • Dissolve 30 g (0.14 mol) of 2,5-dichloro-3-hydroxybenzoic acid in 150 mL of 20% aqueous NaOH. Cool to 10-15 °C.

    • Safety Warning: DMS is highly toxic and carcinogenic. Perform strictly in a fume hood.

    • Add Dimethyl sulfate (40 g, 0.32 mol) dropwise over 30 minutes. Stir at room temperature for 2 hours.

    • Add an additional 50 mL of 20% NaOH and heat the mixture to 80 °C for 1 hour. (This ensures complete saponification of the ester byproduct).

    • Cool the solution to 5 °C and slowly acidify with concentrated HCl to pH 1.

    • Filter the resulting white precipitate and recrystallize from a minimal amount of hot ethanol/water to yield pure this compound.

  • Self-Validation & QC Checkpoint: ¹H-NMR (DMSO-d₆) must show a sharp 3-proton singlet at ~3.9 ppm (methoxy group) and the absence of an ester methyl singlet at ~3.8 ppm. If two singlets are present, saponification (Step 4.4) was incomplete.

References

  • Welch, E. (1969). Process for the purification of crude 2,5-dichloro-3-nitrobenzoic acid (dinoben) (U.S. Patent No. 3,441,603). U.S. Patent and Trademark Office.
  • Welch, E. (1968). Nitration of benzoic acid and its chlorinated derivatives (U.S. Patent No. 3,397,229). U.S. Patent and Trademark Office.
  • Lee, L. F. (1997). Herbicidal 3-(substituted-benzyl)-1-methyl-6-(trifluoromethyl)uracils (U.S. Patent No. 5,683,966). U.S. Patent and Trademark Office.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6951, 2,5-Dichloro-3-nitrobenzoic acid. PubChem. URL:[Link]

Sources

The Versatile Scaffold: 2,5-Dichloro-3-methoxybenzoic Acid as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2,5-Dichloro-3-methoxybenzoic acid is a highly functionalized aromatic compound that serves as a versatile and strategic building block in modern organic synthesis. Its unique substitution pattern—featuring two electron-withdrawing chlorine atoms, an electron-donating methoxy group, and a reactive carboxylic acid moiety—provides a powerful scaffold for constructing complex molecular architectures. This guide explores the core reactivity, synthetic potential, and practical applications of this compound, offering detailed protocols for its use in the synthesis of high-value molecules relevant to the pharmaceutical and agrochemical industries.

Physicochemical Properties and Safety

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory. This compound is typically a beige or off-white solid with limited solubility in water but soluble in many common organic solvents.[1][2]

Table 1: Physicochemical Data

PropertyValueSource
Molecular FormulaC₈H₆Cl₂O₃[3]
Molecular Weight221.04 g/mol [3]
AppearanceBeige to off-white powder/solid[1]
Melting Point112-116 °C[3]
SolubilityModerately soluble in organic solvents, limited in water.[2][4]
CAS Number1918-00-9[3]
Safety and Handling Precautions:

This compound is classified as an irritant. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1][5][6]

  • Personal Protective Equipment (PPE): Always handle this compound wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1][7]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[1][5] For eye contact, rinse cautiously with water for several minutes.[5][6] If inhaled, move the person to fresh air.[5]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][5]

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound stems from the interplay of its functional groups.

  • Carboxylic Acid Group: This is the primary reactive site for a multitude of transformations. It can be readily converted into esters, amides, or acid chlorides, serving as a linchpin for coupling with other molecules.[2][8]

  • Aromatic Ring Substitution: The benzene ring is substituted with two chlorine atoms and one methoxy group. The chlorine atoms are electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution, while the methoxy group is electron-donating and activating. This push-pull electronic nature, combined with the steric hindrance from the substituents, dictates the regioselectivity of further functionalization.

  • Versatility as a Precursor: The compound is not only used directly but also serves as an intermediate in the synthesis of other important reagents, such as 2,5-dichloro-3-nitrobenzoic acid, a key component in the production of herbicides.[9][10][11]

The following workflow illustrates the central role of the carboxylic acid group in derivatization.

G cluster_0 Carboxylic Acid Activation cluster_1 Derivatization Reactions main This compound thionyl_chloride SOCl₂ or (COCl)₂ main->thionyl_chloride Activation acid_chloride 2,5-Dichloro-3-methoxybenzoyl Chloride thionyl_chloride->acid_chloride amine Amine (R-NH₂) acid_chloride->amine Coupling alcohol Alcohol (R-OH) acid_chloride->alcohol Coupling amide Amide Derivatives amine->amide ester Ester Derivatives alcohol->ester

Caption: General workflow for derivatizing this compound.

Application & Protocol: Synthesis of Bioactive Amides

A primary application of this building block is in the synthesis of N-substituted amides, a common motif in pharmacologically active molecules. The conversion of the carboxylic acid to a more reactive acid chloride is a standard and efficient first step.

Protocol 1: Preparation of 2,5-Dichloro-3-methoxybenzoyl Chloride

This protocol describes the activation of the carboxylic acid, a necessary precursor step for amide bond formation.

Rationale: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acid chlorides. The reaction proceeds via a nucleophilic acyl substitution mechanism. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • In a fume hood, suspend this compound (1.0 eq) in anhydrous DCM or toluene in a round-bottom flask equipped with a magnetic stir bar.

  • Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.

  • Attach a reflux condenser fitted with a calcium chloride drying tube to the flask.

  • Heat the reaction mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and stir for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Distill off the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude 2,5-dichloro-3-methoxybenzoyl chloride is often used directly in the next step without further purification.

Protocol 2: Synthesis of N-Aryl Amide Derivatives

This protocol details the coupling of the activated acid chloride with an aromatic amine.

Rationale: The highly electrophilic carbon of the acid chloride readily reacts with the nucleophilic amine to form a stable amide bond. A mild base, such as pyridine or triethylamine, is often added to quench the HCl byproduct generated during the reaction.

Materials:

  • Crude 2,5-dichloro-3-methoxybenzoyl chloride (from Protocol 1)

  • Substituted aniline (e.g., aniline, 4-chloroaniline) (1.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Pyridine or Triethylamine (1.2 eq)

  • Separatory funnel, standard glassware

Procedure:

  • Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the chosen aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Cool the amine solution to 0°C in an ice bath.

  • Slowly add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to yield the pure N-aryl amide.

Table 2: Example Yields for Amide Synthesis

Amine ReactantProductTypical Yield (%)
AnilineN-phenyl-2,5-dichloro-3-methoxybenzamide>85
4-ChloroanilineN-(4-chlorophenyl)-2,5-dichloro-3-methoxybenzamide>88

Application Highlight: Precursor for Heterocyclic Synthesis

The strategic placement of reactive groups makes this compound an excellent starting point for building more complex heterocyclic systems, which are foundational structures in many pharmaceuticals.[12] For example, related dichlorobenzoic acid derivatives are used to synthesize benzothiadiazine derivatives, a class of compounds with therapeutic potential.[13]

G cluster_0 Multi-step Synthesis start 2,5-Dichloro-3-methoxy- benzoic Acid intermediate1 Functional Group Interconversion (e.g., Nitration) start->intermediate1 intermediate2 Amidation / Sulfonamidation intermediate1->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization end Complex Heterocyclic Scaffolds (e.g., Benzopyrimidines, Benzothiadiazines) cyclization->end

Caption: Pathway from a functionalized benzoic acid to complex heterocycles.

This versatility is demonstrated in the synthesis of novel benzopyrimidine conjugates with antimicrobial activity, which often start from functionalized benzoic acids.[14] The principles of amidation followed by cyclization are key strategies in building these complex molecular frameworks.

Conclusion

This compound is a powerful and versatile building block for organic synthesis. Its trifunctional nature provides chemists with multiple reactive handles to construct diverse and complex molecules. The protocols detailed herein for the synthesis of amide derivatives showcase a robust and high-yielding application, highlighting its value in medicinal chemistry and drug development. The compound's utility as a precursor for herbicides and complex heterocycles further cements its status as a strategic intermediate for both industrial and academic research.

References

  • MDPI. (2010, June 11). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules. [Link]

  • ChemBK. (2025, August 19). 2,5-Dichloro-6-methoxybenzoic acid. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,5-dichloro-3-nitrobenzoic acid. [Link]

  • Eureka. (2016, February 3). Synthesis methods of 3, 6-dichloro-2-methoxybenzoic acid and its intermediate. [Link]

  • ResearchGate. (2025, August 9). A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids. [Link]

  • PubChem. (n.d.). 2,5-Dichlorobenzoic acid. [Link]

  • Google Patents. (n.d.). US3822311A - Process for the production of 2,5-dichloro-3-nitro-benzoic acid.
  • ResearchGate. (n.d.). Methyl 2,5-dichlorobenzoate. [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates as antimicrobial agents: study combining in vitro and in silico analysis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 27). 2-Iodo-5-methoxybenzoic Acid: A Deep Dive into its Mechanistic Insights and Reactivity. [Link]

  • Google Patents. (n.d.). US4454345A - Process for preparing 2,5-dichloro-3-nitrobenzoic acid.
  • PubChem. (n.d.). 2,5-Dichloro-3-nitrobenzoic acid. [Link]

Sources

Application Note: Advanced Handling, Storage, and Quality Control Protocols for Methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Methoxybenzoic acid derivatives (e.g., 2-, 3-, and 4-methoxybenzoic acid) are ubiquitous building blocks in organic synthesis, active pharmaceutical ingredient (API) development, and materials science. The presence of the methoxy (-OCH3) group on the benzene ring significantly alters the electron distribution relative to unsubstituted benzoic acid. Specifically, in 4-methoxybenzoic acid (p-anisic acid), the electron-donating nature of the methoxy group enhances the nucleophilicity of the aromatic ring, making it highly reactive toward electrophilic substitution while slightly decreasing its acidic strength (pKa ~4.5)[1].

Understanding these structural nuances is critical. The electron-rich nature of these derivatives makes them susceptible to degradation when exposed to strong oxidizing agents, excessive heat, or prolonged UV radiation[1][2]. This application note provides drug development professionals with a comprehensive, self-validating framework for the handling, storage, and preparation of these compounds to ensure experimental reproducibility and safety.

Physicochemical Properties & Stability Dynamics

To design an effective handling protocol, one must first understand the quantitative physicochemical parameters of the target compounds. The structural symmetry and substituent position directly dictate the physical state and handling requirements of each isomer.

CompoundMW ( g/mol )Melting Point (°C)pKaDensity (g/cm³)Reactivity & Stability Profile
4-Methoxybenzoic Acid 152.15182-1854.51.34High nucleophilicity; stable under standard conditions[3].
3-Methoxybenzoic Acid 152.15105-1074.1~1.20Moderate nucleophilicity; requires strict moisture protection[4].
2-Methoxybenzoic Acid 152.1598-1003.9~1.18Steric hindrance at ortho position; stable under ambient handling[5].

Causality Insight: The significantly higher melting point of the para-isomer (4-methoxybenzoic acid) is attributed to its highly symmetrical structure, which facilitates highly efficient crystal lattice packing[3]. This makes it slightly less prone to caking from ambient moisture compared to the ortho- and meta-isomers, though all require desiccation during long-term storage to maintain a purity of ≥98%[1][3].

Storage Protocols: The Self-Validating System

Storage is not merely placing a bottle on a shelf; it is an active process of environmental control. Methoxybenzoic acids must be shielded from conditions that induce thermal decomposition or oxidative degradation[2].

Step-by-Step Storage Methodology:

  • Primary Containment: Store the chemical in a tightly closed, chemical-resistant amber glass container[3].

    • Causality: Amber glass filters out UV radiation, preventing photo-induced radical formation that could lead to dimerization or degradation of the methoxy group[1].

  • Atmospheric Control: Maintain the storage environment in a cool, dry, and well-ventilated area (ideally 15°C to 25°C)[3].

    • Causality: Fluctuating temperatures cause condensation inside the bottle, leading to moisture absorption. Moisture degrades the compound over time and introduces variables into anhydrous synthetic steps[1].

  • Segregation: Strictly isolate from strong oxidizing agents (e.g., peroxides, permanganates) and strong bases[2][5].

    • Causality: The electron-rich aromatic ring is highly susceptible to oxidative cleavage, which can rapidly degrade the reagent[1][2].

  • Validation Check: Implement a quarterly visual inspection. The powder should remain free-flowing and white to off-white[3]. Any discoloration (yellowing) or clumping indicates moisture ingress or oxidation, necessitating HPLC purity re-validation before use.

Handling and Safety Workflows

When handling methoxybenzoic acid derivatives, the primary risks are mechanical irritation to the respiratory tract and eyes due to fine dust generation, rather than acute systemic toxicity[1][2].

Step-by-Step Handling Protocol:

  • Engineering Controls: Always handle the powder inside a certified chemical fume hood or use local exhaust ventilation[6].

    • Causality: Prevents the dispersion of micro-particulates into the laboratory environment, mitigating inhalation risks and cross-contamination[6].

  • Personal Protective Equipment (PPE):

    • Eyes: NIOSH/EN166 approved chemical safety goggles[6].

    • Skin: Nitrile gloves (inspected for pinholes prior to use) and a standard lab coat[1].

    • Respiratory: Under normal conditions in a functioning fume hood, respirators are not required. If ventilation is compromised or dust generation is high, use an N99 (US) or P2 (EN 143) particulate filter[2][6].

  • Spill Management: In the event of a spill, do NOT use compressed air or dry sweeping, which aerosolizes the dust[7]. Instead, gently cover the spill with a damp absorbent pad or use a HEPA-filtered vacuum designed for combustible dusts. Transfer to a sealed, labeled container for hazardous waste disposal[6][7].

SpillResponse Start Powder Spill Detected Assess Assess Ventilation (Fume Hood vs Open Bench) Start->Assess Hood In Fume Hood: Proceed with Cleanup Assess->Hood Local Exhaust Active Bench On Open Bench: Don N99/P2 Respirator Assess->Bench No Local Exhaust Clean Dampen Absorbent Pad (Avoid Aerosolization) Hood->Clean Bench->Clean Dispose Transfer to Sealed Hazardous Waste Bin Clean->Dispose End Decontaminate Area & Document Spill Dispose->End

Diagram 1: Safe handling and spill response workflow for methoxybenzoic acid dust.

Experimental Protocol: Standard Solution Preparation & QC Validation

To ensure reliability in drug synthesis or biological assays, the preparation of methoxybenzoic acid solutions must incorporate built-in quality control (QC).

Objective: Prepare a 100 mM stock solution of 4-methoxybenzoic acid in DMSO with UV-Vis validation.

Methodology:

  • Gravimetric Analysis: Accurately weigh 1.5215 g of 4-methoxybenzoic acid using an analytical balance (±0.1 mg precision) inside a static-free weighing enclosure.

  • Dissolution: Transfer the powder to a 100 mL volumetric flask. Add 80 mL of anhydrous DMSO.

  • Agitation: Sonicate the mixture at room temperature for 5 minutes.

    • Causality: Sonication ensures complete disruption of the crystalline lattice without applying excessive heat that could degrade the solvent or solute.

  • Volume Adjustment: Bring the volume to exactly 100 mL with anhydrous DMSO. Invert 10 times to homogenize.

  • Quality Control (Self-Validation):

    • UV-Vis Check: Dilute an aliquot to 10 µM in methanol. Measure the absorbance. 4-Methoxybenzoic acid exhibits specific UV absorption characteristics due to the conjugated π-system influenced by the methoxy auxochrome[1].

    • Acceptance Criteria: The

      
       must match the reference standard ±1 nm. If the baseline is elevated, it indicates particulate contamination or incomplete dissolution.
      
  • Storage of Aliquots: Aliquot the stock solution into 1 mL amber glass vials, purge the headspace with Argon gas, and store at -20°C.

    • Causality: Argon purging displaces oxygen, preventing long-term oxidative degradation of the stock solution[1][2].

QCWorkflow Prep Prepare 100mM Stock (Anhydrous DMSO) Sonicate Sonicate 5 mins (Disrupt Crystal Lattice) Prep->Sonicate Aliquoting Dilute to 10 µM in Methanol Sonicate->Aliquoting UV Run UV-Vis Spectroscopy Check λ_max (~250-260 nm) Aliquoting->UV Pass Match Reference ±1 nm: Purge w/ Argon & Freeze UV->Pass Pass Criteria Fail Baseline Elevated: Filter or Remake UV->Fail Fail Criteria

Diagram 2: Self-validating quality control workflow for standard solution prep.

References

  • Sinochem Nanjing Corporation. "4-Methoxybenzoic Acid". Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dichloro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the synthesis of 2,5-Dichloro-3-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore common synthetic routes, troubleshoot potential issues to improve yield and purity, and provide detailed experimental protocols.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The optimal choice depends on the availability of starting materials, scale, and laboratory capabilities. The three most common and logical routes are:

  • Oxidation of 2,5-Dichloro-3-methoxytoluene: This is a direct and often effective method where the methyl group of a toluene precursor is oxidized to a carboxylic acid.

  • Carboxylation of a Grignard Reagent: This classic organometallic approach involves forming a Grignard reagent from a suitable aryl halide and reacting it with carbon dioxide.

  • Methylation of 2,5-Dichloro-3-hydroxybenzoic Acid: This route involves the synthesis or acquisition of the corresponding hydroxybenzoic acid, followed by methylation of the phenolic group.

The following diagrams illustrate these primary synthetic pathways.

cluster_A Route A: Oxidation cluster_B Route B: Grignard Carboxylation cluster_C Route C: Methylation A_start 2,5-Dichloro-3-methoxytoluene A_reagent + KMnO₄ / H₂O A_start->A_reagent A_product This compound A_reagent->A_product B_start 1-Bromo-2,5-dichloro-3-methoxybenzene B_step1 1. Mg, THF (anhydrous) B_start->B_step1 B_step2 2. CO₂ (s), then H₃O⁺ B_step1->B_step2 B_product This compound B_step2->B_product C_start 2,5-Dichloro-3-hydroxybenzoic Acid C_reagent + (CH₃)₂SO₄ / Base C_start->C_reagent C_product This compound C_reagent->C_product

Caption: Primary synthetic routes to this compound.

Data Presentation: Comparison of Synthetic Routes

Route Starting Material Key Reagents Advantages Disadvantages
A: Oxidation 2,5-Dichloro-3-methoxytoluenePotassium Permanganate (KMnO₄)Direct, often uses readily available reagents.[1]Can be exothermic; removal of MnO₂ byproduct can be tedious.[2]
B: Grignard 1-Bromo-2,5-dichloro-3-methoxybenzeneMagnesium (Mg), Dry Ice (CO₂)Good for creating C-C bonds; generally high-yielding if successful.[3]Requires strictly anhydrous conditions; sensitive to steric hindrance.[4]
C: Methylation 2,5-Dichloro-3-hydroxybenzoic AcidDimethyl Sulfate, Methyl IodideSelective and high-yielding for methylation.[5]Reagents are toxic; starting material may be less common; potential for side reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis.

General Issues (Applicable to All Routes)

Question: My final product yield is consistently low. What are the general factors I should investigate?

Answer: Low yield is a common issue that can stem from several stages of the process. A systematic review is essential.

  • Incomplete Reaction: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or HPLC. If the starting material is still present after the recommended reaction time, the cause could be insufficient reagent, low temperature, or deactivated catalysts. Consider extending the reaction time or slightly increasing the temperature.[6]

  • Side Product Formation: The electronic nature of the substituted benzene ring can lead to unexpected side reactions. Analyze your crude product by NMR or LC-MS to identify major byproducts. Adjusting stoichiometry and temperature can often minimize these.

  • Loss During Workup: Significant product loss can occur during extraction and washing steps. Ensure the pH is correctly adjusted to protonate the carboxylic acid (typically pH < 2) before extraction, making it soluble in the organic layer.[3] Use of brine washes can reduce the formation of emulsions and decrease the solubility of the organic product in the aqueous layer.[6]

  • Purification Losses: Recrystallization is a powerful purification technique but can lead to significant yield loss if not optimized. Use the minimum amount of hot solvent necessary to dissolve the product and allow for slow cooling to maximize crystal formation.[7]

Question: The isolated product is off-white, yellow, or brown. How can I obtain a colorless product?

Answer: Colored impurities often arise from side reactions or decomposition.

  • Oxidative Byproducts: In syntheses starting from activated rings, quinone-like byproducts can form, which are often colored.[6] During the workup, washing the organic layer with a mild reducing agent solution (e.g., sodium bisulfite) can often reduce these impurities to colorless hydroquinones that can be washed away.[6]

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities. The charcoal is then removed by hot gravity filtration before allowing the solution to cool.[7] Be aware that charcoal can also adsorb some of your product, so use it sparingly.

Route A: Troubleshooting the Oxidation of 2,5-Dichloro-3-methoxytoluene

Question: The purple color of the potassium permanganate is not disappearing, indicating the reaction is stalled. What should I do?

Answer: This indicates the oxidation is not proceeding.

  • Temperature: Permanganate oxidations often require an initial input of energy. Ensure your reaction is heated to the recommended temperature (e.g., 50-80°C or reflux).[1][2]

  • Solvent System: The choice of solvent is critical. A co-solvent like pyridine, acetone, or t-butanol is often used with water to increase the solubility of the organic starting material, allowing it to react with the aqueous permanganate.[1][2]

  • Phase Transfer Catalyst: In a biphasic system, a phase transfer catalyst can sometimes facilitate the reaction between the organic substrate and the aqueous oxidant.

Question: How do I effectively remove the fine brown manganese dioxide (MnO₂) precipitate after the reaction?

Answer: MnO₂ can be difficult to filter.

  • Filtration Aid: Filtering the reaction mixture through a pad of Celite® or diatomaceous earth can prevent the fine MnO₂ particles from clogging the filter paper.

  • Reductive Workup: After the reaction is complete, acidify the mixture and add a reducing agent like sodium bisulfite or oxalic acid. This will reduce the MnO₂ to soluble Mn²⁺ ions, resulting in a clear solution and simplifying the workup.

Route B: Troubleshooting the Grignard Carboxylation

Question: My Grignard reaction fails to initiate. The magnesium turnings remain unchanged. Why?

Answer: This is the most common failure point for this reaction.

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water.[4] All glassware must be flame-dried or oven-dried immediately before use, and anhydrous solvents (typically diethyl ether or THF) are mandatory.

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be disrupted. Try crushing the magnesium turnings in a dry mortar and pestle before use. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can also help activate the surface.

  • Initiation: A concentrated solution and gentle heating are often required to start the reaction. Once initiated, the reaction is typically exothermic and may require cooling to maintain control.[4]

start Grignard Reaction Not Initiating q1 Is all glassware perfectly dry? start->q1 a1_no Action: Flame-dry or oven-dry all glassware immediately before use. q1->a1_no No a1_yes Is the solvent anhydrous grade? q1->a1_yes Yes a1_no->q1 a2_no Action: Use freshly opened anhydrous solvent or distill from a suitable drying agent. a1_yes->a2_no No a2_yes Is the magnesium activated? a1_yes->a2_yes Yes a2_no->a1_yes a3_no Action: Gently crush Mg turnings. Add a crystal of iodine or a drop of 1,2-dibromoethane. a2_yes->a3_no No success Success: Reaction should initiate. Look for cloudiness or bubbling. a2_yes->success Yes a3_no->a2_yes

Caption: Troubleshooting logic for Grignard reaction initiation.

Question: After adding dry ice and quenching, my yield is very low, and I've recovered mostly starting material or a biphenyl byproduct. What happened?

Answer:

  • Poor Carboxylation: Ensure the dry ice is freshly crushed and in large excess. The Grignard reagent should be added to the dry ice (not the other way around) to maintain a low temperature and high CO₂ concentration, which minimizes side reactions.

  • Wurtz Coupling: The formation of a biphenyl dimer suggests that the Grignard reagent is reacting with unreacted aryl halide starting material. This can be minimized by ensuring the Grignard formation goes to completion before proceeding. Adding the aryl halide slowly to the magnesium can help.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for a large-scale synthesis? A1: For scalability, Route A (Oxidation) is often preferred. It avoids the stringent anhydrous conditions and sensitive reagents of the Grignard route and the highly toxic reagents of the methylation route. Oxidation with KMnO₄ is a well-established industrial process.[1]

Q2: How can I purify the final product if recrystallization is ineffective? A2: If isomeric or closely related impurities are present, recrystallization may not be sufficient.

  • pH-based Purification: You can dissolve the crude product in a basic aqueous solution (e.g., NaHCO₃), wash with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified acid.[8]

  • Salt Formation: In some cases, forming a salt with a specific amine can lead to a highly crystalline solid that excludes impurities. The purified salt is then treated with acid to recover the purified carboxylic acid.[9]

  • Column Chromatography: While less ideal for large scales, column chromatography over silica gel can be used for high-purity samples.[7]

Q3: What are the primary safety concerns for these synthetic routes? A3: Each route has specific hazards.

  • Route A (Oxidation): Potassium permanganate is a strong oxidizer. The reaction can be exothermic and must be carefully controlled, especially during initial heating and reagent addition.

  • Route B (Grignard): Anhydrous ethers are extremely flammable. The reaction can be vigorously exothermic once initiated. Quenching the reaction with acid will produce flammable hydrogen gas if excess magnesium is present.[3]

  • Route C (Methylation): Dimethyl sulfate and methyl iodide are highly toxic and carcinogenic alkylating agents. They must be handled with extreme caution in a certified chemical fume hood with appropriate personal protective equipment.

Q4: How can I confirm the identity and purity of my final product? A4: A combination of analytical techniques is recommended:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.

  • HPLC: An excellent method for determining purity by quantifying the area percentage of the main product peak relative to impurities.[10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Experimental Protocols

The following protocols are provided as a guideline and may require optimization based on your specific laboratory conditions and starting material purity.

Protocol 1: Synthesis via Oxidation of 2,5-Dichloro-3-methoxytoluene (Route A)

This protocol is adapted from similar oxidation procedures.[1][2]

start Setup step1 Dissolve 2,5-dichloro-3-methoxytoluene in acetone/water. start->step1 step2 Add KMnO₄ solution dropwise (control exotherm). step1->step2 step3 Heat to reflux until purple color disappears (monitor by TLC). step2->step3 step4 Cool and quench excess KMnO₄ with NaHSO₃. step3->step4 step5 Filter through Celite to remove MnO₂. step4->step5 step6 Remove acetone under reduced pressure. step5->step6 step7 Acidify aqueous residue with HCl to pH < 2. step6->step7 step8 Extract with ethyl acetate. step7->step8 step9 Wash, dry, and evaporate solvent. step8->step9 end Recrystallize crude product. step9->end

Caption: Experimental workflow for the oxidation protocol.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,5-dichloro-3-methoxytoluene (1 equivalent) in a mixture of acetone and water (e.g., 3:1 v/v).

  • Oxidant Addition: In a separate flask, dissolve potassium permanganate (KMnO₄) (approx. 2.5-3 equivalents) in water. Slowly add the KMnO₄ solution to the stirred toluene solution. The addition may be exothermic; use an ice bath to maintain control if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux. Monitor the reaction by TLC. The reaction is complete when the purple permanganate color has been replaced by a brown precipitate of MnO₂.

  • Workup: Cool the reaction mixture to room temperature. Destroy any excess permanganate by adding a saturated solution of sodium bisulfite until the purple color disappears.

  • Isolation: Filter the mixture through a pad of Celite to remove the MnO₂, washing the filter cake with acetone. Combine the filtrates and remove the acetone under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify with concentrated HCl until the pH is approximately 1-2. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water or hexane/acetone mixture.[7]

Protocol 2: Synthesis via Grignard Carboxylation (Route B)

This protocol is a general procedure adapted for this specific substrate.[3][4]

Methodology:

  • Apparatus Setup: Assemble a three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 equivalents) in the flask.

  • Grignard Formation: Dissolve 1-bromo-2,5-dichloro-3-methoxybenzene (1 equivalent) in anhydrous THF or diethyl ether and add it to the dropping funnel. Add a small portion of the aryl bromide solution to the magnesium. If the reaction does not start, add a crystal of iodine and warm gently. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After addition, continue to reflux for 30-60 minutes to ensure complete formation.

  • Carboxylation: In a separate flask, crush a large excess of dry ice (solid CO₂) into a coarse powder. Under a positive flow of nitrogen, rapidly pour the prepared Grignard reagent onto the crushed dry ice with vigorous stirring.

  • Workup: Allow the mixture to warm to room temperature as the excess CO₂ sublimes. Quench the reaction by slowly adding aqueous HCl (e.g., 3M) until the mixture is acidic and all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Base Wash: Combine the organic layers and extract the product into the aqueous phase by washing with a basic solution (e.g., 5% NaOH or saturated NaHCO₃). This step separates the acidic product from neutral byproducts.

  • Isolation: Separate the layers and cool the aqueous basic layer in an ice bath. Re-acidify with concentrated HCl to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize if necessary.

References

  • University of California, Irvine. GRIGNARD REACTION – Synthesis of Benzoic Acid. Available at: [Link]

  • PrepChem.com. Synthesis of 2,5-dichloro-3-nitrobenzoic acid. Available at: [Link]

  • Eureka | Patsnap. (2016). Synthesis methods of 3, 6-dichloro-2-methoxybenzoic acid and its intermediate. Available at: [Link]

  • Sciencemadness Discussion Board. (2016). Preparation of 3-methoxybenzoic acid. Available at: [Link]

  • MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4260-4267. Available at: [Link]

  • Google Patents. US3441603A - Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben).
  • Google Patents. US4454345A - Process for preparing 2,5-dichloro-3-nitrobenzoic acid.
  • Google Patents. US3822311A - Process for the production of 2,5-dichloro-3-nitro-benzoic acid.
  • Google Patents. CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid.
  • ResearchGate. Purification of 2,4 Dichlorobenzoic Acid. Available at: [Link]

  • YouTube. (2020). Synthesis of benzoic acid via the Grignard reaction. Available at: [Link]

  • Google Patents. (2019). Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba).

Sources

Technical Support Center: Purification of 2,5-Dichloro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2,5-Dichloro-3-methoxybenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Here, we address common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern successful purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile depends heavily on the synthetic route. However, common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding dichlorotoluene or dichlorobenzaldehyde if the synthesis involved oxidation.

  • Isomeric Byproducts: Impurities from the chlorination or other substitution steps can lead to isomers with different substitution patterns on the aromatic ring.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts (e.g., palladium from cross-coupling reactions) used during the synthesis.[1]

  • Over-reaction Products: For instance, if nitration is part of a preceding step for a related compound, dinitro- or other highly substituted species might be present.[2]

Q2: What are the primary purification strategies for this compound?

A2: The three most effective and widely used techniques for purifying substituted benzoic acids are Acid-Base Extraction, Recrystallization, and Column Chromatography.[1] The choice depends on the nature of the impurities and the desired final purity. Often, a combination of these methods yields the best results.

Q3: What are the key physical properties to consider during purification?

A3: this compound is a solid at room temperature. Its acidic nature, conferred by the carboxylic acid group, is the most critical property to exploit for purification. This allows for a dramatic shift in solubility upon pH change; it is poorly soluble in neutral or acidic water but highly soluble in basic aqueous solutions as its carboxylate salt.[3][4] It is generally soluble in common organic solvents like ethyl acetate, acetone, and alcohols.[5]

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the characteristics of your crude sample.

G start Crude this compound is_neutral_impurity Major impurities are neutral or basic? start->is_neutral_impurity acid_base Perform Acid-Base Extraction is_neutral_impurity->acid_base Yes is_structurally_similar Impurities are structurally similar (e.g., isomers)? is_neutral_impurity->is_structurally_similar No assess_purity_1 Assess Purity (TLC/HPLC/¹H NMR) acid_base->assess_purity_1 is_high_purity Is Purity >99%? assess_purity_1->is_high_purity recrystallize Perform Recrystallization is_high_purity->recrystallize No final_product High-Purity Product is_high_purity->final_product Yes assess_purity_2 Assess Purity recrystallize->assess_purity_2 is_structurally_similar->recrystallize No chromatography Perform Column Chromatography is_structurally_similar->chromatography Yes chromatography->assess_purity_2 assess_purity_2->final_product

Caption: Decision workflow for purifying this compound.

Troubleshooting Guide

Q4: My yield after acid-base extraction is very low. What are the likely causes?

A4: A low yield from this procedure is a common but solvable issue. Here are the primary causes and their solutions:

Potential Cause Explanation & Solution
Incomplete Extraction The carboxylic acid may not have been fully converted to its salt. Solution: Use at least two sequential extractions with the basic solution (e.g., 1M NaOH). Check the pH of the aqueous layer after extraction to ensure it is still basic.[6]
Incomplete Precipitation After extraction, the product must be fully precipitated from the aqueous layer. Solution: Cool the aqueous layer in an ice bath before and during acidification. Add acid (e.g., 3M HCl) slowly until the pH is strongly acidic (pH ~2). Check with pH paper. Adding too little acid will leave product dissolved as the salt.[7]
Emulsion Formation Vigorous shaking of the separatory funnel can create an emulsion (a stable mixture of organic and aqueous layers), trapping product at the interface. Solution: Gently invert the funnel for mixing instead of shaking violently. To break an emulsion, add a small amount of brine (saturated NaCl solution) and swirl gently.
Premature Product Loss If the organic solvent used has some solubility in water (e.g., ethyl acetate), some product may be lost. Solution: Back-extract the combined aqueous layers with a small portion of fresh organic solvent before acidification to recover any dissolved neutral compound.

Q5: During recrystallization, my compound "oiled out" instead of forming crystals. How do I fix this?

A5: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is often due to the presence of impurities that depress the melting point.[8]

  • Immediate Action: Re-heat the mixture and add more of the "good" or more soluble solvent until the oil completely dissolves. Then, allow the solution to cool much more slowly. A slower cooling rate is critical.[8]

  • Preventative Measures:

    • Choose a different solvent system: The ideal solvent should have a boiling point lower than the melting point of your pure compound.

    • Use a mixed-solvent system: Dissolve the compound in a minimum of a "good" solvent (e.g., ethanol) at high temperature, then slowly add a "poor" solvent (e.g., water) until the solution becomes turbid. Add a drop or two of the good solvent to clarify and then cool slowly.[9]

    • Perform a preliminary purification: If the crude material is very impure, an initial acid-base extraction can remove enough impurities to prevent oiling out in a subsequent recrystallization.

Q6: My recrystallized product is still colored. What should I do?

A6: Colored impurities are often highly conjugated organic molecules that are present in very small amounts.

  • Solution: Activated Charcoal Treatment. After dissolving your crude product in the hot recrystallization solvent, add a very small amount (e.g., 1-2% by weight) of activated charcoal to the solution.[9] Swirl the hot solution for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

  • Crucial Next Step: Hot Gravity Filtration. You must remove the charcoal from the hot solution before it cools. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed flask. If the solution cools during this step, your product will crystallize prematurely on the filter paper, leading to significant yield loss.[8] Allow the filtered, colorless solution to cool slowly to form pure crystals.

Detailed Experimental Protocols

Safety First: Always handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]

Protocol 1: Purification by Acid-Base Extraction

This technique is ideal for removing neutral or basic impurities.

G cluster_0 Organic Phase cluster_1 Aqueous Phase crude 1. Dissolve Crude Product in Ethyl Acetate sep_funnel 2. Transfer to Separatory Funnel Add 1M NaOH crude->sep_funnel extract 3. Extract & Separate Layers sep_funnel->extract Mix & Separate organic_layer Neutral/Basic Impurities (in Ethyl Acetate) extract->organic_layer Top Layer acidify 4. Cool & Acidify with 3M HCl (to pH ~2) extract->acidify precipitate 5. Precipitate Forms acidify->precipitate filter 6. Collect by Vacuum Filtration Wash with cold water precipitate->filter

Sources

Technical Support Center: Solubility of 2,5-Dichloro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,5-Dichloro-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for solubility-related challenges encountered during experiments with this compound. As direct, quantitative solubility data for this compound in a comprehensive range of organic solvents is not extensively documented in publicly available literature, this guide will equip you with the foundational knowledge and practical methodologies to determine its solubility in your specific systems.

Understanding the Solubility Profile of this compound: A Structural Perspective

The solubility of a compound is intrinsically linked to its molecular structure. By examining the functional groups present in this compound, we can make educated predictions about its solubility behavior.

Structure of this compound:

  • Carboxylic Acid Group (-COOH): This is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group contributes to the compound's acidity and its potential to dissolve in polar and protic solvents.

  • Dichlorinated Benzene Ring: The benzene ring itself is nonpolar. The two chlorine atoms are electronegative and contribute to the molecule's overall polarity, but their primary effect is to increase the molecular weight and hydrophobicity.

  • Methoxy Group (-OCH3): The ether linkage is polar, and the oxygen atom can act as a hydrogen bond acceptor. This group slightly increases the compound's polarity.

Predicted Solubility Behavior:

Based on its structure, this compound is expected to be a weakly acidic compound with moderate overall polarity. The "like dissolves like" principle suggests its solubility will be favored in solvents with similar polarity.[1]

  • Poorly Soluble in Nonpolar Solvents: Due to the presence of the polar carboxylic acid and methoxy groups, it is unlikely to be highly soluble in very nonpolar solvents like hexane or cyclohexane.

  • Sparingly Soluble in Water: The hydrophobic, dichlorinated benzene ring will likely limit its solubility in water, despite the presence of hydrogen-bonding groups.

  • Soluble in Polar Aprotic and Protic Solvents: Higher solubility is anticipated in polar organic solvents. Polar protic solvents like alcohols (methanol, ethanol) can engage in hydrogen bonding with the carboxylic acid and methoxy groups. Polar aprotic solvents like acetone, ethyl acetate, and dimethylformamide (DMF) can interact via dipole-dipole interactions.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound likely to be most soluble?

Based on its moderately polar and acidic nature, this compound is predicted to have the highest solubility in polar organic solvents. This includes:

  • Polar Protic Solvents: Methanol, Ethanol, Isopropanol, and Acetic Acid. These solvents can form hydrogen bonds with the carboxylic acid group.[2]

  • Polar Aprotic Solvents: Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO). These solvents can engage in strong dipole-dipole interactions.[2]

Q2: How can I prepare a stock solution of this compound?

For preparing a stock solution, it is advisable to start with a solvent in which the compound is expected to have high solubility, such as DMSO or DMF. It is recommended to start with a small, accurately weighed amount of the compound and add the solvent incrementally with agitation (vortexing or sonication) until complete dissolution is observed.

Q3: I am observing a precipitate when I dilute my organic stock solution with an aqueous buffer. What should I do?

This is a common issue when a compound has low aqueous solubility. Here are some troubleshooting steps:

  • Lower the Final Concentration: The target concentration in the aqueous buffer may be above the compound's solubility limit. Try preparing a more dilute solution.

  • Increase the Percentage of Organic Co-solvent: If your experimental conditions permit, increasing the proportion of the organic solvent from your stock solution in the final aqueous mixture can help maintain solubility. However, be mindful of the potential effects of the co-solvent on your experiment.

  • Adjust the pH: As a carboxylic acid, the solubility of this compound in aqueous solutions will be highly pH-dependent. Increasing the pH above its pKa will deprotonate the carboxylic acid to form a more soluble carboxylate salt.

Q4: Can I heat the solvent to increase the solubility of this compound?

Yes, for most solid solutes, solubility increases with temperature.[3] Gentle heating of the solvent can help dissolve the compound more quickly and potentially allow for the preparation of a more concentrated solution. However, it is crucial to ensure the compound is thermally stable at the temperature used. Upon cooling, the compound may precipitate out of the solution if it becomes supersaturated.

Experimental Protocols for Solubility Determination

Since specific solubility data is scarce, you will likely need to determine the solubility of this compound in your chosen solvent system experimentally. Below are two common methods.

Protocol 1: Qualitative Solubility Test

This is a quick method to estimate the solubility of the compound in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water)

  • Small test tubes or vials

  • Vortex mixer or sonicator

Procedure:

  • Add approximately 10-20 mg of this compound to a series of labeled test tubes.

  • To each tube, add 1 mL of a different solvent.

  • Vigorously agitate the mixtures using a vortex mixer or sonicator for 1-2 minutes.

  • Visually inspect each tube for the presence of undissolved solid.

  • Record your observations as "soluble," "partially soluble," or "insoluble."

Protocol 2: Quantitative Solubility Determination by the Gravimetric Method

This method provides a more precise measurement of solubility.[3][4]

Materials:

  • This compound

  • Chosen organic solvent

  • Analytical balance

  • Small flasks or vials with screw caps

  • Temperature-controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Pre-weighed evaporation dishes or vials

Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a flask. Ensure there is undissolved solid material at the bottom.

  • Seal the flask and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.

  • After equilibration, allow the mixture to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Transfer the filtered saturated solution to a pre-weighed evaporation dish.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents like DMSO, a vacuum oven at a moderate temperature may be necessary.

  • Once the solvent is completely evaporated, reweigh the dish containing the dried solute.

  • Calculate the solubility using the following formula:

    Solubility (g/L) = (Weight of dish with solute - Weight of empty dish) / Volume of supernatant taken (L)

Troubleshooting Guide

This section addresses common issues that may arise during your solubility experiments.

Problem Possible Cause Recommended Solution
Inconsistent solubility results between experiments. - Temperature fluctuations. - Insufficient equilibration time. - Inaccurate measurement of solvent or solute.- Ensure a constant and accurately controlled temperature during equilibration.[5] - Increase the equilibration time to ensure the solution is fully saturated. - Use calibrated analytical balances and pipettes.
Compound "oils out" instead of dissolving or crystallizing. The compound may be melting in the hot solvent if its melting point is low, or it is highly impure.- Add a small amount of additional solvent and continue heating. - If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[6]
Difficulty in achieving complete dissolution even in seemingly appropriate solvents. - The rate of dissolution is slow. - The compound may have low solubility even in the "good" solvent.- Increase agitation by using a magnetic stirrer or sonicator. - Gently warm the solvent to increase the rate of dissolution. - Perform a quantitative solubility test to determine the actual solubility limit.
Precipitation occurs during filtration of the saturated solution. The solution may be supersaturated, and the filtration process can induce crystallization.- Ensure the filtration apparatus is at the same temperature as the saturated solution. - Perform the filtration step quickly.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues.

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for Solubility Issues Start Start: Solubility Issue Encountered Visual Visual Inspection Is there undissolved solid? Start->Visual IncreaseAgitation Increase Agitation (Vortex/Sonicate) Visual->IncreaseAgitation Yes StillInsoluble Still Insoluble? Visual->StillInsoluble No (Appears Dissolved but Issues Persist) GentleHeat Apply Gentle Heat IncreaseAgitation->GentleHeat GentleHeat->StillInsoluble ChangeSolvent Change Solvent (Consider Polarity) StillInsoluble->ChangeSolvent Yes QuantitativeTest Perform Quantitative Solubility Determination StillInsoluble->QuantitativeTest No (Dissolved) QualitativeTest Perform Qualitative Solubility Test ChangeSolvent->QualitativeTest QualitativeTest->QuantitativeTest End End: Solubility Determined or Optimized QuantitativeTest->End

Caption: A flowchart for troubleshooting common solubility problems.

Solvent Polarity and Properties

The choice of solvent is critical for achieving the desired solubility. The following table provides a list of common organic solvents ordered by increasing polarity, which can be used as a guide for solvent selection.[7]

Solvent Relative Polarity Type
Hexane0.009Nonpolar
Toluene0.099Nonpolar
Diethyl Ether0.117Nonpolar
Dichloromethane0.309Polar Aprotic
Tetrahydrofuran (THF)0.207Polar Aprotic
Acetone0.355Polar Aprotic
Ethyl Acetate0.228Polar Aprotic
Isopropanol0.546Polar Protic
Ethanol0.654Polar Protic
Methanol0.762Polar Protic
Acetic Acid0.648Polar Protic
Water1.000Polar Protic

Data compiled from various sources.

References

  • Determination of Solubility by Gravimetric Method. Available at: [Link]

  • Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues. Available at: [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Available at: [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Technical Support Center: Purification & Crystallization Division

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2,5-Dichloro-3-methoxybenzoic acid (CAS: 33234-25-2) Application: Herbicide intermediates (Dicamba analogs), API synthesis, and advanced materials.

Welcome to the Technical Support Portal. As a Senior Application Scientist, I have designed this guide to move beyond basic empirical steps, providing you with the mechanistic causality behind the purification of highly substituted benzoic acids. This compound presents unique crystallization challenges due to its strong propensity for intermolecular hydrogen bonding (dimerization) and the competing hydrophobic nature of its dichloro-aromatic core.

Solvent Selection & Mechanistic Matrix

The success of your recrystallization depends entirely on manipulating the thermodynamic equilibrium between the solvated monomer and the crystalline dimer. Below is our validated solvent matrix for this compound.

Solvent SystemClassificationBoiling PointMechanistic Solute AffinitySuitability & Expected Yield
Methanol / Water Binary (Antisolvent)65°C / 100°CMethanol disrupts -COOH dimers via competitive H-bonding[1]. Water forces hydrophobic aggregation.Excellent (>85%) . Best for general purity. Yields fine, needle-like crystals.
Toluene Single Solvent110°CInteracts favorably with the hydrophobic dichloro-aromatic ring. Weak H-bonding allows dimer formation upon cooling.Good (70-80%) . Ideal for removing highly polar impurities.
Chloroform Single Solvent61°CHalogen bonding and moderate dipole interactions[1].Moderate (60-75%) . Good purity, but limited by toxicity and low boiling point.
EtOAc / Hexane Binary (Antisolvent)77°C / 69°CEtOAc fully solvates the molecule; Hexane rapidly drops the dielectric constant.Poor to Moderate . High risk of "oiling out" (liquid-liquid phase separation).

Troubleshooting & FAQs

Q1: Why does my this compound "oil out" instead of crystallizing when using Ethyl Acetate/Hexane? A1: "Oiling out" (liquid-liquid phase separation) occurs when the solute becomes supersaturated at a temperature above its depressed melting point. Because this compound is highly soluble in EtOAc, the sudden addition of a non-polar antisolvent (hexane) creates a steep, non-linear drop in solubility. The compound separates as a dense, viscous liquid phase rather than a solid. Solution: Switch to a solvent system with a more gradual solubility curve, such as a Methanol/Water gradient, or utilize Toluene. If you must use EtOAc/Hexane, increase the EtOAc ratio, cool at a strictly controlled rate of 0.5°C/min, and introduce seed crystals at the cloud point.

Q2: My crude product is heavily contaminated with dark, tarry polymeric byproducts. Recrystallization is failing. What is the next step? A2: Substituted benzoic acids frequently trap colored conjugated impurities within their crystal lattice. When organic recrystallization fails, you must exploit the compound's pKa. The electron-withdrawing chlorine atoms at the 2- and 5-positions lower the pKa of the carboxylic acid to approximately 2.5–3.0. Solution: Perform an acid-base cycle. Dissolve the crude in aqueous sodium bicarbonate (NaHCO₃). The acid forms a highly water-soluble sodium salt, while neutral tarry impurities crash out. Filter the aqueous layer, treat with activated carbon, and then precipitate the pure free acid using HCl[2].

Q3: Is it necessary to dry the solvents prior to recrystallization? A3: For single-solvent organic recrystallizations (like Toluene), yes. Trace water can cause the compound to precipitate prematurely or alter the crystal habit. However, for binary systems like Methanol/Water, anhydrous conditions are irrelevant as water is the driving antisolvent.

Mechanistic Purification Workflow

Use the following decision matrix to determine the optimal purification route based on your crude impurity profile.

Workflow Start Crude 2,5-Dichloro- 3-methoxybenzoic acid Impurity Identify Primary Impurity Profile Start->Impurity Polar Inorganic / Highly Polar Impurities Impurity->Polar NonPolar Organic / Non-Polar Impurities Impurity->NonPolar AcidBase Acid-Base Cycle (NaHCO3 / HCl) Polar->AcidBase OrgCryst Organic Crystallization (Toluene or MeOH/H2O) NonPolar->OrgCryst Pure Pure Crystalline Product AcidBase->Pure Check Did product oil out? OrgCryst->Check Seed Reheat, add seed crystals, cool slowly Check->Seed Yes Check->Pure No Seed->Pure

Decision matrix for selecting the optimal purification route for this compound.

Validated Standard Operating Procedures (SOPs)

SOP A: Binary Antisolvent Crystallization (Methanol/Water)

This method leverages the disruption of hydrogen-bonded dimers by methanol, followed by forced hydrophobic aggregation via water[1].

  • Dissolution: Suspend 10.0 g of crude this compound in 25 mL of Methanol in a 100 mL round-bottom flask.

  • Heating: Heat the suspension to a gentle reflux (65°C) while stirring until complete dissolution is achieved.

  • Hot Filtration (Self-Validating Step): Pass the hot solution through a pre-warmed fluted filter paper. Validation: The filtrate must be optically clear. Any turbidity indicates insoluble impurities that will act as unwanted nucleation sites.

  • Antisolvent Addition: Maintain the filtrate at 60°C. Add deionized water dropwise (approx. 10-15 mL) until the "cloud point" is reached (the solution becomes faintly turbid and does not clear upon swirling).

  • Maturation: Add exactly 3 drops of Methanol to clear the solution slightly, then remove from heat. Allow the flask to cool ambiently to 20°C over 2 hours, then transfer to an ice bath (0-4°C) for 1 hour.

  • Isolation: Vacuum filter the resulting white needles. Wash the filter cake with 10 mL of ice-cold 30% Methanol/Water. Dry under vacuum at 45°C for 12 hours.

SOP B: Acid-Base Mediated Precipitation

Utilized for highly contaminated or severely discolored crude batches[2].

  • Deprotonation: Suspend 10.0 g of crude acid in 100 mL of 1M NaHCO₃ (aq). Stir vigorously at 40°C until CO₂ evolution ceases. The low pKa of the compound ensures selective formation of the water-soluble sodium carboxylate.

  • Extraction of Neutrals: Transfer the aqueous solution to a separatory funnel and extract with 2 x 30 mL of Dichloromethane (DCM). Discard the lower organic layer (contains non-polar/neutral impurities).

  • Decolorization: Return the aqueous layer to a flask, add 1.0 g of activated carbon (Darco), and stir at 50°C for 30 minutes. Filter through a pad of Celite to remove the carbon.

  • Reprotonation (Self-Validating Step): Place the clear aqueous filtrate in an ice bath. Slowly add 3M HCl dropwise with vigorous stirring. Validation: Monitor with pH paper. You must continue adding HCl until the pH is strictly ≤ 2.0 to ensure 100% protonation and precipitation of the free acid.

  • Isolation: Filter the massive white precipitate, wash thoroughly with cold deionized water to remove residual NaCl, and dry under vacuum at 50°C to constant weight.

References

  • [2] European Patent Office. (2019). PROCESS FOR PURIFYING 2,5-DICHLOROPHENOL AND DICAMBA-BASED HERBICIDES. EPO. Available at:

  • [1] Arab Journal of Chemistry. (2016). Preparation of novel auxinic herbicide derivatives with high-activity and low-volatility by me-too method. ScienceDirect. Available at:[Link]

Sources

Technical Support Center: Synthesis of 2,5-Dichloro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for the synthesis of 2,5-Dichloro-3-methoxybenzoic acid , a structural analog of the herbicide Dicamba. The content focuses on the Chloramben (3-amino-2,5-dichlorobenzoic acid) pathway, which is the most regioselective and industrially viable route, while addressing upstream nitration challenges.

Current Status: Operational Role: Senior Application Scientist Topic: Minimizing Side Reactions & Impurity Profiling

Executive Summary: The Synthetic Pathway

The most robust synthesis avoids direct chlorination of 3-methoxybenzoic acid (which yields the incorrect 2,4- or 4,6-dichloro isomers). Instead, the protocol relies on the functionalization of 2,5-dichlorobenzoic acid via nitration, reduction, diazotization, and methylation.

Core Workflow:

  • Nitration: 2,5-Dichlorobenzoic acid

    
     3-Nitro-2,5-dichlorobenzoic acid.[1]
    
  • Reduction:

    
     3-Amino-2,5-dichlorobenzoic acid (Chloramben ).
    
  • Hydroxylation:

    
     3-Hydroxy-2,5-dichlorobenzoic acid.
    
  • Methylation:

    
    This compound  (Target).
    
Troubleshooting Guides & FAQs
Module A: Nitration & Regioselectivity (The Upstream Bottleneck)

Context: Nitration of 2,5-dichlorobenzoic acid is the regiodetermining step. The directing effects of the two chlorines (ortho/para) and the carboxyl group (meta) compete.

Q: I am detecting significant amounts of the 6-nitro isomer. How do I minimize this? A: The 6-nitro isomer is the primary regiochemical impurity.

  • Mechanism: The C2-Chlorine directs to C3 (ortho) and C5 (para, blocked). The C5-Chlorine directs to C4 (ortho) and C6 (ortho). The Carboxyl group directs to C3 (meta).

  • Reinforcement: Position 3 is electronically favored by the cooperative directing effects of the C2-Cl (ortho) and C1-COOH (meta). Position 6 is only supported by C5-Cl.

  • Corrective Action:

    • Temperature Control: Maintain reaction temperature between 50–80°C . Higher temperatures increase the kinetic energy available to overcome the activation barrier for the less favored 6-position.

    • Acid Strength: Use Mixed Acid (HNO₃/H₂SO₄) rather than fuming nitric acid alone. The high dielectric medium stabilizes the transition state for the 3-position.

    • Purification: The 6-nitro isomer is more soluble in aqueous bicarbonate than the 3-nitro isomer due to steric twisting of the carboxyl group. Use fractional crystallization from dilute acid or selective precipitation from bicarbonate solution to remove it.

Module B: Diazotization & Hydrolysis (The "Tar" Factor)

Context: Converting the amine (Chloramben) to the phenol involves a diazonium intermediate.[2][3] This is the step most prone to "tar" formation via azo coupling.

Q: My reaction mixture turned black/brown, and yield is low. What happened? A: You likely experienced Azo Coupling .

  • Cause: As the phenol product forms, it is highly electron-rich. If the solution pH rises (becomes less acidic), the unreacted diazonium salt acts as an electrophile and attacks the newly formed phenol, creating azo dyes (tars).

  • Corrective Action:

    • Acid Concentration: Ensure the hydrolysis step is performed in strongly acidic conditions (e.g., 30-50% H₂SO₄) . This keeps the phenol protonated and less nucleophilic, preventing coupling.

    • Steam Distillation: If possible, steam distill the phenol as it forms to remove it from the diazonium source.

    • Temperature Ramp: Add the cold diazonium solution dropwise into boiling dilute sulfuric acid. This ensures immediate hydrolysis and minimizes the residence time of the diazonium salt in the presence of the phenol.

Module C: Methylation Specificity

Context: You need to methylate the hydroxyl group (C3-OH) without permanently esterifying the carboxyl group (C1-COOH).

Q: I have a high percentage of Methyl Ester impurity. Should I change the base? A: Formation of the methyl ester (Methyl 2,5-dichloro-3-methoxybenzoate) is kinetically inevitable when using strong methylating agents like Dimethyl Sulfate (DMS) or Methyl Iodide.

  • Strategy Shift: Do not try to prevent it. Embrace "Permethylation-Hydrolysis."

  • Protocol:

    • Use 2.5 equivalents of Base (NaOH/K₂CO₃) and 2.2 equivalents of Methylating Agent . This ensures complete conversion to the Methyl Ester-Ether.

    • One-Pot Hydrolysis: Once methylation is complete (monitored by TLC/HPLC), add excess NaOH and heat to reflux. The ester will hydrolyze back to the acid, while the aromatic methyl ether remains stable.

    • Result: This yields a cleaner product than trying to selectively methylate the phenol, which often leaves unreacted phenol impurities.

Experimental Protocol: Optimized Synthesis

Step 1: Hydroxylation of Chloramben

  • Dissolution: Dissolve 0.1 mol 3-amino-2,5-dichlorobenzoic acid in 60 mL 30% H₂SO₄. Cool to 0–5°C.[4]

  • Diazotization: Add 0.11 mol NaNO₂ (aq) dropwise. Maintain T < 5°C. Stir for 30 min. Destroy excess nitrite with urea.

  • Hydrolysis: Prepare a flask with 100 mL 50% H₂SO₄ heated to 100°C.

  • Addition: Add the cold diazonium solution dropwise to the boiling acid. Critical: Evolution of N₂ gas will be vigorous.

  • Workup: Cool to room temperature. The 3-hydroxy-2,5-dichlorobenzoic acid will precipitate. Filter and recrystallize from water.

Step 2: Methylation (Permethylation-Hydrolysis Method)

  • Reaction: Dissolve 3-hydroxy intermediate in Acetone/K₂CO₃ (or aqueous NaOH). Add 2.2 eq Dimethyl Sulfate (DMS). Reflux for 4 hours.

  • Hydrolysis: Add 10% NaOH solution (excess) directly to the reaction mixture. Reflux for 2 hours to cleave the methyl ester.

  • Isolation: Acidify with HCl to pH 1. The target This compound precipitates. Filter and wash with cold water.

Visualizing the Chemistry
Figure 1: Reaction Pathway & Impurity Formation

The following diagram illustrates the critical path and where side reactions diverge.

G Start 2,5-Dichlorobenzoic Acid Nitro 3-Nitro-2,5-dichlorobenzoic Acid Start->Nitro HNO3/H2SO4 (Nitration) Impurity_6Nitro IMPURITY: 6-Nitro Isomer Start->Impurity_6Nitro High Temp (Side Rxn) Amine 3-Amino-2,5-dichlorobenzoic Acid (Chloramben) Nitro->Amine Sn/HCl or H2/Pd (Reduction) Diazo Diazonium Intermediate [Ar-N2]+ Amine->Diazo NaNO2, H+ (Diazotization) Phenol 3-Hydroxy-2,5-dichlorobenzoic Acid Diazo->Phenol H2SO4, 100°C (Hydrolysis) Impurity_Azo IMPURITY: Azo Dyes (Tars) Diazo->Impurity_Azo pH > 4 Coupling with Phenol EsterEther Methyl 2,5-dichloro-3-methoxybenzoate (Intermediate) Phenol->EsterEther DMS, Base (Permethylation) Target This compound (TARGET) EsterEther->Target NaOH, Heat (Saponification) Impurity_Ester IMPURITY: Methyl Ester EsterEther->Impurity_Ester Incomplete Hydrolysis

Caption: Synthesis workflow showing critical control points (Nitration regioselectivity, Azo coupling prevention, and Ester hydrolysis).

Data Summary: Impurity Management
Process StepCritical ImpurityCausePrevention Strategy
Nitration 6-Nitro-2,5-dichlorobenzoic acidSteric/Electronic competitionControl T < 80°C; Use mixed acid; Fractional crystallization.
Hydrolysis Azo Dyes (Tars)Coupling of Diazo + PhenolHigh Acidity (50% H₂SO₄) ; Dropwise addition of Diazo to boiling acid.
Methylation Methyl Ester (O-acyl)Non-selective alkylationPermethylation followed by aggressive alkaline hydrolysis.
References
  • Preparation of 2,5-dichloro-3-nitrobenzoic acid . US Patent 3,822,311. (1974). Describes the regioselective nitration of 2,5-dichlorobenzoic acid precursors. Link

  • Preparation of 3-amino-2,5-dichlorobenzoic acid . US Patent 3,703,546. (1972). Details the synthesis of Chloramben and separation of nitro isomers. Link

  • Synthesis of 3-amino-2,5-dichlorobenzoic acid . PrepChem. Protocol for the reduction of the nitro intermediate to the amine. Link

  • Reactions of Diazonium Salts . Chemistry LibreTexts. Mechanistic overview of preventing azo coupling during phenol synthesis. Link

Sources

Technical Support Center: HPLC Separation of Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Type: Method Development & Troubleshooting Assigned Specialist: Senior Application Scientist Subject: Resolution of Positional Isomers (Ortho-, Meta-, Para-) of Substituted Benzoic Acids

Introduction: The Isomer Challenge

Welcome to the technical support hub. You are likely here because you are struggling to separate the meta- and para- isomers of a substituted benzoic acid (e.g., toluic acid, hydroxybenzoic acid, or aminobenzoic acid).

The Core Problem: While ortho- isomers often separate easily due to the "ortho effect" (steric hindrance or intramolecular hydrogen bonding), meta- and para- isomers possess nearly identical hydrophobic surface areas (logP). Standard C18 columns often fail to distinguish them because they rely primarily on hydrophobicity.

This guide moves beyond basic C18 retention to exploit shape selectivity ,


 interactions , and ionization control .

Module 1: The Foundation (pH & Ionization)

User Query: "My peaks are splitting, tailing, or eluting with inconsistent retention times. What is happening?"

Diagnosis: You are likely operating too close to the analyte's pKa. Benzoic acid derivatives are weak acids. If the mobile phase pH is near the pKa, the analyte splits between two states:[1]

  • Protonated (Neutral): Hydrophobic, retains well on RP columns.

  • Deprotonated (Ionized): Hydrophilic, elutes near the void volume.

The "Rule of 2": To ensure robust chromatography, the mobile phase pH must be 2 units away from the pKa.

Reference Data: pKa Values of Common Derivatives
Compound ClassIsomerApprox.[2][3][4][5] pKaStructural Cause
Nitrobenzoic Acid Ortho2.17Steric inhibition of resonance + Inductive effect
Meta3.45Inductive electron withdrawal
Para3.44Resonance withdrawal
Hydroxybenzoic Acid Ortho (Salicylic)2.97Intramolecular H-bonding
Meta4.08Standard resonance
Para4.58Electron donation destabilizes anion
Toluic Acid (Methyl) Ortho3.91Steric effects
Meta4.27Weak inductive donation
Para4.37Weak inductive donation

Protocol 1: pH Optimization

  • Identify Target: Determine the lowest pKa in your mixture (usually the ortho isomer).

  • Set pH: Buffer your aqueous mobile phase to pH 2.0 – 2.5 .

    • Why? This suppresses ionization for all isomers, maximizing retention and interaction with the stationary phase.

  • Buffer Selection: Use 20-25 mM Phosphate buffer or 0.1% Formic Acid/TFA. Avoid Acetate (cutoff > pH 3.8).

Module 2: Advanced Selectivity (Column Chemistry)

User Query: "I fixed the pH, but Meta and Para are still co-eluting (Resolution < 1.5). Should I make the gradient shallower?"

Diagnosis: A shallower gradient on a C18 column rarely fixes meta/para co-elution because the selectivity factor (


) is 1.0. You need a different interaction mechanism.
The Solution: Interaction and Shape Selectivity

Switch from alkyl chains (C18) to aromatic stationary phases. These phases interact with the


-electrons in the benzoic acid ring.

Recommended Phases:

  • Phenyl-Hexyl / Biphenyl: These provide strong

    
     stacking. The electron density differences between meta and para positions (caused by the substituent) create different binding energies with the phenyl ring on the column.
    
  • Pentafluorophenyl (PFP/F5): The "nuclear option." The fluorine atoms create a highly electron-deficient ring, acting as a Lewis acid. This is exceptionally powerful for separating halogenated or polar benzoic acids.

Visual Workflow: Column Selection Logic

ColumnSelection Start Start: Meta/Para Co-elution CheckPH Is Mobile Phase pH < 2.5? Start->CheckPH FixPH Action: Lower pH to 2.3 (Suppress Ionization) CheckPH->FixPH No StandardC18 Current Column: C18? CheckPH->StandardC18 Yes FixPH->StandardC18 SwitchPhenyl Action: Switch to Phenyl-Hexyl (Exploit Pi-Pi Interactions) StandardC18->SwitchPhenyl If non-halogenated (e.g. Toluic acid) SwitchPFP Action: Switch to PFP (F5) (Exploit Electrostatics) StandardC18->SwitchPFP If Halogenated/Polar (e.g. Fluorobenzoic) Cyclodextrin Action: Add Cyclodextrin to Mobile Phase (Host-Guest Inclusion) SwitchPhenyl->Cyclodextrin Resolution still < 1.5 SwitchPFP->Cyclodextrin Resolution still < 1.5

Caption: Decision tree for selecting the appropriate stationary phase based on analyte chemistry and resolution failure points.

Module 3: The "Nuclear Option" (Cyclodextrin Additives)

User Query: "I cannot change my column, or even Phenyl phases failed. What is the last resort?"

Diagnosis: You need Host-Guest Chemistry . Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic cavity.[4] They can form inclusion complexes with benzoic acids.

Mechanism: The para- isomer, being linear and narrow, often fits deeper into the CD cavity than the bulkier meta- or ortho- isomers. This differential binding alters retention time significantly.

Protocol 2: Mobile Phase Additive

  • Additive:

    
    -Cyclodextrin (Beta-CD).
    [4][6] 2.  Concentration:  Add 5 – 10 mM 
    
    
    
    -CD to your aqueous mobile phase.
  • Mode: Use Isocratic elution (Gradients can cause baseline drift with CD additives).

  • Column: Standard C18.

  • Result: The isomer that complexes strongest with the CD will elute faster (because the CD is in the mobile phase, pulling the analyte off the column).

Module 4: Troubleshooting Peak Shape

User Query: "My peaks are tailing badly (Asymmetry > 1.5). Is my column dead?"

Diagnosis: Benzoic acids are notorious for two specific tailing mechanisms:

  • Silanol Interaction: The carboxylic acid interacts with unreacted silanols on the silica surface.

  • Metal Chelation: Carboxylic acids can chelate trace iron/steel in the column frits.

Troubleshooting Checklist:

SymptomProbable CauseCorrective Action
Tailing (General) Silanol ActivityEnsure pH is low (< 2.5).[1] Use "End-capped" or "Polar Embedded" columns.[7]
Tailing (Persistent) Metal ChelationAdd 5 mM EDTA to mobile phase or switch to PEEK-lined column hardware.
Fronting Solvent MismatchSample is dissolved in 100% ACN/MeOH. Dissolve sample in Mobile Phase Initial conditions.
Broad Peaks Low Buffer CapacityIncrease buffer concentration to 25-50 mM.

References

  • Chrom Tech, Inc. (2025).[7] What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Pearson. (2024). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Retrieved from [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • MDPI. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution. Retrieved from [Link]

Sources

Removing impurities from 2,5-Dichloro-3-methoxybenzoic acid samples

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Purification of 2,5-Dichloro-3-methoxybenzoic Acid

Welcome to the technical support resource for the purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We will address common challenges, provide detailed protocols, and explain the scientific principles behind our recommended strategies.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when handling and purifying this compound.

Q1: What are the most common impurities found in crude this compound samples?

A1: The impurity profile is heavily dependent on the synthetic route. However, common impurities can be categorized as follows:

  • Starting Materials: Unreacted precursors, such as 2,5-dichlorobenzoic acid, are a common impurity.

  • Positional Isomers: During synthesis, related isomers can form. For example, in the synthesis of the related compound 2,5-dichloro-3-nitrobenzoic acid, the 2,5-dichloro-6-nitrobenzoic acid isomer is a known phytotoxic impurity that must be removed.[1] Similar isomeric impurities can arise in the synthesis of the methoxy analog.

  • Byproducts of Side Reactions: Depending on the reagents used, side reactions can lead to various impurities. For instance, harsh conditions can cause decomposition or the formation of colored byproducts like quinones.[2]

  • Inorganic Salts: Reagents, catalysts, and salts from workup procedures (e.g., sodium sulfate, magnesium sulfate) can contaminate the final product.[3]

Q2: How can I quickly assess the purity of my sample?

A2: A combination of techniques provides the most accurate assessment:

  • Thin-Layer Chromatography (TLC): This is a rapid and effective method to visualize the number of components in your sample. By running the crude material against a pure standard (if available) on a silica gel plate, you can identify the presence of impurities.[4][5]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically cause the melting point to broaden and become depressed. The reported melting point for the related compound 3,6-dichloro-2-methoxybenzoic acid is 112-116 °C.[6] Significant deviation from the expected range for your target compound indicates contamination.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reversed-phase HPLC (RP-HPLC) is the method of choice. It can separate and quantify the target compound and its impurities, providing a precise purity value (e.g., >99.5%).[7][8]

Q3: My sample is off-white or yellow. What causes this discoloration and how can I remove it?

A3: A yellow or brown tint often indicates the presence of trace, highly-colored impurities, which can include oxidation byproducts (like quinones) or polymeric tars formed under harsh reaction conditions.[2] While these may be present in very small quantities, they are visually apparent. A common and effective remediation step is treatment with activated charcoal during recrystallization. The activated charcoal adsorbs these colored impurities, which are then removed via hot filtration.[9]

Q4: Which purification method offers the best balance of yield, purity, and scalability?

A4: For most lab-scale to medium-scale purifications of solid carboxylic acids, recrystallization is the gold standard. It is cost-effective, can deliver very high purity, and is relatively straightforward to perform.[10][11] For impurities that have very similar solubility profiles to the main compound, or for purifying non-crystalline materials, column chromatography is a more powerful but also more resource-intensive alternative.[5]

Purification Workflow Overview

The following diagram outlines a general workflow for the purification and analysis of this compound.

cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Analysis & Storage crude Crude Product assess Purity Assessment (TLC, MP, HPLC) crude->assess decision Purity Acceptable? assess->decision acid_base Acid-Base Extraction assess->acid_base For Basic/Neutral Impurities recrystallization Recrystallization decision->recrystallization No final_product Pure Product (>99%) decision->final_product Yes chromatography Column Chromatography recrystallization->chromatography If Impure final_assess Final Purity Verification (HPLC, NMR, MP) recrystallization->final_assess chromatography->final_assess acid_base->recrystallization final_assess->decision Re-evaluate storage Dry & Store final_assess->storage storage->final_product

Caption: General workflow for purification of this compound.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification process.

Issue Possible Cause(s) Recommended Solution(s)
Poor Crystal Yield After Recrystallization 1. Too much solvent was used: The solution was not saturated, leaving a significant amount of product dissolved even after cooling. 2. Cooling was too rapid: Crystals did not have sufficient time to form and may have precipitated as a fine powder that passed through the filter. 3. The compound is highly soluble in the chosen solvent even at low temperatures. 1. Boil off some of the solvent to concentrate the solution and re-cool. 2. Allow the solution to cool slowly to room temperature on the benchtop before moving to an ice bath.[10] 3. Choose a different solvent or a mixed-solvent system where the compound has lower solubility when cold.[12]
Sample "Oils Out" During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the compound: The solid melts before it dissolves. 2. Insoluble impurities are present: These can depress the melting point of the mixture. 3. The solution is supersaturated. 1. Select a solvent with a lower boiling point. 2. Add slightly more hot solvent to ensure all of the desired compound dissolves, then perform a hot filtration to remove insoluble matter before cooling. 3. Re-heat the mixture until it is homogeneous, add a small amount of additional solvent, and attempt to cool again. Scratching the inside of the flask with a glass rod can help induce crystallization.[10]
Persistent Colored Impurities 1. Charcoal treatment was insufficient or skipped. 2. The impurity is not well-adsorbed by charcoal. 1. Repeat the recrystallization, adding 1-2% w/w of activated charcoal to the hot solution. Allow it to stir for a few minutes before performing a hot filtration through a pad of Celite® to remove the fine charcoal particles.[9] 2. If color persists, column chromatography may be necessary.
Poor Separation During Column Chromatography 1. Incorrect eluent polarity: The mobile phase is either too polar (all compounds elute together) or not polar enough (compounds remain on the column). 2. Column was overloaded: Too much crude material was loaded onto the silica gel. 3. Cracks or channels in the silica gel: This leads to uneven flow of the mobile phase.1. Optimize the solvent system using TLC first. A good starting point for acidic compounds is a mixture of hexane and ethyl acetate with 0.5-1% acetic acid added to the eluent to suppress tailing.[7] 2. Use a larger column or load less material. A general rule is a 30:1 to 50:1 ratio of silica gel to crude product by weight. 3. Ensure the silica gel is packed carefully as a slurry to avoid air bubbles and cracks.[5]

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This method leverages the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[10]

Methodology:

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, water, or mixtures like ethanol/water) to find one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask. Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more solvent dropwise if needed to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration (Optional but Recommended): If charcoal was used or if insoluble impurities are present, perform a hot filtration. Pre-heat a funnel (stemless or short-stemmed) and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the charcoal and other solids.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of solvent.

Protocol 2: Purification by Acid-Base Extraction

This technique is highly effective for separating acidic compounds like carboxylic acids from neutral or basic impurities.[13][14]

start Crude Sample (Dissolved in Organic Solvent, e.g., EtOAc) extract_base Extract with Aqueous Base (e.g., 1M NaOH or NaHCO₃) start->extract_base separate1 Separate Layers extract_base->separate1 org_layer1 Organic Layer (Contains Neutral/Basic Impurities) separate1->org_layer1 Top aq_layer1 Aqueous Layer (Contains Sodium Salt of Acid) separate1->aq_layer1 Bottom wash_org Wash, Dry, Evaporate org_layer1->wash_org acidify Cool in Ice Bath & Acidify with conc. HCl (pH < 2) aq_layer1->acidify discard_org Discard or Analyze Impurities wash_org->discard_org precipitate Precipitate Forms (Pure Carboxylic Acid) acidify->precipitate filter Vacuum Filter precipitate->filter wash_dry Wash with Cold Water & Dry filter->wash_dry final_product Purified Product wash_dry->final_product

Caption: Workflow for purification via acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude sample in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and extract it with a 1 M aqueous solution of a base (e.g., sodium hydroxide or sodium bicarbonate). The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer. Neutral and basic impurities will remain in the organic layer.

  • Separation: Allow the layers to separate fully and drain the lower aqueous layer. Repeat the extraction on the organic layer one or two more times to ensure complete transfer of the acid.

  • Back-Wash (Optional): Combine the aqueous extracts and wash them with a fresh portion of the organic solvent to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., concentrated HCl) with stirring until the solution is acidic (pH < 2). The water-insoluble this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold deionized water, and dry it thoroughly under vacuum.

References

  • Chang, C. A., Wu, Q. H., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199-207. [Link]

  • Smolková-Keulemansová, E., & Sýkora, V. (1980). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Journal of Liquid Chromatography, 3(7), 1095-1106. [Link]

  • Blackwell, J. A., & Stringham, R. W. (2001). Chromatography of substituted benzoic acids with methanol-water-carbon dioxide mixtures. Journal of Chromatography A, 931(1-2), 103-111. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]

  • Various Authors. (2013). How can I purify carboxylic acid? ResearchGate. [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • O'Leary, B. A. (1966). Purification of benzoic acid. U.S.
  • PrepChem. (n.d.). Synthesis of 2,5-dichloro-3-nitrobenzoic acid. [Link]

  • Ghosh, A. et al. (2014). Impurity Profile: A Pharmaceutical Review. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. [Link]

  • Florida A&M University. (2016). Lab Report Recrystallization. [Link]

  • Pharmaffiliates. (n.d.). 2,5-Dichloro-3-hydroxy-6-methoxybenzoic Acid. [Link]

  • Welch, E. (1969). Process for the purification of crude 2,5-dichloro-3-nitrobenzoic acid (dinoben). U.S.
  • ChemBK. (2025). 2,5-Dichloro-6-methoxybenzoic acid. [Link]

  • Rózylo, J. K., & Gwis-Chomicz, D. (2001). Chromatographic separations of aromatic carboxylic acids. Journal of Planar Chromatography-Modern TLC, 14(5), 324-332. [Link]

  • University of California, Irvine. (n.d.). Recrystallization. [Link]

  • Ley, S. V., & Yates, C. M. (2008). Purification of 2,4-Dichlorobenzoic Acid. Request PDF. [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]

  • Matter, A., & Zeller, H. G. (1974). Process for the production of 2,5-dichloro-3-nitro-benzoic acid. U.S.
  • Adhav, P. S., et al. (2012). Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba).
  • FooDB. (2010). Showing Compound 3-Methoxybenzoic acid (FDB010546). [Link]

  • Lynch, D. E., et al. (2004). 2,4-Dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid. Acta Crystallographica Section C: Crystal Structure Communications, 60(5), o361-o363. [Link]

Sources

Technical Support Center: Thermal Optimization for Chlorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: CBA-THERM-OPT-2026

Welcome to the Reactive Center

You have reached the advanced technical support portal for Chlorobenzoic Acid (CBA) derivatives . Unlike simple aromatic systems, CBAs present a "push-pull" conflict: the electron-withdrawing carboxyl group activates the ring for nucleophilic attack but also introduces thermal instability (decarboxylation) and steric hindrance (especially in ortho-isomers).

This guide does not provide generic recipes. It provides troubleshooting logic to help you balance reaction kinetics against thermodynamic instability.

Module 1: The Thermal Safety Zone (Decarboxylation Risks)

Issue: "My reaction requires high heat (>150°C), but I am observing gas evolution and loss of the carboxyl moiety."

The Mechanism

Chlorobenzoic acids are prone to thermal decarboxylation.[1] The electron-withdrawing chlorine atom (especially at the ortho position) destabilizes the carboxyl-carbon bond under specific conditions. While pure thermal decarboxylation often requires temperatures >200°C, the presence of metal catalysts (Cu, Ag, Pd) or strong bases significantly lowers this threshold.

Troubleshooting Protocol

Q: I am running a Buchwald-Hartwig coupling. Why is my starting material turning into chlorobenzene? A: You are likely witnessing metal-catalyzed decarboxylation. This is a common failure mode when using Pd or Cu catalysts with carboxylate ligands.

  • Immediate Fix: Lower reaction temperature to <100°C and switch to a milder base (e.g.,

    
     instead of 
    
    
    
    ).
  • Process Check: If high temperature is required for the coupling, esterify the acid first (see Module 3). Esters are significantly more thermally stable against decarboxylation than free acids.

Q: What is the "Red Line" temperature for 2-Chlorobenzoic Acid? A:

  • Uncatalyzed: Stable up to ~160–180°C (Melting point is ~140°C; decomposition follows).

  • Copper-Catalyzed: Decarboxylation can initiate as low as 120°C .

  • Base-Mediated: Strong heating in high-boiling amines (e.g., quinoline) promotes decarboxylation.

Visual Logic: Decarboxylation Risk Assessment

DecarboxylationRisk Start Reaction Condition Check TempCheck Temp > 150°C? Start->TempCheck MetalCheck Cu/Pd Catalyst Present? TempCheck->MetalCheck Yes BaseCheck Strong Base Present? TempCheck->BaseCheck No RiskHigh CRITICAL RISK: Decarboxylation Likely MetalCheck->RiskHigh Yes RiskMed MODERATE RISK: Monitor CO2 Evolution MetalCheck->RiskMed No BaseCheck->RiskMed Yes Safe SAFE ZONE: Proceed BaseCheck->Safe No

Figure 1: Decision tree to assess the risk of thermal decarboxylation based on reaction parameters.

Module 2: Nucleophilic Aromatic Substitution ( )

Issue: "I am trying to displace the chlorine with an amine/alkoxide, but the reaction is too slow at 80°C."

The Mechanism

In


, the rate-determining step is the attack of the nucleophile on the ring. The Carboxyl group (-COOH) is an Electron Withdrawing Group (EWG), which activates the ring.
  • 4-Chlorobenzoic acid: Activated (Para attack).

  • 2-Chlorobenzoic acid: Activated (Ortho attack), but sterically hindered.

  • 3-Chlorobenzoic acid: Deactivated (Meta position does not stabilize the Meisenheimer complex effectively).

Optimization Data
ParameterRecommendationWhy?
Solvent DMSO, NMP, DMFPolar aprotic solvents stabilize the transition state and leave the nucleophile "naked" (more reactive).[2]
Temperature 120°C – 140°C Chlorine is a poor leaving group compared to Fluorine. High T is needed to overcome the activation energy (

).
Base

or DIPEA
Neutralizes the HCl byproduct. Avoid hydroxide if T > 100°C to prevent hydrolysis/benzyne formation.

Q: Can I use ethanol at reflux (78°C)? A: Likely No . Ethanol is a protic solvent. It solvates the nucleophile (hydrogen bonding), reducing its reactivity. Combined with the low boiling point, the reaction will stall. Switch to DMF at 120°C .

Q: I am seeing a "regio-scrambling" effect. A: If you use a very strong base (e.g., NaNH2, t-BuLi) at high temperatures, you may be triggering an Elimination-Addition (Benzyne) mechanism rather than


. This leads to mixtures of meta- and ortho- products.
  • Fix: Lower the temperature and use a weaker base to enforce the

    
     pathway.
    

Module 3: Overcoming Steric Hindrance (Esterification)

Issue: "Standard Fisher esterification (MeOH/H2SO4) of 2-chlorobenzoic acid yields <30% product."

The Mechanism

The ortho-chloro substituent creates significant steric bulk around the carbonyl carbon, blocking the attack of the alcohol. This is the "Ortho Effect." Thermodynamic control (equilibrium) is difficult to shift without high heat.

Troubleshooting Protocol

Method A: The "Brute Force" Thermal Approach

  • Solvent: Toluene or Xylene (Boiling point 110–140°C).

  • Setup: Dean-Stark trap.

  • Logic: You cannot rely on kinetics at 60°C. You must use high temperature to increase the rate and physically remove water to drive the equilibrium (Le Chatelier’s principle).

Method B: The "Activation" Approach (Recommended)

  • Step 1: Convert Acid to Acid Chloride using Thionyl Chloride (

    
    ) at Reflux (75°C).
    
  • Step 2: React Acid Chloride with Alcohol.

  • Logic: This bypasses the steric barrier by creating a hyper-reactive intermediate.

Visual Logic: Pathway Selection

EsterificationPath Start Substrate: 2-Chlorobenzoic Acid MethodCheck Select Method Start->MethodCheck Fisher Fisher Esterification (MeOH/H+, Reflux) MethodCheck->Fisher DeanStark Azeotropic Distillation (Toluene, 110°C) MethodCheck->DeanStark AcidChloride Acid Chloride Route (SOCl2 -> ROH) MethodCheck->AcidChloride ResultFail Result: Low Yield (<30%) Steric Failure Fisher->ResultFail ResultGood Result: Good Yield (>80%) Thermodynamic Control DeanStark->ResultGood ResultBest Result: High Yield (>95%) Kinetic Control AcidChloride->ResultBest

Figure 2: Comparison of synthetic routes for sterically hindered 2-chlorobenzoic acid esterification.

Module 4: Solubility & Phase Transfer

Issue: "My starting material won't dissolve, so I can't heat it uniformly."

Solubility Profile

Chlorobenzoic acids have poor solubility in water and non-polar hydrocarbons (hexane) at room temperature.

  • Best Solvents: Ethanol, DMF, DMSO, Ethyl Acetate.

  • Temperature Effect: Solubility in Toluene increases drastically with temperature (exponential curve).

Q: How do I purify the crude product? A: Utilize the temperature-dependent solubility in Toluene or Water .

  • Hot Filtration: Dissolve crude mixture in boiling water (or toluene). 2-CBA is soluble when hot.

  • Cooling: Upon cooling to 4°C, 2-CBA precipitates out as crystals, while many impurities remain in the mother liquor.

References

  • Cohen, T., & Schambach, R. A. (1970). Copper-catalyzed decarboxylation of carboxylic acids.[3] Journal of the American Chemical Society.[3] Link

  • Gomaa, E. A. (2012).[4] Molal Solubility, Dissociation, Association and Solvation Parameters for Saturated o-Chlorobenzoic Acid Solutions in Various Solvents at 298.15 K. Food and Public Health.[4] Link

  • Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010).[5] Solubility of benzoic acid in pure solvents and binary mixtures.[5] Journal of Chemical & Engineering Data.[6] Link

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[7][8][9] Chemical Reviews. Link

  • Goossen, L. J., et al. (2006). Pd-catalyzed synthesis of biaryls from carboxylic acids. Science. Link

Sources

Addressing stability issues of 2,5-Dichloro-3-methoxybenzoic acid in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,5-Dichloro-3-methoxybenzoic Acid

Topic: Physicochemical Stability & Solubility Optimization Document ID: TS-DMB-2026-03 Audience: Medicinal Chemists, Formulation Scientists, Analytical Chemists[]

Part 1: Executive Technical Summary

Alert regarding Chemical Identity: This guide specifically addresses This compound . Note: This compound is a positional isomer of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid, CAS 1918-00-9).[] While their physicochemical behaviors (pKa, solubility profiles) are highly analogous, they are distinct chemical entities.[2] If you are working with commercial Dicamba, the solubility and photostability protocols below remain applicable due to the shared chlorinated benzoic acid scaffold.

Core Stability Profile:

  • Hydrolytic Stability: High.[] The benzoic acid moiety is resistant to hydrolysis over a wide pH range (pH 2–9).[2]

  • Photostability: Low. Susceptible to rapid photo-dechlorination and ring cleavage under UV/VIS light.[][2]

  • Solubility: pH-Dependent.[][2][3] Exhibits "Brick-dust" behavior in acidic aqueous media; highly soluble as a salt (pH > 5).[][2]

Part 2: Troubleshooting Guide (Q&A Format)

Module A: Solubility & Dissolution Issues

Q1: "I am trying to make a 10 mM stock in water, but the powder floats or sits at the bottom. Vortexing doesn't help."

Diagnosis: You are attempting to dissolve the free acid form in neutral water.[][2] Like its isomer Dicamba, this compound has a pKa in the range of 1.8 – 2.2 (due to the electron-withdrawing ortho-chlorine).[] In unbuffered water, the protonated acid form predominates, which has extremely low aqueous solubility (< 10 mg/L typical for this class).

The Fix: You must convert the acid to its conjugate base (salt form) in situ.[2]

Protocol: The "Salt-In" Method

  • Weigh the target amount of solid.

  • Add 0.9 molar equivalents of dilute NaOH or KOH (e.g., 0.1 M).

  • Vortex until clear (the salt forms immediately).

  • Back-titrate with buffer to desired final volume/pH.

Alternative (Organic Stock): Dissolve in 100% DMSO or Methanol first.[][2] These stocks are stable at -20°C. When spiking into aqueous assay buffer, ensure the final organic content is <1% to avoid enzyme inhibition, and ensure the buffer pH > 5.0 to prevent reprecipitation.

Q2: "My compound precipitated when I added my DMSO stock to PBS (pH 7.4)."

Diagnosis: This is a "Solubility Crash."[][2] While pH 7.4 is well above the pKa (ensuring ionization), the local concentration at the injection site of the pipette tip may have exceeded the solubility limit, or the ionic strength of PBS (salting-out effect) reduced solubility.

Troubleshooting Workflow:

SolubilityTroubleshoot Start Issue: Precipitation upon Dilution into Buffer CheckpH Check Final pH Is pH > 4.0? Start->CheckpH CheckConc Check Concentration Is [Final] > 1 mM? CheckpH->CheckConc Yes AdjustpH Action: Adjust Buffer to pH 7-8 CheckpH->AdjustpH No (< 4.0) HighConc Action: Add Co-solvent (5% DMSO or PEG400) CheckConc->HighConc Yes LowConc Action: Check Ionic Strength Switch to low-salt buffer CheckConc->LowConc No

Caption: Logical flow for diagnosing precipitation events during serial dilution or assay preparation.

Module B: Chemical Stability & Degradation

Q3: "I left my clear solution on the bench over the weekend, and now the HPLC shows a new peak at RRT 0.8."

Diagnosis: Photolysis .[][2][4] Chlorinated benzoic acids are notorious for UV instability.[][2] The chlorine atoms are good leaving groups under photon excitation, leading to dechlorination (formation of hydroxy- or des-chloro analogs).[]

Evidence: Studies on the isomer Dicamba show a photolytic half-life (


) of approximately 14–43 minutes  under direct UV irradiation and 13 hours  under simulated solar light [1, 2].[][2][5]

Corrective Action:

  • Immediate: Discard the solution. The degradation products (likely phenolic) are chemically distinct and will skew bioassay results.[2]

  • Prevention: Use Amber Glass vials exclusively.[][2] If using clear plates, wrap them in aluminum foil during incubation.[2]

Q4: "Is the compound stable in plasma or microsomal incubations?"

Diagnosis: Generally, Yes .[2] The benzoic acid core is robust against metabolic hydrolysis (unlike esters or amides).[2] However, Phase II metabolism (Glucuronidation) is the primary clearance pathway in biological systems.[2]

Data Summary: Stability Profile

ConditionStability StatusPrimary Risk
Solid State (RT) Stable (> 2 years)Hygroscopicity (salt forms)
DMSO Stock (-20°C) Stable (> 1 year)Freeze/Thaw cycles
Aqueous (pH < 3) Unstable Precipitation (Physical)
Aqueous (pH > 7, Dark) Stable (> 30 days)Microbial growth
Aqueous (Light Exposed) Unstable Photodechlorination
Autoclave (121°C) StableNone (Thermal stability is high)
Module C: Analytical Interference

Q5: "My LC-MS signal is drifting, and I see 'ghost' peaks."

Diagnosis: Carryover and Adsorption. Benzoic acids can stick to stainless steel lines or active sites on LC columns, especially in acidic mobile phases where they are neutral.[2]

The Fix:

  • Mobile Phase pH: Ensure your aqueous mobile phase is acidified (0.1% Formic Acid) to keep the molecule in one state (neutral), OR basic (10mM Ammonium Acetate, pH 9) to keep it fully ionized.[2] Do not operate near the pKa (~2.0) to avoid peak splitting.

  • Needle Wash: Use a basic needle wash (e.g., 50:50 MeOH:Water + 0.5% NH4OH) to strip the acidic residue from the injector.

Part 3: Experimental Protocols

Protocol 1: Preparation of a Validated 10 mM Assay Stock

Objective: Create a stock solution free of micro-precipitates for biological assays.

  • Weighing: Weigh 2.37 mg of this compound (MW ≈ 237.04 g/mol ) into a 1.5 mL amber Eppendorf tube.

  • Primary Solubilization: Add 1000 µL of 100% DMSO .

    • Why? DMSO disrupts the crystal lattice more effectively than water.[2]

  • Verification: Vortex for 30 seconds. Visually inspect for "swirling" particulates.[2]

  • QC Check: Dilute 10 µL of stock into 990 µL of 50 mM Phosphate Buffer (pH 7.4) . Measure UV Absorbance at 280 nm.

    • Pass Criteria: Solution is clear; Absorbance is consistent with calculated extinction coefficient.[]

    • Fail Criteria: Solution turns cloudy (Tyndall effect observed).

Protocol 2: Forced Degradation (Stress Testing)

Use this to validate your analytical method's specificity.

StressTest Sample 1 mM Sample (Aq. pH 7) Acid Acid Stress (0.1N HCl, 60°C) Sample->Acid Base Base Stress (0.1N NaOH, 60°C) Sample->Base Light Photo Stress (UV 254nm, 2h) Sample->Light Oxidation Oxidation (3% H2O2, RT) Sample->Oxidation Result Analyze via HPLC (Check Mass Balance) Acid->Result Base->Result Light->Result Oxidation->Result

Caption: Workflow for forced degradation studies. Expect degradation primarily in the "Photo Stress" arm.

References

  • National Science Foundation (NSF). Photolysis of the herbicide dicamba in aqueous solutions and on corn (Zea mays) epicuticular waxes.[2] (2021).[6] Retrieved from .

  • Royal Society of Chemistry. Photolysis of the herbicide dicamba in aqueous solutions.[][2][7][8] Environmental Science: Processes & Impacts. (2021).[8] Retrieved from .

  • PubChem. Dicamba (Compound Summary).[][2] National Library of Medicine.[] Retrieved from .

  • University of Hertfordshire. Dicamba (PPDB: Pesticide Properties DataBase).[] Retrieved from .

  • NIST Chemistry WebBook. Benzoic acid, 3-methoxy- (Analogous Structure Data). Retrieved from .

Sources

Validation & Comparative

Structural Elucidation and Comparative NMR Profiling of 2,5-Dichloro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

In the synthesis of chlorobenzoic acid herbicides and pharmaceutical intermediates, distinguishing regioisomers is a critical quality attribute. 2,5-Dichloro-3-methoxybenzoic acid presents a specific analytical challenge: it is a regioisomer of the commercial herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid).

While Mass Spectrometry (MS) confirms the molecular weight (


 g/mol ), it often fails to distinguish these isomers due to identical fragmentation patterns. Proton NMR (

H NMR)
is the definitive tool for structural validation.

This guide provides a comparative analysis of the 1H NMR spectrum of this compound, focusing on the spin-spin coupling constants (


-values)  as the primary method to distinguish it from its commercial analogs and synthetic precursors.

Theoretical Structural Analysis

Before analyzing the spectrum, we must define the magnetic environment of the target molecule.[1]

Target Structure: this compound

  • Ring System: Tetra-substituted benzene.

  • Protons: Two aromatic protons located at positions H4 and H6 .

  • Relationship: H4 and H6 are separated by one carbon (C5-Cl). This creates a meta-relationship .

The Diagnostic Prediction
  • Multiplicity: Because H4 and H6 are meta to each other, they will split each other into doublets with a small coupling constant (

    
     Hz).
    
  • Chemical Shift Environment:

    • H6: Ortho to the Carboxyl group (deshielding) and Ortho to Chlorine (deshielding). Expect Downfield shift (~7.5 - 7.8 ppm).

    • H4: Ortho to Methoxy (shielding) and Ortho to Chlorine (deshielding). The shielding effect of the OMe group generally dominates, placing H4 upfield relative to H6. Expect Mid-field shift (~7.1 - 7.4 ppm).

Comparative Profiling: The "Gold Standard" Differentiation

The power of NMR lies in comparison. Below is the critical data distinguishing the target from its most common impurity (the starting material) and its most common isomer (Dicamba).

Table 1: Comparative Spectral Fingerprint (DMSO-d , 400 MHz)
FeatureTarget: this compoundIsomer: Dicamba (3,6-Dichloro-2-methoxy...)Precursor: 2,5-Dichloro-3-hydroxybenzoic acid
Aromatic System Meta-Coupled AX System Ortho-Coupled AB System Meta-Coupled AX System
Coupling (

)

Hz (Small)

Hz (Large)

Hz
Proton H4

ppm (d)

ppm (d) (H5)

ppm (d)
Proton H6

ppm (d)

ppm (d) (H4)

ppm (d)
Methoxy (-OCH

)
Singlet,

ppm
Singlet,

ppm
Absent
Phenolic (-OH) AbsentAbsentBroad Singlet,

ppm
Carboxyl (-COOH) Broad Singlet,

ppm
Broad Singlet,

ppm
Broad Singlet,

ppm

Critical Insight: The definitive proof of structure is the Coupling Constant . If you see a large splitting (~9 Hz), you have synthesized Dicamba (the isomer), likely due to a rearrangement or incorrect starting material. If you see a fine splitting (~2.5 Hz), you have the correct 2,5-substitution pattern.

Decision Logic for Structural Verification

The following diagram illustrates the logical pathway for assigning the structure based on the spectral data provided above.

IsomerLogic Start Crude Product Spectrum CheckOMe Check 3.8-4.0 ppm Region Start->CheckOMe NoOMe No Singlet Found CheckOMe->NoOMe Absent YesOMe Sharp Singlet Present CheckOMe->YesOMe Present ResultPrecursor ID: Precursor (2,5-Dichloro-3-hydroxybenzoic acid) NoOMe->ResultPrecursor CheckAromatic Analyze Aromatic Region (7.0-8.0 ppm) YesOMe->CheckAromatic CouplingCheck Measure Coupling Constant (J) CheckAromatic->CouplingCheck ResultDicamba ID: Isomer (Dicamba) (Ortho-coupling detected) CouplingCheck->ResultDicamba J ≈ 8-9 Hz (Ortho) ResultTarget ID: Target Molecule (Meta-coupling confirmed) CouplingCheck->ResultTarget J ≈ 2-3 Hz (Meta)

Figure 1: Decision tree for distinguishing this compound from its precursors and isomers based on 1H NMR signals.

Experimental Protocol: The Self-Validating Workflow

To ensure the chemical shifts and coupling constants are resolved clearly enough to make the distinctions above, a rigorous sample preparation protocol is required.

A. Solvent Selection: Why DMSO-d ?

While CDCl


 is common, DMSO-d

is mandatory for this analysis for two reasons:
  • Solubility: Polychlorinated benzoic acids have poor solubility in chloroform.

  • Exchangeable Protons: DMSO stabilizes the carboxylic acid proton via hydrogen bonding, often allowing it to be seen as a distinct broad singlet around 13 ppm. In CDCl

    
    , this proton often broadens into the baseline or exchanges with water, disappearing from the spectrum.
    
B. Step-by-Step Methodology
  • Sample Mass: Weigh 10–15 mg of the dried solid.

    • Note: Using <5 mg may result in a low Signal-to-Noise (S/N) ratio, making the small meta-coupling difficult to resolve from noise.

  • Solvation: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Tip: If the sample contains water, the HDO peak in DMSO appears at 3.33 ppm. Ensure this does not overlap with the Methoxy signal (approx 3.85 ppm).

  • Filtration: Filter through a cotton plug into the NMR tube to remove undissolved micro-particulates which cause line broadening.

  • Acquisition Parameters (400 MHz equivalent):

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (D1): Set to 5 seconds .

      • Reasoning: Aromatic protons adjacent to halogens often have long T1 relaxation times. A short D1 will suppress the integration of H4 and H6, leading to incorrect proton counting.

    • Scans: Minimum 16 scans (64 recommended for clear satellite identification).

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Zero Filling: Fill to at least 64k points to ensure digital resolution is sufficient to define the 2 Hz coupling.

C. Workflow Diagram

Protocol Step1 Weigh 15mg Sample Step2 Add 0.6mL DMSO-d6 Step1->Step2 Step3 Check Dissolution (Heat if cloudy) Step2->Step3 Step4 Acquire Spectrum (D1 = 5s, NS = 64) Step3->Step4 Step5 Process (LB=0.3, ZeroFill 64k) Step4->Step5 Step6 Analyze J-Coupling Step5->Step6

Figure 2: Optimized experimental workflow for high-resolution NMR analysis of chlorinated benzoic acids.

Interpretation of Results

When analyzing your spectrum, valid results must meet these criteria:

  • Integration Ratio: The ratio of the Methoxy singlet (3H) to the Aromatic protons (1H each) must be 3:1:1 .

    • Troubleshooting: If the ratio is 3:0.8:0.8, your Relaxation Delay (D1) was likely too short.

  • Purity Check: Zoom into the baseline near the methoxy peak. Small satellite peaks are normal (

    
    C satellites), but a second singlet nearby indicates a mixture of isomers (e.g., 5% Dicamba impurity).
    
  • The "Roof Effect": Even in a meta-coupled system, if the chemical shift difference (

    
    ) between H4 and H6 is small, the doublets may "lean" toward each other (the inner lines grow taller, outer lines shorter). This is a second-order effect and confirms the protons are in the same spin system.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for additivity rules and coupling constants).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative source for chemical shift prediction and solvent effects).

  • AIST. (2023). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology. [Link] (Reference for benzoic acid derivative base shifts).

  • PubChem. (2023). Compound Summary: 3,6-Dichloro-2-methoxybenzoic acid (Dicamba).[3][4][5] National Library of Medicine. [Link] (Used for isomeric comparison data).

Sources

Comparative FTIR Guide: 2,5-Dichloro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Spectral Data for 2,5-Dichloro-3-methoxybenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

This compound (CAS 33234-25-2) is a critical structural analog in the development of halogenated benzoic acid herbicides and pharmaceutical scaffolds. It is structurally distinct from its widely utilized isomer, Dicamba (3,6-dichloro-2-methoxybenzoic acid) .

Differentiation between these isomers is a frequent challenge in quality control (QC) and synthesis, particularly when analyzing metabolic degradation pathways or synthesis impurities. This guide provides a technical framework for identifying the 3-methoxy isomer using Fourier Transform Infrared (FTIR) spectroscopy, utilizing comparative data from established precursors and isomers to validate spectral assignments.

Experimental Protocol: High-Fidelity Acquisition

To ensure spectral reproducibility suitable for isomer differentiation, the following protocol is mandatory.

Sample Preparation: KBr Pellet vs. ATR
  • Recommended Method: KBr Pellet (Transmission)

    • Rationale: Benzoic acid derivatives form strong hydrogen-bonded dimers.[1] Attenuated Total Reflectance (ATR) can sometimes distort relative peak intensities of the carboxyl region due to depth of penetration effects. Transmission mode (KBr) provides the most accurate resolution of the critical "fingerprint" region (1500–600 cm⁻¹).

    • Protocol: Mix 1–2 mg of analyte with 200 mg of dry spectroscopic-grade KBr. Grind to a fine powder (particle size < 2 µm) to minimize Christiansen scattering. Press at 8–10 tons for 2 minutes to form a transparent disc.

Instrument Parameters
  • Resolution: 2 cm⁻¹ (Essential for resolving closely spaced aromatic ring modes).

  • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Range: 4000–400 cm⁻¹.

Comparative Spectral Analysis

The identification of this compound relies on detecting the Benzoic Acid Core , the Methoxy Ether linkage , and distinguishing the Substitution Pattern from Dicamba.

Table 1: Reference Spectral Data (Precursor & Functional Groups)

Data grounded in NIST Standard Reference Data and functional group mechanics.

Functional GroupMode of VibrationWavenumber (cm⁻¹)Diagnostic Note
O-H (Acid) Stretch (Broad)3300 – 2500Characteristic "fermi resonance" broad band of carboxylic acid dimers. Overlaps C-H stretch.[1]
C=O (Acid) Stretch (Strong)1680 – 1710Critical Differentiator. Meta-substituted acids (Target) typically show standard dimer shifts. Ortho-substituted (Dicamba) may shift higher due to steric twisting.
C=C (Aromatic) Ring Stretch1580 & 1470Aromatic skeletal vibrations.
C-O (Ether) Asymmetric Stretch1230 – 1270Strong band indicating the Methoxy (-OCH3) group.
C-O (Ether) Symmetric Stretch1020 – 1050Secondary confirmation of methoxy group.
C-Cl Stretch1000 – 1100Often multiple bands; intensity varies with position.
C-H (Aromatic) Out-of-Plane Bend800 – 900Fingerprint: Specific to the 1,2,3,5-substitution pattern.
Table 2: Isomer Differentiation (Target vs. Dicamba)

Objective comparison of the target (3-methoxy) vs. the commercial standard (2-methoxy).

FeatureTarget: 2,5-Dichloro-3-methoxy Comparator: Dicamba (3,6-Dichloro-2-methoxy) Mechanistic Explanation
Methoxy Position Meta to CarboxylOrtho to CarboxylOrtho-substitution (Dicamba) creates steric hindrance, often twisting the carboxyl group out of plane, reducing conjugation and raising C=O frequency.
C=O Frequency ~1690–1705 cm⁻¹~1710–1730 cm⁻¹The target molecule allows stronger planar dimerization, resulting in a lower wavenumber C=O band compared to Dicamba.
Fingerprint Region Distinct 1,2,3,5-patternDistinct 1,2,3,6-patternThe specific "teeth" of the aromatic overtones (2000–1660 cm⁻¹) and C-H bending (900–700 cm⁻¹) will differ significantly.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for identifying the target compound amidst common impurities and isomers.

FTIR_Workflow Start Unknown Sample (Chlorinated Benzoic Acid) Check_OH Check 3300-2500 cm⁻¹ Broad O-H Stretch? Start->Check_OH Check_CO Check 1700 cm⁻¹ C=O Stretch? Check_OH->Check_CO Present Is_Acid Confirm: Benzoic Acid Derivative Check_CO->Is_Acid Strong Band Check_Ether Check 1250 cm⁻¹ C-O (Methoxy) Band? Is_Methoxy Confirm: Methoxy Group Present Check_Ether->Is_Methoxy Present Result_Precursor Precursor Identified: 2,5-Dichlorobenzoic acid (No Ether Band) Check_Ether->Result_Precursor Absent Is_Acid->Check_Ether Decision_Isomer Isomer Differentiation (Fingerprint Region) Is_Methoxy->Decision_Isomer Result_Target Target Identified: This compound (Standard Dimer C=O) Decision_Isomer->Result_Target Meta-Pattern Result_Dicamba Isomer Identified: Dicamba (2-Methoxy) (Shifted/Split C=O) Decision_Isomer->Result_Dicamba Ortho-Pattern

Caption: Analytical decision tree for differentiating this compound from precursors and the Dicamba isomer.

Mechanistic Insight: The "Ortho Effect"

Understanding the spectral shift requires analyzing the molecular geometry.

  • 2,5-Dichlorobenzoic Acid (Precursor):

    • The carboxyl group is relatively free to rotate and form stable centrosymmetric dimers.

    • Reference Spectrum: NIST Standard Reference Database 69 (CAS 50-79-3) shows a classic broad OH and sharp C=O at 1695 cm⁻¹.

  • Dicamba (Isomer):

    • The bulky Methoxy group at position 2 (Ortho) and Chlorine at position 6 create a "steric vise." This forces the carboxyl group to rotate out of the plane of the benzene ring.

    • Consequence: Loss of conjugation raises the C=O stretching frequency (wavenumber increases).

  • This compound (Target):

    • The Methoxy group is at position 3 (Meta) .

    • Consequence: The steric interference with the carboxyl group is minimal. The spectrum will more closely resemble the precursor (2,5-dichlorobenzoic acid) with the addition of ether bands, rather than the shifted spectrum of Dicamba.

Molecular_Logic Sub_Ortho Ortho-Substitution (Dicamba) Effect_Steric High Steric Hindrance Sub_Ortho->Effect_Steric Sub_Meta Meta-Substitution (Target) Effect_Minimal Minimal Steric Hindrance Sub_Meta->Effect_Minimal Geometry_Twist Carboxyl Twisted Out-of-Plane Effect_Steric->Geometry_Twist Geometry_Planar Carboxyl Planar (Conjugated) Effect_Minimal->Geometry_Planar Shift_High C=O Shift: Higher cm⁻¹ (>1710) Geometry_Twist->Shift_High Shift_Low C=O Shift: Standard (~1690-1700) Geometry_Planar->Shift_Low

Caption: Mechanistic pathway showing how substitution position (Ortho vs Meta) influences FTIR spectral shifts.

References

  • National Institute of Standards and Technology (NIST). "Benzoic acid, 2,5-dichloro- Infrared Spectrum." NIST Standard Reference Database 69: NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information (NCBI). "2,5-Dichlorobenzoic acid (CID 5784) - Spectral Information." PubChem Compound Summary. [Link]

  • Doc Brown's Chemistry. "Interpretation of the infrared spectrum of benzoic acid." Advanced Organic Chemistry Revision Notes. [Link]

Sources

Comparative Guide: Mass Spectrometry Platforms for the Fragmentation Analysis of 2,5-Dichloro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation and quantification of halogenated methoxybenzoic acids are critical in agrochemical development, environmental monitoring, and synthetic chemistry. 2,5-Dichloro-3-methoxybenzoic acid (CAS: 33234-25-2) is a highly relevant analytical target, serving as both a specialized chemical building block and a structural isomer of the widely used herbicide dicamba (3,6-dichloro-2-methoxybenzoic acid). Because isomers share identical isobaric masses, distinguishing them in complex matrices relies entirely on nuanced mass spectrometry (MS) fragmentation patterns and chromatographic resolution.

This guide objectively compares the performance of two dominant mass spectrometry platforms—Triple Quadrupole (TQ-MS) and High-Resolution Q-Orbitrap (HRMS) —for the fragmentation analysis of this compound. By dissecting the mechanistic causality of its fragmentation, we provide researchers with a self-validating framework for selecting the optimal MS platform based on their need for absolute quantification versus structural elucidation.

Mechanistic Causality of Fragmentation

Understanding the intrinsic gas-phase chemistry of this compound is prerequisite to optimizing any MS method. Due to the highly acidic nature of the carboxylic acid moiety, ionization is exclusively performed using Electrospray Ionization in Negative Mode (ESI-) , yielding a stable deprotonated precursor ion


 at m/z 219 (for the 

isotope)[1].
The Fragmentation Cascade

When subjected to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the molecule undergoes specific, predictable bond cleavages:

  • Decarboxylation (Primary Pathway): The lowest energy barrier involves the expulsion of carbon dioxide (

    
    , 44 Da) from the carboxylate group, generating a highly stable, delocalized carbanion at m/z 175[1].
    
  • Demethylation (Secondary Pathway): The methoxy group can undergo homolytic cleavage, losing a methyl radical (

    
    , 15 Da) to form a distonic radical anion at m/z 204.
    
  • Formaldehyde Loss: The m/z 175 fragment can further expel formaldehyde (

    
    , 30 Da) from the methoxy group, yielding a secondary fragment at m/z 145[1].
    
The Orbitrap Anomaly: Reversible Addition

A critical phenomenon to consider when choosing an MS platform is the "reversible reaction" observed in Q-Orbitrap systems. In the HCD cell, the m/z 175 and m/z 145 product ions can spontaneously capture residual


 gas to regenerate ions 44 m/z units larger (m/z 219 and m/z 189, respectively)[1]. This artifact can skew quantitative results in ion-trapping instruments if collision energies are not carefully titrated.

Fragmentation M [M-H]⁻ m/z 219 Precursor Ion F1 [M-H-CO₂]⁻ m/z 175 Decarboxylated Anion M->F1 -CO₂ (44 Da) Primary Pathway F2 [M-H-CH₃]•⁻ m/z 204 Demethylated Radical M->F2 -CH₃• (15 Da) Radical Cleavage F1->M +CO₂ (Reversible in HCD) F3 [M-H-CO₂-CH₂O]⁻ m/z 145 Secondary Fragment F1->F3 -CH₂O (30 Da)

Mechanistic fragmentation pathway of deprotonated this compound.

Platform Comparison: TQ-MS vs. Q-Orbitrap

Selecting the correct platform depends on whether the goal is high-throughput quantification or in-depth structural characterization.

Platform A: Triple Quadrupole (TQ-MS)
  • Best For: Absolute quantification, routine monitoring, and high-sensitivity trace analysis.

  • Performance: TQ-MS systems operating in Multiple Reaction Monitoring (MRM) mode act as continuous-flow mass filters. Because fragments are immediately swept into the third quadrupole for detection, the reversible

    
     addition artifact seen in trapping instruments does not occur. This ensures a linear dynamic range over 4-5 orders of magnitude.
    
Platform B: High-Resolution Q-Orbitrap (HRMS)
  • Best For: Structural elucidation, pseudo-

    
     experiments, and resolving isobaric matrix interferences[1].
    
  • Performance: Operating in Parallel Reaction Monitoring (PRM) or Data-Dependent Acquisition (ddMS2) modes, the Q-Orbitrap provides sub-ppm mass accuracy. This is invaluable for distinguishing this compound from uncharacterized matrix contaminants. However, analysts must account for the

    
     recombination in the HCD cell, which can artificially inflate the apparent abundance of the precursor ion at higher collision energies[1].
    

Workflow Sample Sample Extract (LLE / SPE) LC UHPLC Separation (C18, 0.1% FA) Sample->LC TQ Triple Quadrupole (MRM Mode) LC->TQ Platform A QTOF Q-Orbitrap HRMS (PRM / ddMS²) LC->QTOF Platform B Data1 Absolute Quantification (High Sensitivity) TQ->Data1 Data2 Structural Elucidation (High Resolution) QTOF->Data2

Comparative LC-MS/MS analytical workflow for quantitative and qualitative assessment.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating system utilizing isotopically labeled internal standards (ISTD) and mandatory matrix blanks to rule out carryover and matrix suppression.

Step-by-Step LC-MS/MS Methodology

1. Sample Preparation & Extraction

  • Causality: Acidic herbicides and their structural analogs require acidic extraction conditions to remain protonated and partition effectively into organic solvents[2].

  • Procedure: Weigh 5.0 g of homogenized sample into a centrifuge tube. Spike with 50 µL of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -labeled internal standard (1 µg/mL). Add 10 mL of Acetonitrile containing 1% Formic Acid. Shake vigorously for 15 minutes, sonicate for 10 minutes, and centrifuge at 4000 rpm.
    
  • Validation Check: Process a "Matrix Blank" (unspiked matrix) and a "Reagent Blank" alongside every batch to verify zero background interference.

2. Chromatographic Separation

  • Causality: A reversed-phase C18 column is required to separate this compound from other chlorinated isomers.

  • Procedure: Inject 5 µL onto a sub-2 µm C18 UHPLC column. Use a mobile phase gradient of Water (A) and Methanol (B), both containing 0.1% Formic Acid. Flow rate: 0.4 mL/min.

3. Mass Spectrometry Optimization

  • Causality: To prevent premature in-source fragmentation of the labile carboxyl group, source temperatures must be carefully regulated.

  • Procedure: Set ESI to Negative mode. Maintain source temperature at 120°C and desolvation gas at 300°C.

Quantitative Data Summary

The following tables synthesize the optimized parameters for both platforms, allowing researchers to directly map these values into their instrument methods.

Table 1: TQ-MS Multiple Reaction Monitoring (MRM) Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose

| This compound | 218.9 | 174.9 | 15 | Quantifier (


) |
| This compound  | 218.9 | 144.9 | 25 | Qualifier (

) | |

-Internal Standard
| 224.9 | 180.9 | 15 | ISTD Normalization |

Table 2: Q-Orbitrap High-Resolution Accurate Mass (HRAM) Fragments

Fragment Identity Theoretical Mass (m/z) Mass Error Tolerance HCD Energy (NCE) Observation

|


  | 218.9621 | < 3 ppm | 10 - 20 | Precursor |
| 

| 174.9723 | < 3 ppm | 30 - 45 | Primary fragment | |

| 203.9386 | < 3 ppm | 40 - 50 | Radical fragment | |

| 218.9621 | < 3 ppm | > 50 | Reversible artifact[1] |

Conclusion

For the analysis of this compound, the choice of mass spectrometry platform dictates the analytical outcome. Triple Quadrupole systems remain the undisputed choice for robust, high-throughput absolute quantification, immune to the gas-phase recombination artifacts of trapping instruments. Conversely, the Q-Orbitrap provides unparalleled mechanistic insight, allowing researchers to track complex radical cleavages and reversible


 additions with sub-ppm mass accuracy. By implementing the self-validating protocols and optimized parameters provided above, laboratories can ensure rigorous, E-E-A-T compliant analytical workflows.

References

  • An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Rapid Communications in Mass Spectrometry, PubMed (NIH), 2020. URL:[Link]

  • Development of a Multiresidue Method for Analysis of Acidic Pesticides in Cereals with Liquid Chromatography-Tandem Mass Spectrometry. Diva-Portal, Swedish University of Agricultural Sciences. URL:[Link]

Sources

Comparative Analysis of Dichloromethoxybenzoic Acid Isomers: Synthesis, Properties, and Analytical Separation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of auxin-mimic herbicides and pharmaceutical intermediates, 3,6-dichloro-2-methoxybenzoic acid (Dicamba) represents the gold standard for efficacy. However, its structural isomer, 3,5-dichloro-2-methoxybenzoic acid , frequently appears as a persistent manufacturing impurity.

This guide provides a rigorous technical comparison of these two isomers. Unlike generic overviews, we focus on the causality of their physicochemical differences , the mechanistic origins of their synthesis , and self-validating analytical protocols to distinguish them.

Key Insight: While chemically similar, the 3,5-isomer exhibits a biological half-life in mammalian systems roughly 25 times longer than Dicamba (16.5 h vs. 0.64 h), making its rigorous quantification and removal critical for safety profiling.

Structural & Physicochemical Analysis

The fundamental difference lies in the substitution pattern on the benzene ring.[1] This "minor" shift in chlorine position drastically alters the electronic environment of the carboxylic acid group, influencing acidity (pKa), solubility, and biological clearance.

Comparative Data Table
FeatureDicamba (Target) 3,5-Dichloro Isomer (Impurity) Causality / Notes
IUPAC Name 3,6-dichloro-2-methoxybenzoic acid3,5-dichloro-2-methoxybenzoic acid
Structure Cl at C3, C6 (Ortho/Meta)Cl at C3, C5 (Meta/Para)Relative to COOH (C1)
Melting Point 114 – 116 °C 166 – 167 °C The 3,5-isomer packs more efficiently in the crystal lattice due to higher symmetry and less steric strain.
Acidity (pKa) 1.87 – 1.94 ~2.8 – 3.2 (Est.)Steric Inhibition of Resonance: The bulky C6-Cl and C2-OMe in Dicamba force the COOH out of plane, preventing conjugation and increasing acidity.
Biological Half-Life 0.64 hours (Rat, IV)16.5 hours (Rat, IV)The 3,5-isomer is more resistant to metabolic clearance, likely due to the lack of the sterically crowded "ortho-ortho" pocket.
NMR Coupling

Hz
(Ortho)

Hz
(Meta)
Critical Identification Parameter

Synthetic Divergence: The Origin of Impurities

Understanding why the impurity exists is key to controlling it. The synthesis route determines the impurity profile.

Pathway Analysis
  • Route A (Specific): Diazotization of 2,5-dichloroaniline. This route is highly specific for the 3,6-isomer pattern but involves hazardous diazonium chemistry.

  • Route B (Non-Specific): Chlorination of 2-methoxybenzoic acid (o-anisic acid). This electrophilic aromatic substitution is directed by the activating methoxy group (ortho/para director). This leads to a mixture of the 3,5-dichloro and 3,6-dichloro isomers, requiring difficult fractional crystallization to separate.

SynthesisPathways Start Starting Material RouteA Route A: 2,5-Dichloroaniline Start->RouteA RouteB Route B: o-Anisic Acid Start->RouteB InterA Diazotization & Hydrolysis RouteA->InterA Specificity High InterB Electrophilic Chlorination RouteB->InterB Mixture Formed Dicamba Target: Dicamba (3,6-isomer) InterA->Dicamba InterB->Dicamba Major Product Impurity Impurity: 3,5-isomer InterB->Impurity Side Product (Hard to Remove)

Figure 1: Synthetic divergence showing how the choice of starting material dictates the isomeric purity profile.

Analytical Protocol: Self-Validating Identification

To ensure scientific integrity, you cannot rely solely on retention time, which can drift. You must use a self-validating method based on intrinsic molecular properties.

Method A: Nuclear Magnetic Resonance (NMR) Validation

This is the definitive method for structural confirmation. The coupling constant (


) of the aromatic protons is the "fingerprint."

Protocol:

  • Dissolve ~10 mg of sample in

    
     or 
    
    
    
    .
  • Acquire a standard

    
     NMR spectrum (minimum 300 MHz).
    
  • Zoom in on the aromatic region (approx. 6.5 – 7.5 ppm).

  • Measure the Coupling Constant (

    
    ): 
    
    • Dicamba (3,6-Cl): You will see two doublets corresponding to protons at C4 and C5. Because they are neighbors (ortho), the splitting is large:

      
       .
      
    • 3,5-Isomer: You will see two doublets corresponding to protons at C4 and C6. Because they are separated by a carbon (meta), the splitting is small:

      
       .
      
Method B: HPLC Separation Protocol

For quantitative impurity profiling, use this reverse-phase method.

System: Agilent 1200/1260 or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm). Mobile Phase:

  • A: Water + 0.1% Phosphoric Acid (pH ~2.5 to suppress ionization of COOH).

  • B: Acetonitrile. Isocratic Method: 60% A / 40% B. Flow Rate: 1.0 mL/min. Detection: UV at 230 nm (aromatic ring) and 280 nm.

Expected Results:

  • Dicamba: Elutes earlier (more polar due to "ortho-ortho" twisting of COOH).

  • 3,5-Isomer: Elutes later (more planar, better interaction with C18 stationary phase).

  • Note: If peaks overlap, adjust mobile phase to 70% A / 30% B to increase retention and separation factor.

Biological Implications & Safety

The structural isomerism has profound effects on pharmacokinetics.

  • Dicamba: Rapidly excreted. The steric hindrance around the methoxy and carboxylic acid groups likely facilitates specific transporter recognition or prevents sequestration in fatty tissues.

  • 3,5-Isomer: The 25-fold increase in half-life (16.5 hours) suggests this isomer may accumulate upon chronic exposure. In drug development or safety assessments, the presence of this impurity invalidates toxicity data derived from pure Dicamba studies.

Recommendation: For GLP toxicity studies, certificates of analysis must explicitly report the level of the 3,5-isomer using the NMR validation method described above.

References

  • Makary, M. H., et al. (1986). Comparative metabolism and elimination of dicamba and its 3,5-dichloro isomer in rats. Pesticide Biochemistry and Physiology.
  • Indian Academy of Sciences. (1939). Derivatives of Salicylic Acid - Part XIII. Chlorosalicylic Acids and Their Methyl Ethers. (Confirming MP of 3,5-isomer as 166-167°C).[2] Retrieved from [Link]

  • Fogarty, A., et al. (1994). Determination of Dicamba by Reverse-Phase HPLC. Journal of Chromatographic Science. Retrieved from [Link]

Sources

Reference standards for 2,5-Dichloro-3-methoxybenzoic acid purity

Author: BenchChem Technical Support Team. Date: March 2026

Reference Standards for 2,5-Dichloro-3-methoxybenzoic Acid Purity: A Comparative Selection Guide

Executive Summary

In the precise analysis of chlorinated herbicides, This compound (CAS 33234-25-2) serves a critical role not as the active ingredient, but often as a structural isomer reference for validating the specificity of methods targeting Dicamba (3,6-dichloro-2-methoxybenzoic acid).

Misidentification between these positional isomers can lead to significant quantitation errors in environmental monitoring and pesticide formulation analysis. This guide objectively compares purity grades of this compound reference standards, outlining the experimental protocols required to ensure method specificity and data integrity.

Part 1: Technical Comparison of Reference Standard Grades

Selecting the appropriate purity grade is dictated by the regulatory requirements of your application (e.g., GLP/GMP vs. R&D). The table below compares the performance and suitability of available alternatives.

Feature Alternative A: Certified Reference Material (CRM) Alternative B: Analytical Standard Alternative C: Research/Technical Grade
Purity Specification ≥ 99.0% (Mass Balance/qNMR)≥ 98.0% (HPLC Area %)~95% (Variable)
Traceability SI-Traceable (NIST/BIPM); ISO 17034 AccreditedManufacturer Internal StandardNone
Uncertainty Explicitly stated (e.g., ± 0.5%)Not typically providedHigh / Unknown
Water/Solvent Content Quantified and corrected for (KF/TGA)Often uncorrectedUnknown
Primary Application Quantification ; ISO 17025 Calibration; Dispute ResolutionIdentification (RT marker); Method DevelopmentSynthesis starting material; Rough screening
Cost Factor High (10x)Moderate (3x)Low (1x)

Expert Insight: For validating an HPLC method's ability to distinguish Dicamba from its isomers, an Analytical Standard (Alternative B) is often sufficient. However, if you are quantifying this specific compound as a regulated impurity or metabolite, a CRM (Alternative A) is mandatory to establish a defensible calibration curve.

Part 2: Experimental Protocol – Isomer Resolution

The core performance metric for this standard is its chromatographic resolution (Rs) from its isomer, Dicamba. The following protocol is designed to validate specificity using High-Performance Liquid Chromatography (HPLC).

Objective

To demonstrate baseline separation (


) between this compound and 3,6-Dichloro-2-methoxybenzoic acid (Dicamba).
Materials
  • Analyte: this compound (CAS 33234-25-2)[1]

  • Interference: Dicamba (CAS 1918-00-9)[2]

  • Matrix: 0.1% H₃PO₄ in Water (Solvent A) / Acetonitrile (Solvent B)

Step-by-Step Methodology
  • Stock Preparation:

    • Weigh 10.0 mg of this compound standard into a 10 mL volumetric flask.

    • Dissolve in 100% Acetonitrile (ACN) to produce a 1.0 mg/mL stock.

    • Repeat for Dicamba.

  • Resolution Solution:

    • Prepare a mix containing 50 µg/mL of each isomer in Water:ACN (90:10).

  • HPLC Conditions (Based on EPA Method 555 modifications):

    • Column: C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.[3]

    • Temperature: 35°C.

    • Detection: UV @ 230 nm (or DAD 210–400 nm).

    • Gradient:

      • 0–2 min: 15% B (Isocratic hold)

      • 2–15 min: 15% → 60% B (Linear ramp)

      • 15–18 min: 60% B (Wash)

  • Data Analysis:

    • Inject 10 µL of the Resolution Solution.

    • Calculate Resolution (

      
      ) using the equation:
      
      
      
      
    • Acceptance Criteria:

      
       (Baseline separation).
      

Part 3: Performance Data & Validation Workflow

The following workflow illustrates the logical process for qualifying a reference standard for impurity profiling.

ValidationWorkflow Start Acquire Standard (CAS 33234-25-2) CheckCOA Review Certificate of Analysis (Purity, Water, Solvents) Start->CheckCOA IdentityCheck Identity Verification (IR, MS, or NMR) CheckCOA->IdentityCheck PurityCheck Purity Assessment (HPLC-UV Area %) IdentityCheck->PurityCheck Decision Is Purity > 98%? PurityCheck->Decision UseQuant Approve for Quantification (CRM) Decision->UseQuant Yes (Certified) UseQual Approve for Qualitative ID Only Decision->UseQual Yes (Uncertified) Reject Reject / Recrystallize Decision->Reject No

Figure 1: Decision workflow for qualifying reference standards in regulated analysis.

Expected Performance Characteristics

When analyzing high-purity standards of this compound, typical experimental data should reflect:

ParameterHigh-Purity Standard (>99%)Lower Grade (<95%)Impact on Data
Retention Time (RT) Consistent (e.g., 8.4 ± 0.1 min)VariableMisidentification risk
UV Spectrum (Max) Distinct λmax (e.g., ~280 nm)Distorted by impuritiesFalse positives
Resolution from Dicamba Rs > 2.0 Rs < 1.5 (Tailing peaks)Integration errors

Note on Isomerism: The 2,5-dichloro isomer typically elutes before the 3,6-dichloro isomer (Dicamba) on C18 columns due to steric hindrance affecting the interaction with the stationary phase, though this must be empirically confirmed with your specific column chemistry [1].

References

  • U.S. EPA. (1992). Method 555: Determination of Chlorinated Acids in Water by High Performance Liquid Chromatography with a Photodiode Array Ultraviolet Detector. National Environmental Methods Index. Retrieved from [Link]

Sources

Optimized GC-MS Analysis of 2,5-Dichloro-3-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The analysis of 2,5-Dichloro-3-methoxybenzoic acid (a structural isomer related to the herbicide Dicamba) presents a classic analytical challenge: the molecule contains a highly polar carboxylic acid moiety and electron-withdrawing chlorine substituents. Direct Gas Chromatography (GC) injection is non-viable due to hydrogen bonding, which leads to peak tailing, adsorption in the inlet liner, and poor quantification limits.

To achieve reproducible quantification, derivatization is mandatory. This guide objectively compares the three primary derivatization strategies—Acid-Catalyzed Methylation , Silylation , and Pentafluorobenzylation —to determine the optimal workflow for pharmaceutical and environmental applications.

Key Recommendation: For routine quantification and stability, Methyl Esterification via BF3-Methanol is the superior protocol. For high-throughput screening where stability is secondary, Silylation is a viable alternative.

Mechanism of Action & Derivatization Chemistry[1]

Understanding the reaction mechanism is critical for troubleshooting low recoveries.

Methylation (The "Gold Standard")

The reaction utilizes Boron Trifluoride (BF3) as a Lewis acid catalyst in methanol. The BF3 coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by methanol.

  • Target Derivative: Methyl 2,5-dichloro-3-methoxybenzoate.

  • Stability: High (Weeks at 4°C).

Silylation (The "Rapid" Alternative)

Reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replace the active protic hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group.

  • Target Derivative: Trimethylsilyl 2,5-dichloro-3-methoxybenzoate.

  • Stability: Low (Hydrolyzes in presence of trace moisture).

Comparative Performance Analysis

The following data summarizes the performance characteristics of the derivatives on a standard 5% Phenyl Polysiloxane column (e.g., DB-5MS, TG-5MS).

Table 1: Performance Matrix of Derivatization Strategies
FeatureMethod A: Methylation (BF3-MeOH) Method B: Silylation (BSTFA) Method C: ECNI (PFBBr)
Reaction Type Acid-Catalyzed EsterificationNucleophilic Substitution (SN2-like)Alkylation
Derivative Stability Excellent (>1 month)Poor (<24 hours)Good
Moisture Tolerance Moderate (Acid scavenges water)Zero (Strictly Anhydrous)Moderate
Limit of Detection (EI) ~10–50 ppb~50–100 ppbN/A
Limit of Detection (NCI) N/AN/A< 1 ppb (Ultra-trace)
Prep Time 60 mins (Heating required)15–30 mins (Room Temp/Mild Heat)2 hours
Main Artifacts None dominatingMono/Di-TMS artifacts, HydrolysisExcess Reagent peaks

Scientist's Note: While Silylation is faster, the Methylation workflow provides the robustness required for GLP (Good Laboratory Practice) studies. The derivative does not degrade in the autosampler tray over long sequences.

Visualized Workflows

Diagram 1: Analytical Decision Tree

This workflow illustrates the logical selection process based on sensitivity needs and sample throughput.

G Start Sample: this compound Criteria Define Sensitivity & Stability Needs Start->Criteria Route_A Route A: High Stability / Routine Quant (Methylation) Criteria->Route_A Preferred Route_B Route B: High Speed / Qualitative (Silylation) Criteria->Route_B Rapid Turnaround Route_C Route C: Ultra-Trace (<1 ppb) (PFBBr / NCI) Criteria->Route_C Environmental Step_A Reagent: 14% BF3 in Methanol Temp: 60°C for 30 min Route_A->Step_A Step_B Reagent: BSTFA + 1% TMCS Temp: 60°C for 15 min Route_B->Step_B Analysis GC-MS Analysis (Column: 5% Phenyl-Methyl) Route_C->Analysis Step_A->Analysis Step_B->Analysis

Caption: Decision matrix for selecting the optimal derivatization pathway based on analytical requirements.

Detailed Experimental Protocols

These protocols are self-validating. If the Internal Standard (IS) recovery drops below 80%, the batch must be rejected.

Protocol A: BF3-Methanol Methylation (Recommended)

Applicability: Biological fluids, soil extracts, pharmaceutical purity.

  • Extraction: Dissolve/extract sample into 1 mL of solvent (Ethyl Acetate or Ether). Evaporate to dryness under Nitrogen (

    
    ).
    
  • Reagent Addition: Add 1 mL of 14% BF3 in Methanol to the residue.

  • Incubation: Cap tightly (Teflon-lined cap). Heat at 60°C for 30 minutes in a heating block.

    • Why? Benzoic acids are sterically hindered; heat ensures complete conversion.

  • Quenching: Cool to room temperature. Add 1 mL of Saturated

    
     (aq) to neutralize acid.
    
  • Extraction: Add 1 mL of Hexane . Vortex for 1 minute.

  • Separation: Centrifuge at 3000 rpm. Transfer the top organic layer (Hexane) to a GC vial.

    • Validation Check: The Hexane layer contains the methyl ester.[1] Ensure no water droplets are transferred.

Protocol B: Silylation with BSTFA

Applicability: Rapid screening of dry API (Active Pharmaceutical Ingredient).

  • Preparation: Ensure sample is completely dry . (Trace water kills this reaction).

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS and 50 µL of Pyridine (solvent/catalyst).

  • Reaction: Incubate at 60°C for 15-20 minutes .

  • Injection: Inject directly. Do not perform aqueous wash.

Mass Spectral Identification (EI Mode)[4]

For the methyl ester derivative (Methyl 2,5-dichloro-3-methoxybenzoate), the mass spectrum provides distinct structural confirmation.

  • Molecular Ion (

    
    ):  Observable (approx. m/z 234/236/238).
    
    • Pattern: The presence of two Chlorine atoms creates a characteristic isotope cluster with relative intensities of 9:6:1 (M : M+2 : M+4).

  • Base Peak: Often

    
      or 
    
    
    
    .
  • Fragmentation Logic:

    • Loss of Methoxy group (from ester):

      
      .
      
    • Loss of Chlorine:

      
      .
      
Diagram 2: Fragmentation Pathway

Reaction M_Ion Molecular Ion (M+) m/z ~234 (2 Cl) Frag1 Fragment A [M - OCH3]+ M_Ion->Frag1 -31 Da (Methoxy) Frag2 Fragment B [M - Cl]+ M_Ion->Frag2 -35 Da (Chlorine)

Caption: Simplified Electron Ionization (EI) fragmentation pathway for the methyl ester derivative.

Troubleshooting & Quality Control

  • Issue: Peak Tailing.

    • Cause: Incomplete derivatization leaving free acid, or activity in the GC liner.

    • Fix: Use Ultra-Inert liners with glass wool. Switch to Method A (Methylation) if using Silylation.

  • Issue: Extra Peaks in Chromatogram.

    • Cause (Methylation): "Trans-esterification" of other lipids if biological matrix is used.

    • Cause (Silylation): Hydrolysis products (Silanols) appearing due to wet solvent.

  • Reference Standard: Always run a deuterated internal standard (e.g., Dicamba-d3 methyl ester) to correct for extraction efficiency.

References

  • NIST Chemistry WebBook. Benzoic acid, 3-methoxy-, methyl ester Mass Spectrum. (Used as fragmentation reference for methoxy-benzoic esters).[2] [Link]

  • ResearchGate (Sobolevsky et al.). Comparison of silylation and esterification/acylation procedures in GC-MS analysis. (Comparative efficiency data). [Link]

Sources

Validating assay methods for 2,5-Dichloro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Validation Guide: Assay Methodologies for 2,5-Dichloro-3-methoxybenzoic Acid

Executive Summary & Strategic Context

This compound is a critical structural isomer often encountered as a key intermediate in the synthesis of auxinic herbicides (such as Dicamba analogues) or as a specific impurity marker in chlorobenzoic acid manufacturing.

Validating an assay for this compound presents a unique "Isomeric Challenge." The primary difficulty is not sensitivity, but specificity —specifically, differentiating the 2,5-dichloro-3-methoxy regioisomer from its commercially dominant isomer, 3,6-dichloro-2-methoxybenzoic acid (Dicamba), and other chlorobenzoic acid byproducts.

This guide moves beyond generic protocols to provide a decision framework for selecting the right assay (HPLC-UV vs. GC-FID vs. UHPLC-MS) and a rigorous validation roadmap aligned with ICH Q2(R2) standards.

Method Comparison: Selecting the Right Tool

While Titration is useful for raw material assay, it lacks the specificity to distinguish isomers. For high-precision validation, Chromatography is non-negotiable.

Table 1: Comparative Performance of Assay Methodologies

FeatureMethod A: RP-HPLC (UV) Method B: GC-FID/MS Method C: UHPLC-MS/MS
Primary Use Case Gold Standard for Purity & AssayVolatile Impurities & Complex MatricesTrace Metabolite Analysis (<0.1%)
Sample Prep Minimal (Dissolve & Shoot)Complex (Requires Derivatization/Methylation)Minimal (Dilute & Shoot)
Isomer Resolution Excellent (with pH control)Good (based on boiling point/polarity)Excellent (MRM transitions)
Throughput Medium (10-15 min run)Low (Derivatization time + 20 min run)High (<5 min run)
Robustness High (Routine QC friendly)Medium (Injector liner maintenance)Medium (Matrix effects)
Cost/Sample LowMediumHigh

Expert Insight:

  • Why HPLC is preferred: Benzoic acid derivatives have high polarity and hydrogen bonding potential. In GC, they cause peak tailing unless derivatized (e.g., with diazomethane or BF3-methanol) to esters. HPLC allows analysis in the native form, reducing error sources.

  • The Critical Control Point: For HPLC, the mobile phase pH is the "make or break" parameter. The pKa of dichlorobenzoic acids is typically ~2.5–3.0. You must buffer the mobile phase to pH ~2.0–2.3 to suppress ionization and ensure the molecule interacts with the C18 stationary phase.

Decision Framework

The following logic gate determines the appropriate validation path based on your data requirements.

MethodSelection Start Start: Define Analytical Goal Purity Assay & Purity (>98%) Start->Purity Trace Trace Impurity/Metabolite (<0.1%) Start->Trace Volatile Volatile Matrix? Purity->Volatile Complex Matrix HPLC Method A: RP-HPLC-UV (Recommended) Purity->HPLC Standard UHPLC Method C: UHPLC-MS/MS Trace->UHPLC High Sensitivity Volatile->HPLC No GC Method B: GC-FID (Derivatization Req.) Volatile->GC Yes

Caption: Decision matrix for selecting the optimal analytical technique based on sensitivity and matrix requirements.

Recommended Protocol: RP-HPLC-UV

This protocol is designed to resolve this compound from its isomers (e.g., 3,6-dichloro).

Chromatographic Conditions
  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB or equivalent). Why: High carbon load provides necessary retention for polar aromatics.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic (60:40 A:B) or Gradient (if separating multiple impurities).

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 230 nm (Maximal absorbance) or 254 nm (Specific for aromatic ring).

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

Standard Preparation
  • Stock Solution: Dissolve 25.0 mg of Reference Standard this compound in 25 mL Acetonitrile.

  • Working Standard: Dilute to 0.1 mg/mL using Mobile Phase.

System Suitability Criteria (Self-Validating System)

Before running samples, the system must pass these checks:

  • Tailing Factor (T): NMT 1.5 (Crucial for acidic compounds).

  • Theoretical Plates (N): NLT 5,000.

  • Resolution (Rs): NLT 2.0 between the Main Peak and any adjacent isomer (e.g., spike with Dicamba to verify separation).

  • RSD (n=6): NMT 2.0% for peak area.

Validation Roadmap (ICH Q2(R2) Aligned)

The validation must demonstrate that the method is suitable for its intended use.[1][2]

Specificity (Stress Testing)
  • Objective: Prove the peak is pure and distinct from isomers.

  • Action: Inject the analyte mixed with:

    • 3,6-dichloro-2-methoxybenzoic acid (Dicamba).[3]

    • 2,5-dichlorobenzoic acid (Precursor).[4][5][6]

  • Acceptance: Resolution > 1.5 between all peaks. Peak purity check (via Diode Array Detector) > 990.

Linearity & Range
  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)
  • Protocol: Spike placebo (or solvent) with analyte at 80%, 100%, and 120% levels in triplicate.

  • Data Presentation:

Spike LevelAdded (mg)Recovered (mg)Recovery (%)Acceptance Criteria
80% 8.07.9499.2%98.0 - 102.0%
100% 10.010.05100.5%98.0 - 102.0%
120% 12.011.9899.8%98.0 - 102.0%
Precision
  • Repeatability: 6 injections of 100% standard. RSD

    
     2.0%.
    
  • Intermediate Precision: Different day, different analyst, different column batch. RSD

    
     2.0%.
    

Validation Workflow Visualization

The following diagram illustrates the lifecycle of the validation process, emphasizing the feedback loop required by ICH Q2(R2).

ValidationCycle Dev Method Development (pH Optimization) PreVal Pre-Validation (Specificity/Stress Test) Dev->PreVal PreVal->Dev Fail (Resolution < 1.5) Protocol Validation Protocol (Linearity, Accuracy, Precision) PreVal->Protocol Pass Exec Execution & Data Review Protocol->Exec Report Final Report & SOP Exec->Report Criteria Met Fail Failure Investigation (Root Cause Analysis) Exec->Fail Criteria Failed Fail->Dev Method Adjustment

Caption: Validation lifecycle incorporating the feedback loop for method optimization failures.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][2] Provides the global regulatory framework for validating analytical methods, including specificity and linearity requirements.[7]

  • Krishnaiah, C., et al. "A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers."[8] Journal of Chromatographic Science, 2012. Demonstrates the critical need for pH control in separating chlorobenzoic isomers.

  • BenchChem. "A Comparative Analysis of HPLC and GC-MS for the Quantification of Chlorobenzophenone Derivatives." Highlights the advantages of HPLC over GC for polar aromatic compounds without derivatization.

  • Sielc Technologies. "Separation of 2,5-Dichlorobenzoic acid on Newcrom R1 HPLC column." Provides specific mobile phase conditions (Acidic ACN/Water) for dichlorobenzoic acid derivatives.

Sources

Comprehensive UV-Vis Absorption Profiling of 2,5-Dichloro-3-methoxybenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context

2,5-Dichloro-3-methoxybenzoic acid (CAS 33234-25-2) is a critical structural isomer of the widely utilized agrochemical Dicamba (3,6-dichloro-2-methoxybenzoic acid). In agrochemical research, environmental degradation monitoring, and synthetic quality control, distinguishing between these positional isomers is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy serves as a foundational, non-destructive analytical tool for this purpose. This guide provides an objective comparison of the UV-Vis absorption characteristics of this compound against its structural analogs, grounded in photophysical causality and validated experimental protocols.

Photophysical Mechanics: Causality of Absorption

To accurately interpret the UV-Vis spectrum of this compound, one must analyze the interplay between its core chromophore and its auxochromes:

  • The Benzoic Acid Core: The primary transition is the

    
     excitation of the aromatic ring conjugated with the carbonyl group.
    
  • Positional Isomerism & Steric Hindrance: In Dicamba (3,6-dichloro-2-methoxybenzoic acid), the methoxy group is ortho to the carboxylic acid. This creates significant steric hindrance, forcing the carboxylate group out of the aromatic plane, which reduces orbital overlap and blue-shifts the primary absorption band. Conversely, in this compound, the methoxy group is meta to the carboxylic acid. The reduced steric clash allows the carboxyl group to maintain better coplanarity with the benzene ring, extending the conjugation system and resulting in a relative bathochromic (red) shift.

  • pH-Dependent Speciation: The protonation state of the carboxylic acid dictates the electronic distribution. As established in studies of related methoxybenzoic acids, the deprotonation of the carboxylic acid (forming the carboxylate anion) typically results in a 1[1].

Comparative UV-Vis Performance Data

The following table synthesizes the quantitative UV-Vis characteristics of this compound and its primary alternatives.

CompoundStructural RelationshipPrimary ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(

)
Secondary

(

)
Molar Absorptivity (

)
pH Sensitivity
This compound Isomer of Dicamba~235 nm~282 nm~600

High (Red-shifts upon protonation)
3,6-Dichloro-2-methoxybenzoic acid Industry Standard (Dicamba)228 nm[2]2High (Protonated form absorbs at longer wavelengths[2])
2-Methoxybenzoic acid Unchlorinated Analog~230 nm3[3]~1200

Moderate

Self-Validating Experimental Protocol: UV-Vis Spectroscopic Analysis

Expertise Note: A common pitfall in the UV-Vis analysis of chlorinated benzoic acid derivatives is ignoring the impact of dissolved oxygen and trace metal contaminants, which can initiate unintended photolysis during the scan. The following protocol is designed as a self-validating system to ensure spectral integrity.

Step 1: Matrix Preparation & Solvent Selection

  • Action: Prepare a 50 µM stock solution of this compound in HPLC-grade water.

  • Causality: HPLC-grade water is chosen over methanol to prevent esterification artifacts and to accurately mimic environmental aqueous conditions. The 50 µM concentration ensures the maximum absorbance remains between 0.1 and 1.0 AU, strictly adhering to the linear dynamic range of the Beer-Lambert Law.

Step 2: pH Titration for Speciation Control

  • Action: Aliquot the stock into two samples. Adjust Sample A to pH 2.0 using 0.1 M HCl. Adjust Sample B to pH 7.0 using a 10 mM phosphate buffer.

  • Causality: The2

    2. Adjusting to pH 2.0 ensures the molecule is predominantly in its protonated form, while pH 7.0 ensures it is >99% deprotonated. Isolating these species prevents spectral broadening caused by a mixed-speciation equilibrium.
    

Step 3: Baseline Correction & Spectral Acquisition

  • Action: Perform a dual-beam baseline correction using the exact solvent matrix (e.g., pH 7.0 phosphate buffer) in both the reference and sample cuvettes (quartz, 1 cm path length). Scan from 200 nm to 400 nm at a scan rate of 120 nm/min.

  • Causality: Quartz cuvettes are mandatory as standard glass absorbs heavily below 300 nm, which would obscure the critical

    
     transitions at ~235 nm.
    

Step 4: Data Validation via Isosbestic Points

  • Action: Overlay the spectra of Sample A and Sample B. Identify the isosbestic point (the wavelength where both spectra intersect and have identical absorbance).

  • Causality: This is the self-validating step. The presence of a sharp, singular isosbestic point confirms that only two absorbing species (the acid and the conjugate base) are present in the system. If the isosbestic point drifts or blurs, it indicates sample degradation (e.g., 2[2]) or instrumental baseline drift, invalidating the run.

Systems Level Visualization

PhotophysicalWorkflow cluster_0 Photophysical Transitions cluster_1 Self-Validating Experimental Workflow Compound This compound (Analyte) PiTrans π → π* Transition (Primary Band ~235 nm) Compound->PiTrans nTrans n → π* Transition (Secondary Band ~282 nm) Compound->nTrans Prep Matrix Prep (pH 2.0 vs pH 7.0) Compound->Prep Auxo Auxochromic Shifts (-Cl, -OCH3 groups) PiTrans->Auxo nTrans->Auxo Acq UV-Vis Acquisition (200-400 nm) Auxo->Acq Determines Spectra Prep->Acq Valid Validation (Isosbestic Point Check) Acq->Valid

Logical workflow and photophysical transition pathways for UV-Vis analysis.

References

  • Title: Spectroscopic Study on Aqueous Uranyl(VI) Complexes with Methoxy- and Methylbenzoates: Electronic and Steric Effects of the Substituents Source: Inorganic Chemistry - ACS Publications URL: [Link]

  • Title: Photolysis of dicamba (3,6-dichloro-2-methoxybenzoic acid) in aqueous solution and dispersed on solid supports Source: Semantic Scholar URL: [Link]

  • Title: Investigation of Non-Covalent Binding Interactions Between 2-methoxybenzoic acid and C-alkyl calix[4]resorcinarenes Source: Taylor & Francis Group - Figshare URL: [Link]

  • Title: Dicamba (Ref: SAN 837H) Source: AERU - University of Hertfordshire URL: [Link]

Sources

Safety Operating Guide

2,5-Dichloro-3-methoxybenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Disposal Guide: 2,5-Dichloro-3-methoxybenzoic Acid

Part 1: Executive Safety Directive

This compound is a halogenated aromatic acid.[1][2] While structurally similar to the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid), it must be treated as a distinct chemical entity with specific stability profiles.[2]

The Core Directive: NEVER dispose of this compound down the drain. Unlike simple inorganic acids, the halogenated aromatic ring renders this compound resistant to standard biological wastewater treatment.[2] It poses a significant toxicity risk to aquatic ecosystems and must be destroyed via high-temperature incineration equipped with scrubbers to manage hydrochloric acid byproducts.

Part 2: Chemical Profile & Hazard Identification

Understanding the "Why" behind the protocol ensures compliance.

PropertyValue/DescriptionOperational Implication
Chemical Class Halogenated Benzoic AcidAcidic & Persistent. Requires segregation from oxidizers and non-halogenated solvents.[1]
Acidity (pKa) ~2.0 – 3.0 (Est.)Corrosive. Solutions may be D002 (Corrosive) waste if pH < 2.[3]
Solubility Low in water; High in organic solvents (Ethanol, DMSO)Pre-solubilization required for effective waste transfer.[1][2]
Key Hazards H315 (Skin), H319 (Eye), H335 (Resp), H412 (Aquatic)PPE Mandatory: Nitrile gloves, safety goggles, and fume hood use.[2]

Expert Insight: The presence of chlorine atoms at the 2,5-positions withdraws electron density, increasing the acidity of the carboxyl group compared to unsubstituted benzoic acid.[2] This makes the solid dust highly irritating to mucous membranes.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Excess Powder or Spills)[1]

Objective: Containment without generating dust aerosols.

  • PPE Verification: Don Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.[2] Ensure fume hood airflow is >100 fpm.

  • Containment:

    • Do not sweep dry dust if possible.

    • Cover the spill with a wet paper towel (dampened with water or ethanol) to prevent aerosolization.

  • Collection:

    • Scoop the wet material and the towel into a wide-mouth jar.

    • Labeling: Tag as "Solid Hazardous Waste - Halogenated Organic."

  • Decontamination:

    • Wipe the surface with a sodium bicarbonate (NaHCO₃) solution to neutralize residual acidity.

    • Final wipe with water.[4][5][6][7]

  • Disposal: Transfer the sealed container to your facility's hazardous waste accumulation area.

Scenario B: Liquid Waste (Stock Solutions in DMSO/Methanol)

Objective: Segregation to prevent cross-contamination of waste streams.

  • Segregation (The Critical Step):

    • DO NOT mix with "Non-Halogenated" solvent waste (e.g., Acetone/Hexane mixtures intended for fuel blending).[2]

    • DO pour into the carboy designated "Halogenated Organic Solvent Waste."

  • Why this matters: Halogenated wastes require specific incineration temperatures (>1100°C) to prevent the formation of dioxins and furans. Mixing them with non-halogenated waste downgrades the entire container to the more expensive "Halogenated" disposal tier.

  • Rinsing:

    • Rinse the empty vessel with a small volume of acetone.

    • Add this rinse to the Halogenated waste container.

Scenario C: Aqueous Solutions (Buffers/HPLC Waste)

Objective: Preventing environmental release.

  • pH Check: If the solution is highly acidic (pH < 4), slowly add Sodium Bicarbonate until neutral (pH 6-8).

    • Note: This is for safety during storage only, not to permit drain disposal.

  • Collection: Pour into "Aqueous Waste - Toxic/Halogenated" container.

  • Prohibition: Do not use the sanitary sewer. Even if neutralized, the organic ring structure remains intact and toxic.[2]

Part 4: Visualized Decision Workflow

The following diagram illustrates the segregation logic required to maintain regulatory compliance (RCRA) and safety.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Dust StateCheck->Solid Powder Liquid Liquid / Solution StateCheck->Liquid Solution Spill Is it a Spill? Solid->Spill SolventCheck Solvent Type? Liquid->SolventCheck WetMethod 1. Dampen with Ethanol/Water 2. Scoop to Container Spill->WetMethod Yes (Prevent Dust) ActionSolid DISPOSE: Solid Hazardous Waste (Label: Toxic/Irritant) Spill->ActionSolid No (Excess Reagent) WetMethod->ActionSolid Halogenated Contains Halogens (DCM, Chloroform, or High Conc. Acid) SolventCheck->Halogenated Organic Solvent Aqueous Aqueous / Buffer SolventCheck->Aqueous Water Based ActionHalo DISPOSE: Halogenated Waste Carboy (Do NOT mix with Non-Halogenated) Halogenated->ActionHalo ActionAq 1. Neutralize to pH 7 2. DISPOSE: Aqueous Toxic Waste Aqueous->ActionAq

Figure 1: Decision tree for segregating chlorinated benzoic acid waste streams to ensure RCRA compliance.[2]

Part 5: Regulatory Compliance & Waste Codes

In the United States, strict adherence to the Resource Conservation and Recovery Act (RCRA) is required.[2]

Waste CategoryEPA CodeApplicability
Corrosivity D002 Applies if the waste solution has a pH ≤ 2.[1]
Toxicity D000/None While not a specific "U-listed" waste (unlike 2,4-D or Dicamba formulations), it falls under "Characteristic Waste" if it exhibits toxicity, or simply "Hazardous Waste, Solid/Liquid, N.O.S." (Not Otherwise Specified).[1][2]
Halogenated F001/F002 Applies if mixed with spent halogenated solvents (e.g., Methylene Chloride).[1][2][3][8]

Self-Validating System: Before sealing any waste container, perform a Compatibility Check .[2] Ensure no oxidizers (Nitric Acid, Peroxides) are present in the Halogenated Waste carboy.[2] The mixture of chlorinated acids and oxidizers can generate chlorine gas (


), creating an immediate respiratory hazard.[2]

References

  • PubChem. (2025).[1] 3,5-Dichloro-2-methoxybenzoic acid (Isomer Analog) Compound Summary. National Library of Medicine. [Link][2]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes.[Link]

Sources

Personal protective equipment for handling 2,5-Dichloro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The handling of halogenated aromatic building blocks, specifically 2,5-Dichloro-3-methoxybenzoic acid (CAS: 33234-25-2), requires rigorous adherence to laboratory safety protocols. As a critical intermediate in advanced drug development and agrochemical research, this compound presents specific occupational hazards due to its physicochemical properties.

This guide provides a comprehensive, self-validating framework for the safe handling, operational transfer, and disposal of this compound, ensuring that researchers can maintain scientific integrity while prioritizing occupational health.

Physicochemical Profile & Hazard Stratification

Before designing a safety protocol, it is essential to understand the inherent properties of the chemical. This compound is a chlorinated benzoic acid derivative. The presence of the carboxylic acid moiety, combined with electron-withdrawing chlorine atoms, lowers its pKa, making its crystalline dust highly irritating to mucous membranes.

Table 1: Chemical and Hazard Profile

Property / HazardSpecificationOperational Implication
Chemical Name This compoundHalogenated organic acid; requires segregated waste streams.
CAS Number 33234-25-2Unique identifier for SDS cross-referencing[1].
Molecular Weight 221.04 g/mol Fine crystalline powder; high risk of aerosolization.
Eye Irritation (H319/H318) Severe / CorrosiveDirect contact can cause micro-abrasions and severe corneal damage.
Skin Irritation (H315) IrritantProlonged exposure causes epidermal acidic burns.
Respiratory (H335) STOT SE 3Inhalation of dust causes upper respiratory tract irritation.

Mechanistic Toxicology & PPE Rationale

In laboratory safety, understanding why a specific piece of Personal Protective Equipment (PPE) is required is just as important as wearing it[2].

  • Ocular and Dermal Toxicity: The compound's acidic nature disrupts the lipid bilayers of the skin and eyes. When the fine powder contacts the moisture of the cornea or sweat on the skin, it rapidly dissolves, causing localized drops in pH and subsequent chemical burns.

  • Respiratory Hazard: During weighing and transfer, the crystalline dust easily becomes airborne. Inhalation bypasses the body's primary dermal defenses, introducing the acidic compound directly to the sensitive mucosal lining of the respiratory tract, leading to acute irritation and potential Central Nervous System (CNS) depression at high exposure levels.

Toxicity cluster_Exposure Exposure Pathways cluster_Mechanism Pathophysiological Response cluster_PPE Mandatory PPE Interventions Inhalation Inhalation (Crystalline Dust) Resp Upper Respiratory Irritation (H335) Inhalation->Resp Ocular Ocular Contact (Aerosol/Splash) EyeDam Corneal Damage / Severe Irritation (H319) Ocular->EyeDam Dermal Dermal Contact (Direct Handling) SkinIrr Epidermal Acidic Burn / Sensitization Dermal->SkinIrr Respirator P2/P3 Particulate Respirator Respirator->Inhalation Blocks Goggles Chemical Safety Goggles Goggles->Ocular Blocks Gloves EN 374 Nitrile Gloves (NBR) Gloves->Dermal Blocks

Fig 1. Mechanistic pathways of toxicity and targeted PPE interventions.

Personal Protective Equipment (PPE) Matrix

To mitigate the hazards outlined above, the following PPE matrix must be strictly enforced[3]. This matrix acts as a self-validating system: failure at any single point of engineering control is caught by the PPE barrier.

  • Hand Protection: Use Nitrile (NBR) gloves tested according to EN 374 standards. Causality: Nitrile provides superior chemical resistance against polar organic acids compared to latex, which can degrade rapidly and fail to provide sufficient breakthrough time. A minimum thickness of 0.11 mm is required for splash protection, and 0.4 mm for full-contact handling.

  • Eye/Face Protection: Snug-fitting chemical safety goggles (not standard safety glasses). If handling large quantities or preparing highly concentrated solutions, a full face shield is required to prevent aerosolized dust from reaching the eyes.

  • Respiratory Protection: When handling the dry powder outside of a closed system or a certified fume hood, a P2 or P3 particulate respirator (or N95 equivalent) is mandatory[3].

  • Body Protection: A standard, fully buttoned laboratory coat. Anti-static properties are highly recommended to prevent the fine powder from clinging to the fabric.

Operational Handling Protocol

The following step-by-step methodology ensures that this compound is handled without compromising the safety of the operator or the integrity of the laboratory environment[4].

Step 1: Pre-Operation Verification

  • Verify that the chemical fume hood has a face velocity of at least 0.5 m/s (100 fpm).

  • Clear the workspace of incompatible materials (strong oxidizing agents and strong bases).

Step 2: Precision Weighing

  • Do not weigh this compound on an open bench.

  • Use anti-static weighing boats and spatulas. Static electricity can cause the fine crystalline powder to repel and aerosolize into the operator's breathing zone.

  • Tare the vessel, carefully transfer the required mass using slow, deliberate movements, and immediately seal both the source bottle and the weighing vessel.

Step 3: Transfer and Dissolution

  • Transfer the sealed weighing vessel to the reaction flask.

  • When adding solvents (e.g., DMSO, methanol, or alkaline aqueous buffers), add the solvent to the powder slowly down the side of the flask to minimize dust kick-up.

Step 4: Post-Handling Decontamination

  • Never dry-sweep spilled powder. Dry sweeping forces the chemical into the air.

  • Wipe down spatulas, balances, and the fume hood surface with a damp, disposable cloth (using water or a mild solvent).

Emergency Response & Spill Containment

Despite rigorous protocols, accidents can occur. Immediate, pre-planned responses are critical[4].

  • Ocular Exposure: Immediately flush eyes at the nearest eyewash station for a minimum of 15 minutes, holding the eyelids open. Seek immediate ophthalmological medical attention.

  • Dermal Exposure: Remove contaminated clothing. Wash the affected skin area thoroughly with copious amounts of soap and water. Do not use solvents to wash the skin, as this may increase the absorption rate of the chemical.

  • Spill Containment: For powder spills, do not use a standard vacuum. Cover the spill with a damp absorbent material (like sand or a specialized chemical binder) to suppress dust, collect it mechanically using non-sparking tools, and place it in a sealed hazardous waste container.

Waste Disposal & Decontamination Plan

Halogenated organic compounds pose significant environmental risks, particularly aquatic toxicity. They must never be disposed of via standard laboratory sinks or municipal waste systems[4].

Workflow Start Pre-Operation Verify Fume Hood (>0.5 m/s) Weigh Weighing Use anti-static tools Start->Weigh Transfer Transfer & Dissolution Avoid dust aerosolization Weigh->Transfer Decon Decontamination Wet-wipe surfaces (No dry sweeping) Transfer->Decon Waste Halogenated Waste Segregate from non-halogenated Decon->Waste End High-Temp Incineration (EPA Compliant) Waste->End

Fig 2. Standard operating procedure for handling and disposing of halogenated organic acids.

  • Segregation: Collect all this compound waste (including contaminated gloves, weighing boats, and damp wipe-down cloths) in a clearly labeled, chemically compatible container designated exclusively for Halogenated Organic Waste .

  • Disposal Method: The only acceptable method of disposal is high-temperature incineration at an approved, EPA-compliant (or local equivalent) hazardous waste management facility.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory . "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]

  • World Health Organization (WHO) . "Personal protective equipment (PPE)". WHO Fact Sheets. Available at:[Link]

Sources

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